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  • Product: 2-Fluoro-2-methylpropanoyl chloride
  • CAS: 140616-89-3

Core Science & Biosynthesis

Foundational

2-Fluoro-2-methylpropanoyl chloride CAS 140616-89-3 properties

2-Fluoro-2-methylpropanoyl Chloride (CAS 140616-89-3): A Comprehensive Technical Guide to Properties, Reactivity, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

2-Fluoro-2-methylpropanoyl Chloride (CAS 140616-89-3): A Comprehensive Technical Guide to Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2-Fluoro-2-methylpropanoyl chloride (CAS 140616-89-3) serves as a critical electrophilic building block for installing the


-fluoro-isobutyryl moiety. This functional group is highly prized as a bioisostere and metabolic shield. By acting as a potent acylating agent, this compound enables the rapid synthesis of sterically hindered, metabolically robust amides and esters, which have been successfully deployed in the development of advanced therapeutics, including PRMT5 and 

-secretase inhibitors[1][2].

This guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated experimental protocols for handling and utilizing 2-fluoro-2-methylpropanoyl chloride.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 2-fluoro-2-methylpropanoyl chloride is essential for designing robust synthetic workflows. It is a colorless to pale yellow liquid characterized by a pungent odor typical of highly reactive acyl chlorides[3].

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Significance
CAS Number 140616-89-3Unique identifier for procurement and safety tracking.
IUPAC Name 2-fluoro-2-methylpropanoyl chlorideDenotes the specific branching and halogenation pattern.
Molecular Formula C4H6ClFOConfirms the absence of

-protons.
Molecular Weight 124.54 g/mol Utilized for precise stoichiometric calculations[4].
Appearance Colorless to pale yellow liquidVisual indicator of reagent integrity; darkening suggests degradation[3].
Purity (Commercial)

95%
Standard threshold for reproducible cross-coupling[5].
Reactivity Profile Potent electrophileHighly moisture-sensitive; rapidly hydrolyzes to the corresponding acid and HCl[3].
Mechanistic Insight into the Structure

The unique utility of this reagent stems from its highly specific substitution pattern at the C2 (


) carbon:
  • The

    
    -Fluoro Group:  Fluorine's strong inductive electron withdrawal (-I effect) significantly increases the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attack. In the final drug candidate, this fluorine modulates the pKa of the resulting amide and increases overall lipophilicity.
    
  • The gem-Dimethyl Group: The dual methyl groups provide a profound steric shield. In biological systems, this shields the amide bond from proteolytic cleavage.

  • Absence of

    
    -Protons:  Because the 
    
    
    
    -carbon is fully substituted (quaternary), this acyl chloride cannot undergo deprotonation to form a ketene intermediate. This completely eliminates the self-condensation and dimerization side reactions that commonly plague other aliphatic acyl chlorides in the presence of basic amines.

G A 2-Fluoro-2-methylpropanoyl Chloride B Acyl Chloride Moiety A->B C α-Fluoro Substituent A->C D gem-Dimethyl Group A->D E Rapid Acylation of Nucleophiles B->E F Inductive Withdrawal & Lipophilicity C->F G Steric Shielding (No Ketene Formation) D->G

Logical relationship between structural features and chemical behavior.

Experimental Methodologies & Protocols

When synthesizing active pharmaceutical ingredients (APIs), the coupling of 2-fluoro-2-methylpropanoyl chloride with primary or secondary amines is a fundamental transformation[2][3]. The following protocol is engineered as a self-validating system to ensure high yield and purity.

Workflow Step1 1. Reagent Preparation Amine + Base (TEA/DIPEA) in dry DCM Step2 2. Temperature Control Cool to 0°C under N2 atmosphere Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Acid Chloride Step2->Step3 Step4 4. Reaction Propagation Warm to RT, stir 2-3h Step3->Step4 Step5 5. Quench & Extraction NaHCO3 (aq) quench, DCM extraction Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Step-by-step synthetic workflow for amide bond formation.

Protocol: Synthesis of N-Substituted 2-Fluoro-2-methylpropanamides

This methodology is adapted from standard patent literature workflows for inhibitor synthesis[2].

Reagents & Equipment:

  • Target Amine (1.0 eq)

  • 2-Fluoro-2-methylpropanoyl chloride (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

  • Oven-dried glassware, inert gas (

    
     or Argon) manifold.
    

Step-by-Step Procedure:

  • System Initialization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine in anhydrous DCM under a continuous nitrogen sweep.

  • Base Addition: Add the tertiary amine base (TEA or DIPEA, 2.0 eq) to the solution. Causality Note: The steric bulk of DIPEA is often preferred over TEA to prevent the base from acting as a competing nucleophile against the highly reactive acyl chloride.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality Note: Acyl substitutions are highly exothermic. Controlling the thermal energy prevents the degradation of the acyl chloride and minimizes di-acylation in unhindered primary amines.

  • Electrophile Introduction: Using a gas-tight syringe, add 2-fluoro-2-methylpropanoyl chloride (1.2 eq) dropwise over 5–10 minutes.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (RT) and stir for 2 to 3 hours[2].

  • Validation Checkpoint: Sample an aliquot and analyze via TLC or LC-MS. The system is validated for the next step when the starting amine is completely consumed. The absence of a UV-active spot for the starting material confirms conversion.

  • Quench and Workup: Quench the reaction by adding saturated aqueous

    
     to neutralize the generated HCl and any unreacted acyl chloride. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (e.g., Hexanes/EtOAc gradient) to isolate the pure fluorinated amide scaffold.

Storage, Handling, and Safety

As a Senior Application Scientist, it is imperative to treat 2-fluoro-2-methylpropanoyl chloride with strict safety protocols. The compound is classified as a CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. [6].

  • Hydrolytic Degradation: The acyl chloride functional group is intensely moisture-sensitive. Exposure to ambient humidity will cause rapid hydrolysis, yielding 2-fluoro-2-methylpropanoic acid and releasing corrosive hydrogen chloride (HCl) gas[3].

  • Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon is preferred due to its higher density than air) in a cool, dry, and well-ventilated location[6].

  • Personal Protective Equipment (PPE): Handling requires operation within a certified chemical fume hood. Operators must wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat. The compound causes severe skin burns and eye damage (Hazard Statement H314)[6].

References

Sources

Exploratory

2-Fluoroisobutyryl chloride chemical structure and molecular weight

An In-depth Technical Guide to 2-Fluoroisobutyryl Chloride for Advanced Research Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Fluoroisobutyryl chloride, a key bui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Fluoroisobutyryl Chloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoroisobutyryl chloride, a key building block in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core characteristics, synthesis, and strategic applications, emphasizing the scientific rationale behind its utility.

Core Molecular Profile: Structure and Physicochemical Properties

2-Fluoroisobutyryl chloride, systematically named 2-fluoro-2-methylpropanoyl chloride , is a branched-chain acyl chloride distinguished by the presence of a fluorine atom at the alpha-position. This unique structural feature imparts specific reactivity and conformational properties that are highly sought after in the design of complex molecules and active pharmaceutical ingredients (APIs).

The strategic placement of the fluorine atom, the most electronegative element, creates a strong inductive effect, influencing the reactivity of the adjacent carbonyl group. This modification is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate acidity, and improve pharmacokinetic profiles of drug candidates.[1]

Chemical Structure

The chemical structure of 2-Fluoroisobutyryl chloride consists of a central carbonyl carbon double-bonded to an oxygen atom and single-bonded to a chlorine atom. This carbonyl group is attached to a tertiary carbon which is bonded to two methyl groups and a single fluorine atom.

2-Fluoroisobutyryl_chloride C1 C O1 O C1->O1 Cl1 Cl C1->Cl1 C2 C C1->C2 F1 F C2->F1 C3 CH₃ C2->C3 C4 CH₃ C2->C4 inv1

Caption: Chemical structure of 2-fluoro-2-methylpropanoyl chloride.

Molecular Formula and Weight
  • Chemical Formula: C₄H₆ClFO

  • Molecular Weight: 124.54 g/mol

The molecular weight is calculated from the atomic weights of its constituent atoms:

  • Carbon (C): 4 × 12.011 = 48.044

  • Hydrogen (H): 6 × 1.008 = 6.048

  • Chlorine (Cl): 1 × 35.453 = 35.453

  • Fluorine (F): 1 × 18.998 = 18.998

  • Oxygen (O): 1 × 15.999 = 15.999

Physicochemical Properties

The properties of 2-Fluoroisobutyryl chloride are largely inferred from structurally similar acyl chlorides. As with most low molecular weight acyl halides, it is a reactive compound that must be handled with appropriate safety measures.

PropertyValueSource(s)
Appearance Colorless to light yellow liquidInferred from related compounds[2]
Odor Pungent, sharpInferred from related compounds
Boiling Point Estimated 90-110 °CInferred from Isobutyryl chloride (91-93 °C)[3] and other acyl chlorides
Density Estimated ~1.1 g/cm³Inferred from Isobutyryl chloride (1.017 g/cm³)[3] and the higher mass of fluorine vs. hydrogen
Reactivity Reacts readily with water, alcohols, and amines; moisture-sensitive.[4]Inherent property of acyl chlorides

Synthesis Protocol: A Validated Approach

The synthesis of 2-Fluoroisobutyryl chloride typically proceeds via the chlorination of its corresponding carboxylic acid, 2-fluoroisobutyric acid. This transformation is a standard and reliable method for producing acyl chlorides. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is commonly used due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[2][5]

Experimental Workflow: From Acid to Acyl Chloride

Sources

Foundational

2-Fluoro-2-methylpropionyl Chloride: Comprehensive Nomenclature, Synthesis, and Application Guide in Medicinal Chemistry

Executive Summary 2-Fluoro-2-methylpropionyl chloride (also widely known as 2-fluoroisobutyryl chloride) is a highly reactive, fluorinated acylating agent. In contemporary drug discovery, agrochemical development, and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-2-methylpropionyl chloride (also widely known as 2-fluoroisobutyryl chloride) is a highly reactive, fluorinated acylating agent. In contemporary drug discovery, agrochemical development, and advanced materials science, the strategic introduction of a fluorine atom at the alpha (


) position of an isobutyryl group is a critical structural modification. This whitepaper provides an in-depth technical analysis of the compound’s nomenclature, physicochemical properties, synthetic utility, and step-by-step methodologies for its application in amidation workflows.

Nomenclature and Synonyms

Due to the intersection of IUPAC systematic rules and historical industrial naming conventions, this chemical is referenced under several synonyms across literature and chemical databases.

Table 1: Nomenclature and Chemical Identifiers

AttributeValue
IUPAC Name 2-Fluoro-2-methylpropanoyl chloride
Common Synonyms 2-Fluoroisobutyryl chloride;

-fluoroisobutyryl chloride; 2-fluoro-2-methylpropionyl chloride
CAS Registry Number 140616-89-3
Molecular Formula C₄H₆ClFO
Molecular Weight 124.54 g/mol
SMILES CC(C)(C(=O)Cl)F

Chemical Properties & Reactivity Profile

As an acyl chloride, 2-fluoro-2-methylpropionyl chloride acts as a potent electrophile [3]. The strongly electron-withdrawing


-fluorine atom significantly increases the electrophilicity of the carbonyl carbon compared to its non-fluorinated analog (isobutyryl chloride).

Mechanistic Causality: This heightened electrophilicity makes the compound exceptionally reactive toward nucleophiles such as primary/secondary amines and alcohols. However, this same property renders the compound extremely sensitive to moisture. The presence of trace water leads to rapid, exothermic hydrolysis, generating 2-fluoroisobutyric acid and hydrochloric acid (HCl). This degradation not only depletes the reagent but also severely lowers the yield of the desired acylation reaction by protonating the nucleophilic amine [4]. Therefore, strictly anhydrous conditions and inert atmospheres (argon or nitrogen) are non-negotiable protocol standards.

Synthesis and Workflow Integration

The compound is typically synthesized starting from 2-fluoroisobutyric acid. The carboxylic acid is converted to the corresponding acyl chloride using standard chlorinating agents, such as oxalyl chloride or thionyl chloride, often catalyzed by a trace amount of N,N-dimethylformamide (DMF) [2].

G A 2-Fluoroisobutyric Acid C 2-Fluoro-2-methylpropionyl Chloride A->C Acyl Substitution B Chlorinating Agent (Oxalyl Chloride) B->C Catalytic DMF E Fluorinated Target (Amide/Ester) C->E Nucleophilic Addition D Nucleophile (Amine/Alcohol) D->E Base (e.g., DIPEA)

Synthetic workflow for the generation and application of 2-fluoro-2-methylpropionyl chloride.

Applications in Drug Development and Materials Science

The introduction of the 2-fluoro-2-methylpropionyl moiety serves as a strategic bioisosteric replacement in rational drug design and polymer chemistry.

  • Metabolic Stability (CYP450 Evasion): The unhindered tertiary carbon of a standard isobutyl group is highly susceptible to metabolic oxidation by cytochrome P450 enzymes. The

    
    -fluorine atom effectively blocks this metabolic liability, increasing the half-life of the pharmaceutical agent without drastically altering its steric bulk.
    
  • Supramolecular Materials: In polymer science, substituting 2,2-dimethylpropionyl chloride with 2-fluoro-2-methylpropionyl chloride during the synthesis of 1,3,5-benzenetrisamides modifies the resulting crystal system (shifting from orthorhombic to monoclinic) [1]. This alters the hydrogen-bonding networks without changing the core reactivity, a crucial factor in developing advanced clarifying and nucleating agents for isotactic polypropylene.

G Root Addition of 2-Fluoro-2-methylpropionyl Group Node1 Steric & Electronic Effects Root->Node1 Node2 Metabolic Stability Root->Node2 Node3 Supramolecular Packing Root->Node3 Sub1 Increased Electrophilicity of Carbonyl Node1->Sub1 Sub2 Blockade of α-Oxidation (CYP450 Evasion) Node2->Sub2 Sub3 Altered Crystal Lattice (Monoclinic shift) Node3->Sub3

Logical relationship diagram detailing physicochemical impacts of the alpha-fluoro-isobutyryl group.

Detailed Experimental Protocol: Amidation Workflow

To ensure scientific integrity and reproducible yields, the following protocol outlines the synthesis of a generic


-fluoro-isobutyramide. This protocol is designed as a self-validating system: it utilizes a catalytic nucleophilic promoter (DMAP) and a sterically hindered acid scavenger (DIPEA) to drive the reaction forward while actively preventing acid-catalyzed degradation of the product [1].

Table 2: Reagent Equivalents for Amidation

ReagentEquivalentsFunction
Primary/Secondary Amine1.0 eqLimiting reagent / Nucleophile
2-Fluoro-2-methylpropionyl chloride1.2 - 1.5 eqAcylating agent
N,N-Diisopropylethylamine (DIPEA)2.5 eqNon-nucleophilic base / Acid scavenger
4-Dimethylaminopyridine (DMAP)0.1 eqNucleophilic catalyst
Dichloromethane (DCM), anhydrous0.1 MAprotic solvent
Step-by-Step Methodology:
  • Preparation of the Amine Solution: In an oven-dried, argon-purged round-bottom flask, dissolve the starting amine (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Addition of Base and Catalyst: Add DIPEA (2.5 eq) and DMAP (0.1 eq) to the solution.

    • Causality: DIPEA is specifically chosen over triethylamine (TEA) due to its increased steric bulk, which minimizes competitive nucleophilic attack on the highly reactive acyl chloride. DMAP acts as an acyl transfer catalyst, forming an ultra-reactive N-acylpyridinium intermediate that accelerates the reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The highly exothermic nature of the acylation and the volatility of the fluorinated acyl chloride require low temperatures to suppress side reactions, such as ketene formation or solvent degradation [4].

  • Addition of Acyl Chloride: Dropwise add 2-fluoro-2-methylpropionyl chloride (1.2 eq) over 15 minutes to maintain internal temperature control.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and unreacted amine), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Safety and Handling Standards

2-Fluoro-2-methylpropionyl chloride is a corrosive, lachrymatory, and highly moisture-sensitive liquid [4].

  • Exposure Risks: Direct contact causes severe skin burns and irreversible eye damage. Inhalation of vapors or aerosols can lead to pulmonary edema.

  • Storage Protocols: The reagent must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C. It must be strictly protected from light and ambient humidity to prevent the buildup of pressurized HCl gas within the container[3].

References

  • Title: 2-Fluoro-2-methylpropanoyl chloride CAS NO.140616-89-3 Source: LookChem URL: [Link]

Exploratory

Advanced Handling and Application of 2-Fluoro-2-methylpropanoyl Chloride in Pharmaceutical Synthesis: A Technical Whitepaper

Executive Summary In modern drug development, the strategic incorporation of fluorinated moieties is a proven tactic to modulate lipophilicity, enhance binding affinity, and prevent premature cytochrome P450-mediated met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the strategic incorporation of fluorinated moieties is a proven tactic to modulate lipophilicity, enhance binding affinity, and prevent premature cytochrome P450-mediated metabolic oxidation. 2-Fluoro-2-methylpropanoyl chloride (CAS: 140616-89-3) is a highly specialized acylating agent used to install the 2-fluoro-isobutyryl group into active pharmaceutical ingredients (APIs).

However, standard Safety Data Sheet (SDS) PDFs often list static hazards without explaining the underlying chemical mechanics. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory safety data and dynamic laboratory execution. This guide translates the [1] and [2] into actionable, self-validating protocols for researchers and drug development professionals.

Physicochemical Profiling & SDS Translation

To safely handle 2-Fluoro-2-methylpropanoyl chloride, one must first understand its foundational properties. The table below synthesizes the core quantitative and regulatory data[1][3][4].

ParameterSpecification / Data
Chemical Name 2-Fluoro-2-methylpropanoyl chloride
CAS Number 140616-89-3
Molecular Formula C4H6ClFO
Molecular Weight 124.54 g/mol
Physical Form Colorless to pale yellow liquid
GHS Hazard Statements H314 (Skin Burns), H290 (Corrosive to Metals), H318 (Eye Damage)
Proper Shipping Name CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.
Storage Conditions Inert atmosphere (Ar/N2), protected from light and moisture
The Causality of Hazards
  • H314 (Causes severe skin burns and eye damage): The hazard is not merely acidic; it is highly reactive. Upon contact with the moisture inherent in human skin or ocular tissue, the acyl chloride bond undergoes rapid hydrolysis. This exothermic reaction releases anhydrous hydrogen chloride (HCl) gas directly into the tissues, causing immediate coagulative necrosis[1][2].

  • H290 (May be corrosive to metals): The ambient release of HCl gas reacts with atmospheric humidity to form hydrochloric acid droplets, which rapidly oxidize exposed laboratory metal surfaces and Schlenk line manifolds[1].

Mechanistic Reactivity & Structural Causality

The utility and danger of 2-Fluoro-2-methylpropanoyl chloride both stem from its unique molecular architecture.

The Alpha-Fluorine Effect: The highly electronegative fluorine atom located at the alpha position (adjacent to the carbonyl group) exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the partial positive charge (


) on the carbonyl carbon, making it a vastly more potent electrophile than a standard isobutyryl chloride[2]. It readily and violently reacts with nucleophiles (alcohols, amines, and water)[2].

Prevention of Ketene Formation: A critical field-proven insight is the structural advantage of the quaternary alpha-carbon. Because the alpha-carbon is bonded to two methyl groups, one fluorine atom, and the carbonyl, it possesses zero alpha-protons . Consequently, it is structurally impossible for this molecule to undergo E1cB-like elimination to form a ketene intermediate—a common, yield-reducing side reaction in standard acyl chlorides. This guarantees high chemoselectivity during amidation.

Validated Experimental Protocols: Anhydrous N-Acylation

The following protocol details the synthesis of a fluorinated amide API intermediate. Every step is designed as a self-validating system to ensure maximum safety and yield.

Protocol: N-Acylation of a Primary Amine

Objective: Safe handling, transfer, and nucleophilic acylation using 2-Fluoro-2-methylpropanoyl chloride.

Step 1: Preparation of the Inert Environment

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with Argon (Ar) via a Schlenk line for 15 minutes.

  • Causality: Argon is denser than nitrogen and provides a superior, heavier blanket against ambient moisture, preventing premature hydrolysis of the reagent into 2-fluoro-2-methylpropanoic acid and HCl[2].

Step 2: Reagent Dissolution & Thermal Control

  • Dissolve the primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture strictly to 0°C using an ice-water bath.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Its bulky isopropyl groups prevent it from competing with the primary amine for the highly reactive acyl chloride. Cooling to 0°C mitigates the intense exothermic nature of the alpha-fluoro-enhanced acylation, preventing thermal runaway.

Step 3: Electrophile Addition

  • Using a gas-tight syringe, add 2-Fluoro-2-methylpropanoyl chloride (1.1 eq) dropwise over 10 minutes.

  • Causality: Dropwise addition ensures that the localized concentration of the electrophile remains low, allowing the DIPEA to neutralize the generated HCl sequentially without overwhelming the thermal capacity of the ice bath.

Step 4: Reaction Maturation & Self-Validating Quench

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Emergency/Standard Quench: Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated aqueous

    
    .
    
  • Causality & Validation: The basic bicarbonate neutralizes both the unreacted acyl chloride and the DIPEA hydrochloride salts. The evolution of

    
     gas serves as a visual self-validating indicator ; once effervescence completely ceases, the researcher can trust that the reactive electrophile has been safely and entirely neutralized[1].
    

Workflow Visualization

The following diagram maps the logical relationship between the experimental setup, the reaction phase, and the critical hazard mitigation pathway.

G Start 2-Fluoro-2-methylpropanoyl Chloride (CAS: 140616-89-3) Hazard Hazard: Moisture Sensitive Releases HCl Gas Start->Hazard Exposure to Air Prep Inert Atmosphere Setup (Ar/N2 Schlenk Line) Start->Prep Safe Handling Quench Controlled Quenching (Ice-cold NaHCO3) Hazard->Quench Emergency Protocol Reaction Nucleophilic Acylation (0°C to RT) Prep->Reaction Add Nucleophile Reaction->Quench Completion Waste Aqueous Waste Disposal (pH 7-8) Quench->Waste Neutralization

Fig 1: Anhydrous acylation workflow and emergency hazard mitigation pathway.

References

  • Title: PubChemLite - 2-fluoro-2-methylpropanoyl chloride (C4H6ClFO) Source: PubChem / University of Luxembourg URL: [Link]

Sources

Foundational

Solvation Dynamics and Handling Protocols for 2-Fluoro-2-methylpropanoyl Chloride in Drug Discovery

Executive Overview In modern medicinal chemistry, the incorporation of fluorinated motifs is a highly effective strategy for modulating lipophilicity, increasing metabolic stability, and tuning the pharmacokinetic proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the incorporation of fluorinated motifs is a highly effective strategy for modulating lipophilicity, increasing metabolic stability, and tuning the pharmacokinetic properties of small-molecule therapeutics. 2-Fluoro-2-methylpropanoyl chloride (CAS: 140616-89-3) serves as the premier electrophilic building block for installing the 2-fluoro-2-methylpropanoyl moiety, a structural feature prominently utilized in the development of advanced targeted therapies, such as PRMT5 inhibitors[1].

As a highly reactive acyl chloride, this compound presents unique handling challenges. The extreme electrophilicity of its carbonyl carbon is further amplified by the strong electron-withdrawing inductive effect (-I) of the adjacent alpha-fluorine atom[2]. Consequently, understanding its solubility is not merely about physical dissolution—it is about chemical preservation. This whitepaper provides an in-depth mechanistic analysis of its solvation dynamics and outlines a self-validating protocol for its application in anhydrous acylation workflows.

Physicochemical Profiling & Solvation Causality

Like most lower-molecular-weight acyl chlorides, 2-fluoro-2-methylpropanoyl chloride is a volatile, moisture-sensitive liquid[2]. Because acyl chlorides lack the hydrogen-bond donating capacity required to form intermolecular hydrogen bonds with themselves, they exhibit lower boiling points than their corresponding carboxylic acids[3].

The solubility and stability of this reagent are strictly dictated by the nucleophilicity and dielectric constant of the chosen solvent system. The dipole moment introduced by the C-F bond enhances its miscibility in moderately polar aprotic solvents, but its hyper-reactivity demands absolute exclusion of protic species[4].

Table 1: Solubility and Reactivity Matrix in Organic Solvents
Solvent ClassSpecific SolventSolubility ProfileMechanistic Interaction & CausalitySuitability
Halogenated Aprotic Dichloromethane (DCM)Miscible Non-nucleophilic with a low dielectric constant. It stabilizes the acyl chloride via dipole interactions without coordinating to the electrophilic center[4].Optimal
Ethereal Aprotic Tetrahydrofuran (THF)Miscible The ethereal oxygen can weakly coordinate with the carbonyl carbon. Requires strict anhydrous conditions to prevent peroxide/water interference.Highly Suitable
Aromatic Non-Polar TolueneMiscible Non-polar and non-coordinating. Excellent for high-temperature couplings, though the non-polar nature may limit the solubility of complex amine salts[5].Suitable
Polar Aprotic Acetonitrile (MeCN)Soluble Highly polar but non-nucleophilic. Ideal for solubilizing polar amine nucleophiles while maintaining the integrity of the acyl chloride.Suitable
Amide Solvents N,N-Dimethylformamide (DMF)Soluble (Reactive) The formamide oxygen attacks the electrophilic carbonyl, forming a highly reactive Vilsmeier-Haack type iminium intermediate[6].Use with Caution
Protic Methanol / EthanolInsoluble (Degrades) Rapid, exothermic solvolysis yielding 2-fluoro-2-methylpropanoate esters and corrosive hydrogen chloride (HCl) gas[3].Incompatible
Aqueous WaterInsoluble (Degrades) Violent hydrolysis yielding 2-fluoro-2-methylpropanoic acid and HCl gas, permanently destroying the electrophile[3].Incompatible

Mechanistic Logic of Solvent Selection

The choice of solvent directly dictates the reaction pathway. When 2-fluoro-2-methylpropanoyl chloride is introduced into an aprotic solvent like DCM, it remains a stable, discrete electrophile ready for coupling. However, introducing it to DMF alters the reaction mechanism entirely. DMF acts as both a solvent and a catalyst, converting the acyl chloride into a Vilsmeier-Haack intermediate[6]. While this can accelerate coupling with sterically hindered amines, it also increases the risk of side reactions. Protic solvents must be avoided entirely, as they trigger immediate exothermic degradation[3].

G cluster_solvents Solvent Selection Matrix Reagent 2-Fluoro-2-methylpropanoyl Chloride Aprotic Aprotic Solvents (DCM, THF, Toluene) Reagent->Aprotic Dissolves in Protic Protic Solvents (H2O, MeOH, EtOH) Reagent->Protic Reacts with Amide Amide Solvents (DMF, DMAc) Reagent->Amide Dissolves in Stable Stable Solvation (Ready for Coupling) Aprotic->Stable Maintains integrity Degradation Hydrolysis / Solvolysis (Degradation to Acid/Ester) Protic->Degradation Exothermic solvolysis Vilsmeier Vilsmeier-Haack Intermediate Amide->Vilsmeier Catalytic activation Product Target Fluorinated Amide/Ester Stable->Product + Nucleophile & Base Vilsmeier->Product + Nucleophile

Solvation pathways and reactivity logic for 2-Fluoro-2-methylpropanoyl chloride in organic synthesis.

Self-Validating Experimental Protocol: Anhydrous Amidation

To successfully synthesize a fluorinated drug intermediate, the workflow must be designed as a self-validating system where each step analytically confirms the integrity of the previous one. The following protocol utilizes DCM to leverage its low boiling point (39.6 °C) as a thermal safety buffer against exothermic runaways[4].

Phase 1: Anhydrous System Verification
  • Glassware Preparation: Flame-dry a multi-neck round-bottom flask under a continuous stream of argon.

  • Solvent Validation: Draw 1 mL of anhydrous DCM from the reaction vessel and perform a Karl Fischer titration.

    • Self-Validating Checkpoint: Proceed only if H₂O < 50 ppm. Causality: Even trace moisture will hydrolyze the alpha-fluorinated acyl chloride into the inactive carboxylic acid, halting the reaction before it begins[3].

Phase 2: Substrate Solvation & Base Addition
  • Solvation: Dissolve the target amine nucleophile in the validated anhydrous DCM (target concentration: 0.1 M).

  • Base Introduction: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validating Checkpoint: Visually confirm the solution remains homogeneous. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during acylation. If the amine hydrochloride salt forms and precipitates, it is no longer nucleophilic[4].

Phase 3: Electrophile Addition & Kinetic Control
  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: The alpha-fluorine makes this specific acyl chloride hyper-reactive; low temperatures suppress side reactions such as ketene formation.

  • Reagent Addition: Add 1.1 equivalents of 2-fluoro-2-methylpropanoyl chloride dropwise over 15 minutes.

    • Self-Validating Checkpoint: Monitor for a slight exotherm and potential fuming of trace HCl[3]. A mild color change typically indicates the initiation of the amide bond formation.

Phase 4: Reaction Monitoring & Quench
  • Kinetic Quench Monitoring: After 30 minutes, extract a 10 µL aliquot and quench it directly into 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Self-Validating Checkpoint: Methanol instantly converts any unreacted 2-fluoro-2-methylpropanoyl chloride into the corresponding methyl ester. The LC-MS ratio of the target amide to the methyl ester precisely quantifies the remaining active electrophile.

  • Quench & Isolation: Once the amine is fully consumed, quench the reaction by adding saturated aqueous NaHCO₃. Causality: This neutralizes excess acid and hydrolyzes any residual acyl chloride into water-soluble sodium 2-fluoro-2-methylpropanoate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target intermediate.

References

  • CAS 140616-89-3: Propanoyl chloride, 2-fluoro-2-methyl- | CymitQuimica | 2

  • A Comparative Guide to Acyl Chlorides in Organic Synthesis | Benchchem | 4

  • An introduction to acyl chlorides (acid chlorides) | Chemguide | 3

  • Acyl chloride | Wikipedia |6

  • Isobutyryl chloride | 79-30-1 | ChemicalBook | 5

  • US20240254118A1 - Prmt5 inhibitors and uses thereof | Google Patents | 1

Sources

Exploratory

Alpha-Fluoro Acid Chlorides: Architecting Next-Generation Pharmaceutical Building Blocks

Executive Summary The strategic incorporation of fluorine into organic molecules has fundamentally reshaped modern drug discovery. Among the most versatile and potent intermediates in this domain are α-fluoro acid chlori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic molecules has fundamentally reshaped modern drug discovery. Among the most versatile and potent intermediates in this domain are α-fluoro acid chlorides . As a highly reactive class of acylating agents, they serve as the critical gateway to synthesizing complex α-fluoro amides, ketones, and esters. This technical guide explores the mechanistic rationale behind α-fluorination, details the physicochemical advantages it imparts to drug candidates, and provides a field-validated, self-monitoring protocol for the generation and application of these sensitive building blocks.

Mechanistic Rationale: The Power of α-Fluorination

The installation of a fluorine atom adjacent to a carbonyl group is not merely a steric substitution; it is a profound stereoelectronic intervention that dictates the three-dimensional architecture and biological fate of the molecule.

  • Conformational Locking via Stereoelectronics: The highly electronegative fluorine atom establishes a strong local dipole. In α-fluoro amides, the C–F bond exhibits a strict preference for an antiperiplanar arrangement relative to the C=O bond (dihedral angle ~180 degrees)[1]. This conformational locking minimizes the entropic penalty upon target binding, a critical factor in designing potent protease inhibitors and rigidified peptidomimetics.

  • 
     Modulation and Hydrogen Bonding:  The inductive electron-withdrawing effect of the α-fluorine significantly lowers the 
    
    
    
    of the adjacent amide N–H. Closer matching of
    
    
    values between the hydrogen bond donors of the therapeutic agent and the acceptors within the enzyme pocket leads to unusually strong, short hydrogen bonds, directly translating to enhanced target affinity[2].
  • Metabolic Shielding: The α-position of carbonyls is a notorious "soft spot" for cytochrome P450-mediated oxidation and in vivo racemization. Substitution with fluorine effectively blocks these metabolic liabilities, drastically enhancing the metabolic stability and prolonging the biological half-life of the therapeutic architecture[3].

Logic Core α-Fluorination of Acyl Derivatives P1 Stereoelectronic Effects Core->P1 P2 Metabolic Stability Core->P2 P3 Physicochemical Tuning Core->P3 C1 Antiperiplanar C-F / C=O P1->C1 C2 Blocks CYP450 α-Oxidation P2->C2 C3 Lowers Amide pKa P3->C3

Fig 1. Logical relationship tree detailing the pharmacological impacts of α-fluorination.

Quantitative Impact on Physicochemical Properties

To understand the practical impact of utilizing α-fluoro acid chlorides to generate pharmaceutical amides, we must compare the resulting properties against standard, non-fluorinated analogs. The table below summarizes the typical shifts in physicochemical behavior.

PropertyStandard Amideα-Fluoro AmidePharmacological Impact
Amide N–H

~15.0 – 16.0~13.0 – 14.0Enhanced H-bond donation; stronger target binding.
Backbone Conformation Highly flexibleLocked (Antiperiplanar)Reduced entropic penalty upon receptor binding.
α-Carbon Oxidation Highly susceptibleHighly resistantProlonged in vivo half-life; reduced toxic metabolites.
Lipophilicity (LogP) Baseline+0.2 to +0.5Improved passive membrane permeability.

Synthetic Workflow and Intermediate Handling

α-Fluoro acid chlorides are exceptionally electrophilic. The intense electron-withdrawing nature of the α-fluorine makes the acyl carbon highly susceptible to nucleophilic attack, including premature hydrolysis by atmospheric moisture. Therefore, their synthesis requires rigorous anhydrous conditions and carefully selected activation reagents to prevent degradation or racemization of the α-stereocenter.

Workflow A α-Hydroxy Acid B DAST Fluorination A->B C α-Fluoro Acid B->C D (COCl)2, DMF Activation C->D E α-Fluoro Acid Chloride (Reactive Intermediate) D->E F R-NH2, Et3N Amidation E->F G α-Fluoro Amide (Drug Candidate) F->G

Fig 2. Synthetic workflow for α-fluoro amides via an acid chloride intermediate.

Validated Experimental Protocol: Synthesis and Amidation

The following protocol details the conversion of an α-fluoro carboxylic acid to its corresponding acid chloride, followed by immediate trapping with an amine to form a pharmaceutical-grade α-fluoro amide.

Expertise & Causality Note: We utilize Oxalyl Chloride


 rather than Thionyl Chloride 

. Oxalyl chloride operates under milder conditions (0 °C), which is critical to prevent the ketene-mediated racemization of the highly acidic α-proton in chiral α-fluoro substrates. Furthermore, its byproducts (CO,

, HCl) are entirely gaseous, allowing for solvent-evaporative purification without aqueous workup—a necessity for the moisture-sensitive α-fluoro acid chloride.
Step-by-Step Methodology

Phase 1: Activation to α-Fluoro Acid Chloride

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with the α-fluoro carboxylic acid (1.0 equiv, e.g., 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.05 equiv). Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, which is the true active species that converts the acid to the acid chloride, dramatically accelerating the reaction at low temperatures.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Oxalyl Chloride (1.2 equiv). Observe the immediate evolution of gas (CO and

    
    ).
    
  • Self-Validation (In-Process Tracking): Stir at 0 °C for 2 hours. To validate completion without quenching, take a 10 µL aliquot, evaporate the DCM with a stream of nitrogen, and perform an ATR-FTIR scan. Validation metric: The broad carboxylic acid O–H stretch will disappear, and the C=O stretch will shift from ~1710 cm⁻¹ to a distinct, sharp peak at ~1800–1815 cm⁻¹, confirming the formation of the highly electrophilic acid chloride.

  • Concentration: Once validated, carefully concentrate the mixture under reduced pressure (avoiding temperatures above 20 °C) to remove excess oxalyl chloride and DCM. Redissolve the resulting crude α-fluoro acid chloride in anhydrous Tetrahydrofuran (THF) or DCM for immediate use.

Phase 2: Nucleophilic Acyl Substitution (Amidation) 6. Amine Preparation: In a separate flame-dried flask, dissolve the target primary or secondary amine (1.1 equiv) and Triethylamine (


, 2.5 equiv) in anhydrous DCM at 0 °C. Causality: Excess 

acts as an acid scavenger to neutralize the HCl generated during coupling, preventing the protonation and subsequent deactivation of the nucleophilic amine. 7. Coupling: Add the α-fluoro acid chloride solution dropwise to the amine mixture over 15 minutes. The highly electrophilic nature of the α-fluoro acyl carbon ensures rapid coupling. 8. Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous

, extract with Ethyl Acetate, wash with brine, dry over anhydrous

, and concentrate to yield the α-fluoro amide drug candidate.

References

  • Combined Experimental and Theoretical Study of Long-Range H F Interactions in α Fluoro Amides Source: ResearchGate URL
  • New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines Source: ResearchGate URL
  • alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length Source: PubMed / NIH URL

Sources

Foundational

Strategic Sourcing &amp; Technical Profile: 2-Fluoro-2-methylpropanoyl chloride

Executive Summary 2-Fluoro-2-methylpropanoyl chloride (CAS: 140616-89-3) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the gem-dimethyl fluoro motif. This structural eleme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-2-methylpropanoyl chloride (CAS: 140616-89-3) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the gem-dimethyl fluoro motif. This structural element serves as a metabolically stable bioisostere for carbonyls or isopropyl groups, modulating lipophilicity and blocking metabolic soft spots in drug candidates.

This technical guide provides a comprehensive analysis of the supply chain, pricing tiers, synthesis pathways, and handling protocols required for the effective utilization of this reagent in drug discovery and development.

Part 1: Chemical Profile & Identity

PropertyDetail
Chemical Name 2-Fluoro-2-methylpropanoyl chloride
CAS Number 140616-89-3
Synonyms 2-Fluoroisobutyryl chloride; alpha-Fluoroisobutyryl chloride
Molecular Formula C₄H₆ClFO
Molecular Weight 124.54 g/mol
Physical State Colorless to light yellow liquid (fuming)
Boiling Point ~105–110 °C (Estimated at 760 mmHg)
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen), strictly anhydrous

Part 2: Market Analysis – Suppliers & Pricing

Due to the high reactivity and moisture sensitivity of acid chlorides, many vendors list this item as "Inquire" or "Make-to-Order." The market is divided into Tier 1 (Global Catalog) and Tier 2 (Bulk/Custom) suppliers.

Supplier Landscape[2]
Supplier TierVendor ExamplesAvailability ModelQuality Assurance
Tier 1: Global Catalog Sigma-Aldrich (MilliporeSigma) Apollo Scientific Combi-Blocks Stock (1g – 25g)Lead time: 1–2 weeksHigh (H-NMR, purity >95% guaranteed)
Tier 2: Building Block Specialists Enamine Chem-Space Stock or Rapid SynthesisLead time: 2–4 weeksHigh (LC-MS validation)
Tier 3: Bulk/Custom Lide Pharmaceuticals Regional CDMOs Bulk (>100g)Lead time: 4–8 weeksBatch-specific COA required
Price Analysis & Cost Drivers

Pricing for CAS 140616-89-3 is volatile due to its hazardous shipping classification (Corrosive, Moisture Sensitive).

  • Estimated Retail Price (Catalog): $150 – $300 USD per 1 gram (Low volume).

  • Bulk Price Estimate: $50 – $100 USD per gram (for orders >50g).

  • Cost-Saving Strategy: The precursor acid, 2-Fluoro-2-methylpropanoic acid (CAS 63812-15-7) , is significantly cheaper and more stable. For scales >10g, it is often more economical to purchase the acid and generate the chloride in situ using Thionyl Chloride (SOCl₂), avoiding the premium charged for stabilizing and shipping the corrosive chloride.

Part 3: Synthesis & Manufacturing Pathway

The industrial and laboratory synthesis of 2-Fluoro-2-methylpropanoyl chloride follows a standard chlorination pathway from the parent carboxylic acid.

Reaction Mechanism

The reaction utilizes Thionyl Chloride (SOCl₂) with a catalytic amount of Dimethylformamide (DMF) .[1][2] The DMF acts as a catalyst by forming a Vilsmeier-Haack type chloroiminium intermediate, which is more electrophilic than SOCl₂ alone, facilitating the conversion of the sterically hindered fluoro-acid.

SynthesisPathway Acid 2-Fluoro-2-methylpropanoic acid (CAS 63812-15-7) Intermediate Chloroiminium Intermediate Acid->Intermediate Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate + DMF DMF DMF (Cat.) Product 2-Fluoro-2-methylpropanoyl chloride (CAS 140616-89-3) Intermediate->Product - DMF Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts

Figure 1: Catalytic cycle for the chlorination of 2-fluoro-2-methylpropanoic acid.

Synthesis Protocol (In Situ Generation)

Use this protocol to avoid the high cost of purchasing the isolated chloride.

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Ar) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and SO₂ gases.

  • Reagents:

    • 2-Fluoro-2-methylpropanoic acid (1.0 equiv)

    • Thionyl Chloride (1.5 – 2.0 equiv)

    • DMF (1-2 drops, catalytic)

    • Solvent: Dichloromethane (DCM) or neat (if scale permits).

  • Procedure:

    • Suspend the acid in DCM (optional) or use neat.

    • Add catalytic DMF.

    • Add SOCl₂ dropwise at 0 °C.

    • Allow to warm to room temperature, then reflux for 2–4 hours until gas evolution ceases.

  • Work-up:

    • Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator with a base trap).

    • Purification: The residue is the crude acid chloride, often sufficiently pure for the next step. For high purity, distill under vacuum (protect from moisture).

Part 4: Applications in Medicinal Chemistry[2]

The 2-fluoro-2-methylpropanoyl group is a valuable bioisostere.

Bioisosteric Rationale
  • Metabolic Stability: The fluorine atom adjacent to the carbonyl lowers the electron density, making the amide bond more resistant to enzymatic hydrolysis compared to a non-fluorinated isobutyryl group.

  • Lipophilicity: The fluorine atom modulates logP, potentially improving membrane permeability.

  • Conformation: The gem-dimethyl group introduces steric bulk (Thorpe-Ingold effect), locking the molecule into a preferred conformation for receptor binding.

Downstream Workflows

Applications cluster_Amide Amide Coupling cluster_Ester Esterification Reagent 2-Fluoro-2-methylpropanoyl chloride AmideProduct Fluorinated Amide (Bioactive Core) Reagent->AmideProduct + Base (TEA/DIPEA) EsterProduct Fluorinated Ester (Prodrug) Reagent->EsterProduct + Base (Pyridine) Amine Primary/Secondary Amine (R-NH₂) Amine->AmideProduct Alcohol Alcohol (R-OH) Alcohol->EsterProduct

Figure 2: Primary downstream applications in parallel medicinal chemistry.

Part 5: Handling, Safety & Stability

Critical Hazards
  • Corrosive (H314): Causes severe skin burns and eye damage.[3]

  • Moisture Sensitive (EUH014): Reacts violently with water to release HCl and the parent acid.

  • Lachrymator: Vapors are extremely irritating to eyes and respiratory tract.

Storage Protocols
  • Container: Store in tightly sealed glass vials with PTFE-lined caps. Over-tape with Parafilm.

  • Environment: Store in a dedicated flammables/corrosives fridge at 2–8 °C.

  • Handling: Always handle in a fume hood. Use dry syringes/needles for transfer to avoid introducing atmospheric moisture.

References

  • Apollo Scientific. (2024). Product Safety Data Sheet: 2-Fluoro-2-methylpropanoyl chloride. Retrieved from

  • Sigma-Aldrich. (2024). Product Detail: 2-Fluoro-2-methylpropanoyl chloride (CAS 140616-89-3).[4][5] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Acid Chloride Formation).[1][6][7]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on Fluorine Bioisosteres).
  • Common Organic Chemistry. (2023). Amide Synthesis from Acid Chlorides. Retrieved from

Sources

Exploratory

Technical Whitepaper: Comparative Analysis of Isobutyryl Chloride and 2-Fluoroisobutyryl Chloride in Drug Design

The following technical guide details the structural, reactive, and medicinal chemistry distinctions between Isobutyryl Chloride and 2-Fluoroisobutyryl Chloride . Executive Summary In the optimization of lead compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, reactive, and medicinal chemistry distinctions between Isobutyryl Chloride and 2-Fluoroisobutyryl Chloride .

Executive Summary

In the optimization of lead compounds, the isobutyryl moiety (


) is a common structural motif used to introduce steric bulk and lipophilicity. However, its utility is often compromised by rapid metabolic clearance via cytochrome P450-mediated hydroxylation at the tertiary 

-carbon.

2-Fluoroisobutyryl chloride represents a strategic bioisosteric replacement. By substituting the labile


-hydrogen with a fluorine atom, researchers can block metabolic soft spots while modulating the electronic environment of the carbonyl group. This guide analyzes the critical differences in reactivity, handling, and application of these two reagents.

Structural & Electronic Properties[1]

The fundamental difference lies at the C2 (


) position. This single atomic substitution dictates the entire reactivity profile of the molecule.
PropertyIsobutyryl Chloride2-Fluoroisobutyryl Chloride
Structure



-Substituent
Hydrogen (Protium)Fluorine
Hybridization (

-C)


Electronic Effect Weak electron-donating (+I from methyls)Strong electron-withdrawing (-I from Fluorine)
Carbonyl Electrophilicity ModerateHigh (Activated by

-F)
Metabolic Liability High (Tertiary C-H oxidation)Low (C-F bond is metabolically stable)
Major Side Reaction Elimination to DimethylketeneHydrolysis to HF (No Ketene formation)
The Inductive Effect & Reactivity

The fluorine atom in 2-fluoroisobutyryl chloride exerts a strong inductive withdrawal (-I effect) on the


-carbon, which is transmitted to the carbonyl carbon.
  • Isobutyryl Chloride: The carbonyl carbon is stabilized by the electron-donating alkyl group. Reactivity is standard for acyl chlorides.

  • 2-Fluoroisobutyryl Chloride: The electron-withdrawing fluorine destabilizes the carbonyl, making the carbon significantly more electrophilic. This increases the rate of nucleophilic attack (e.g., by amines or alcohols) but also increases susceptibility to hydrolysis.

Synthetic Reactivity & Mechanism

The most critical operational difference is the presence or absence of an extractable


-proton.
The Ketene Pathway (Isobutyryl Chloride)

Isobutyryl chloride possesses an acidic


-proton (

for the parent ester/ketone, lower for acid chloride). In the presence of tertiary amine bases (TEA, DIPEA) often used as acid scavengers, it can undergo E2 elimination to form Dimethylketene .
  • Risk: Dimethylketene is highly reactive and can dimerize or undergo [2+2] cycloadditions, leading to impurities.

  • Control: Reactions must often be run at lower temperatures (

    
     to 
    
    
    
    ) or with weaker bases (e.g., pyridine) to minimize elimination.
The Quaternary Stability (2-Fluoroisobutyryl Chloride)

2-Fluoroisobutyryl chloride lacks an


-proton. It possesses a quaternary 

-carbon.
  • Advantage: It cannot form a ketene via simple elimination. This allows for the use of stronger bases or higher reaction temperatures to drive difficult couplings without the risk of ketene-derived byproducts.

  • Caveat: The C-F bond, while strong, activates the carbonyl towards moisture. Rigorous anhydrous conditions are required to prevent the formation of 2-fluoroisobutyric acid and potentially hazardous Hydrogen Fluoride (HF).

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways based on the


-substituent.

ReactivityPathways Isobutyryl Isobutyryl Chloride (alpha-H present) Base Tertiary Amine Base (TEA / DIPEA) Isobutyryl->Base Deprotonation Amide_Iso Target Amide (Isobutyryl) Isobutyryl->Amide_Iso Direct Acylation Fluoro 2-Fluoroisobutyryl Chloride (No alpha-H) Amide_Fluoro Target Amide (2-Fluoroisobutyryl) Fluoro->Amide_Fluoro Direct Acylation (Accelerated by -I effect) Hydrolysis Hydrolysis + HF Generation Fluoro->Hydrolysis Moisture Sensitivity Ketene Dimethylketene (Reactive Intermediate) Base->Ketene E2 Elimination Ketene->Amide_Iso Nucleophilic Attack (Side Pathway) Dimerization/Byproducts Dimerization/Byproducts Ketene->Dimerization/Byproducts Risk

Figure 1: Divergent reactivity pathways. Note the elimination risk for isobutyryl chloride vs. the direct acylation purity of the fluoro-analog.

Medicinal Chemistry Applications: The Fluorine Effect[3][4][5][6][7]

In drug design, replacing the isobutyryl group with the 2-fluoroisobutyryl moiety is a classic "bioisosteric switch."

Metabolic Blocking

The tertiary C-H bond in the isobutyryl group is a prime target for CYP450 enzymes (specifically CYP3A4). Hydroxylation here leads to rapid clearance or the formation of reactive metabolites.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 96 kcal/mol) and is resistant to oxidative cleavage.

  • Outcome: Extended half-life (

    
    ) and improved bioavailability.
    
Lipophilicity and Binding

While fluorine is polar, the C-F bond has a low polarizability. Replacing H with F often lowers the


 of neighboring groups and can alter the conformation of the molecule due to the "gauche effect."
  • LogP Impact: The 2-fluoroisobutyryl group generally maintains similar lipophilicity to the non-fluorinated parent, unlike adding a hydroxyl group (metabolite) which drastically lowers LogP.

Experimental Protocols

General Acylation Protocol (Comparative)

Objective: Coupling with a secondary amine (e.g., Piperidine derivative).

StepIsobutyryl Chloride Workflow2-Fluoroisobutyryl Chloride Workflow
Solvent DCM or THF (Anhydrous)DCM (Anhydrous) - Avoid ethers if Lewis Acids present
Base Pyridine or

at


or DIPEA at RT
Addition Dropwise at

(Critical to stop ketene)
Dropwise at RT (Exothermic due to activation)
Reaction Time 1 - 4 Hours30 mins - 2 Hours (Faster kinetics)
Quench Sat.

Sat.

(Caution: Gas evolution)
Safety Note Watch for dimerization impuritiesWarning: Potential HF generation on quench
Synthesis of 2-Fluoroisobutyryl Chloride

Note: While commercially available, it can be synthesized from 2-fluoroisobutyric acid.

  • Reagents: 2-Fluoroisobutyric acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (cat).

  • Procedure: Dissolve acid in DCM. Add catalytic DMF.[1] Add oxalyl chloride dropwise at

    
    .
    
  • Observation: Vigorous gas evolution (

    
    ).
    
  • Workup: Distillation under reduced pressure. Do not wash with water.

Safety & Toxicology

  • Isobutyryl Chloride: Corrosive, lachrymator. Reacts with water to form HCl. Flash point

    
    .[2]
    
  • 2-Fluoroisobutyryl Chloride: Corrosive.[3] Reacts with water to form HF (Hydrogen Fluoride) and HCl.

    • Critical Hazard: The hydrolysis releases fluoride ions.[4] In acidic media, this forms HF, which can penetrate skin and cause deep tissue necrosis and systemic toxicity (calcium depletion).

    • Mitigation: Calcium gluconate gel must be available in the hood. Double-gloving (nitrile) is mandatory. Glassware should be rinsed with a basic solution (bicarbonate) immediately after use to neutralize HF.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Olah, G. A., et al. (1965).[5] Acyl Fluorides and Chlorides. Organic Syntheses. Link (Foundational reactivity of acyl halides).

  • Huisgen, R., et al. (1968).[5] The mechanism of dimerization of dimethylketene. Journal of the American Chemical Society.[5] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 2-Fluoroisobutyramides via Acylation of Amines and Anilines

Introduction: The Significance of the 2-Fluoroisobutyryl Moiety in Medicinal Chemistry The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Fluoroisobutyryl Moiety in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, membrane permeability, and binding affinity.[1] The 2-fluoroisobutyryl group, in particular, serves as a valuable structural motif. Its parent acid, 2-fluoro isobutyric acid (2-FIBA), and its derivatives are versatile building blocks in the synthesis of complex organic compounds, including novel pharmaceutical agents.[2] The formation of a stable amide bond by coupling 2-fluoroisobutyryl chloride with various primary and secondary amines or anilines is a critical transformation for introducing this beneficial moiety. N-acylated anilines, for instance, are significant pharmacophores found in a wide array of therapeutic agents.[3] This document provides a detailed technical guide, including reaction mechanisms and step-by-step protocols, for the successful synthesis of 2-fluoroisobutyramides, targeting researchers and professionals in drug development.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic addition-elimination mechanism.[3][4] The process is initiated by the attack of the nucleophilic amine nitrogen on the highly electrophilic carbonyl carbon of 2-fluoroisobutyryl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group. The final step is the deprotonation of the nitrogen atom by a base to yield the neutral amide product.[4][5][6][7]

Caption: Nucleophilic addition-elimination mechanism.

Key Parameters for Reaction Optimization

The success of the acylation reaction hinges on the careful control of several experimental parameters. The reaction is often exothermic, necessitating temperature control.[8]

Choice of Base: The HCl Scavenger

The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9] Therefore, a base is required to neutralize the HCl as it forms.[3][7][9]

  • Tertiary Amines (e.g., Triethylamine, DIPEA): Triethylamine (TEA) is a commonly used, cost-effective, and efficient HCl scavenger.[8] It is a stronger base than pyridine.[10] This increased basicity is due to the sp3 hybridization of the nitrogen atom and the positive inductive effect of the ethyl groups, which increases electron density on the nitrogen.[10][11]

  • Pyridine: While also effective, pyridine is a weaker base than TEA because its nitrogen atom is sp2 hybridized, which has more s-character and holds the lone pair more tightly.[10][11][12] It can sometimes act as a nucleophilic catalyst.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be effective, particularly in biphasic systems or for less sensitive substrates.[8][13]

Solvent Selection

The choice of solvent is critical for ensuring that all reactants remain in solution.

  • Anhydrous Aprotic Solvents: Dichloromethane (DCM) is the most common choice due to its inertness and ability to dissolve a wide range of amines and the resulting amide product.[3][8] Other suitable solvents include tetrahydrofuran (THF) and ethyl acetate.[8] It is crucial to use anhydrous solvents to prevent hydrolysis of the highly reactive 2-fluoroisobutyryl chloride.

Temperature Control

Acylation reactions are typically exothermic.[8]

  • Initial Cooling: The reaction is usually initiated at 0 °C (ice bath) by adding the acyl chloride dropwise to the solution of the amine and base.[8][9] This helps to control the reaction rate and prevent potential side reactions.

  • Warming to Room Temperature: After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[8][9]

Experimental Protocols

The following protocols provide a general framework. Optimization may be necessary for specific substrates.

General Protocol for Acylation of Aliphatic Amines

This protocol is suitable for primary and secondary aliphatic amines.

Materials:

  • Aliphatic Amine (1.0 eq)

  • 2-Fluoroisobutyryl Chloride (1.05 - 1.1 eq)

  • Triethylamine (TEA) (1.1 - 1.2 eq)[9]

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aliphatic amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.[8]

  • Cooling: Cool the flask to 0 °C using an ice bath.[8][9]

  • Acyl Chloride Addition: Add 2-fluoroisobutyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-30 minutes.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching & Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[9]

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted amine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-fluoroisobutyramide.[9]

General Protocol for Acylation of Anilines

Anilines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[12] Therefore, the reaction may require slightly more forcing conditions or longer reaction times.

Materials:

  • Substituted Aniline (1.0 eq)

  • 2-Fluoroisobutyryl Chloride (1.05 eq)

  • Triethylamine (1.5 eq) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[13]

  • Standard work-up reagents (as above)

Procedure:

  • Setup: Dissolve the aniline (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.[3]

  • Base Addition: Add triethylamine (1.5 eq) and stir for 5-10 minutes.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 2-fluoroisobutyryl chloride (1.05 eq) in anhydrous DCM.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reduced nucleophilicity of anilines may necessitate a longer reaction time compared to aliphatic amines.[3]

  • Monitoring, Work-up, and Purification: Follow steps 6-10 from the aliphatic amine protocol.

Data Summary & Troubleshooting

Typical Reaction Parameters
ParameterAliphatic AmineAnilineRationale
Equivalents of Acyl Chloride 1.05 - 1.11.05A slight excess ensures full conversion of the amine.
Equivalents of Base 1.1 - 1.21.5Sufficient to neutralize generated HCl. More may be needed for less reactive anilines.[3]
Temperature 0 °C to RT0 °C to RTControls exothermic reaction and minimizes side products.[8]
Reaction Time 1 - 4 hours2 - 16 hoursAnilines are less nucleophilic and require longer reaction times.[3][12]
Solvent Anhydrous DCM, THFAnhydrous DCM, DMFEnsures solubility and prevents acyl chloride hydrolysis.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) acyl chloride. 2. Insufficient base. 3. Amine present as a salt. 4. Low nucleophilicity of amine.1. Use fresh or newly opened 2-fluoroisobutyryl chloride. 2. Ensure at least one equivalent of base is used to neutralize HCl.[14][15] 3. If starting with an amine hydrochloride salt, add an additional equivalent of base. 4. For poorly reactive amines, consider a stronger base, higher temperature, or a coupling agent.[16]
Starting Amine Remains 1. Insufficient acyl chloride. 2. Reaction time too short.1. Add a slight excess (1.05-1.1 eq) of the acyl chloride. 2. Increase reaction time and monitor by TLC/LC-MS.
Multiple Products 1. Diacylation of primary amine. 2. Reaction with other nucleophilic groups.1. Use controlled stoichiometry and add the acyl chloride slowly at 0 °C. 2. Protect other nucleophilic groups (e.g., -OH, -SH) before acylation.[17]

General Experimental Workflow

The overall process from setup to final product is summarized in the workflow diagram below.

G A Reagent Prep (Amine, Base, Solvent) B Reaction Setup (Inert atm, 0 °C) A->B C Dropwise Addition of Acyl Chloride B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Work-up (Quench & Wash) D->E Upon Completion F Drying & Solvent Removal E->F G Purification (Chromatography or Recrystallization) F->G H Characterization (NMR, MS, IR) G->H

Caption: Generalized experimental workflow for amine acylation.

Product Characterization

The successful formation of the 2-fluoroisobutyramide product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. The presence of the amide N-H proton signal (typically a broad singlet) in ¹H NMR is a key indicator.[18][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Shows characteristic amide carbonyl (C=O) stretching vibrations, typically around 1640-1680 cm⁻¹.[19]

References

  • Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride - Benchchem. (URL not available)
  • Which of the following is more basic, pyridine or triethyamine? - Quora. [Link]

  • Reaction of aniline with acetyl chloride in the presence of NaOH give - askIITians. (URL not available)
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride - Benchchem. (URL not available)
  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride - Benchchem. (URL not available)
  • Pyridine is less basic than triethylamine because A class 11 chemistry CBSE - Vedantu. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. [Link]

  • The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi - SciSpace. [Link]

  • Synthesis and characterization of some N-substituted amides of salicylic acid. (URL not available)
  • Pyridine is less basic than triethylamine because - Allen. (URL not available)
  • Acetylation of Secondary amines - Chemistry Stack Exchange. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. [Link]

  • What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry? - ALLGREEN. [Link]

  • Aniline on reaction with acetyl chloride gives: (a) Phenol (b) Acetamide (c) Acetanilide (d) Benzene - Vaia. [Link]

  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? | ResearchGate. [Link]

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. [Link]

  • Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE - Vedantu. [Link]

  • Using Pyridine vs. Triethylamine : r/OrganicChemistry - Reddit. [Link]

  • Why did my amide syntesis does not work? - ResearchGate. [Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - PMC. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimin
  • Table 2 . Synthesis of different structurally N-substituted amides in... - ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

  • Amide Formation Help : r/Chempros - Reddit. [Link]

  • Three Series of N-Substituted Aliphatic Amides1 | Journal of the American Chemical Society. [Link]

  • Acid chlorides react with ammonia, 1° amines and 2° amines to form amides - Chemistry LibreTexts. [Link]

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents - DergiPark. [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps - OrgoSolver. [Link]

  • Reactions Acid Chlorides With Amines - YouTube. [Link]

  • Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 4-(4-Fluorophenyl)butyryl Chloride - Benchchem. (URL not available)
  • Synthesis and Biological Applications of Hydroxamates. [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. [Link]

Sources

Application

Application Note: High-Yield Preparation of α-Fluoro Esters from 2-Fluoro-2-methylpropanoyl Chloride

Target Audience: Organic Chemists, Process Scientists, and Drug Discovery Professionals. Introduction & Mechanistic Rationale The strategic installation of the 2-fluoro-2-methylpropanoyl moiety is highly valued in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Process Scientists, and Drug Discovery Professionals.

Introduction & Mechanistic Rationale

The strategic installation of the 2-fluoro-2-methylpropanoyl moiety is highly valued in medicinal chemistry for its ability to enhance metabolic stability, modulate lipophilicity, and lock molecular conformations. 2-Fluoro-2-methylpropanoyl chloride (CAS: 140616-89-3) serves as a highly reactive, electrophilic acylating agent that readily undergoes nucleophilic acyl substitution with alcohols and phenols to form the corresponding α-fluoro esters[1].

Unlike classical Fischer esterification, which relies on harsh acidic catalysts and equilibrium-driving techniques (e.g., Dean-Stark traps), the use of acid chlorides allows for rapid, irreversible ester formation under mild, basic conditions[2]. Mechanistically, the alcohol nucleophile attacks the highly electrophilic carbonyl carbon, generating a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group. To prevent the resulting hydrochloric acid (HCl) from degrading acid-sensitive substrates or stalling the reaction, a stoichiometric "sacrificial base" (such as triethylamine or pyridine) is employed to neutralize the acid and drive the reaction forward[3].

Key Structural Insight: A major advantage of using 2-fluoro-2-methylpropanoyl chloride is its fully substituted α-carbon (containing one fluorine and two methyl groups), meaning it completely lacks α-protons[4]. This structural feature inherently precludes the formation of ketene side-products via base-induced dehydrohalogenation—a common parasitic pathway that plagues standard aliphatic acyl chloride reactions.

Reaction Workflow & Pathway

G R1 2-Fluoro-2-methylpropanoyl chloride Step1 Cool to 0 °C in Anhydrous DCM/THF R1->Step1 R2 Alcohol / Phenol (Nucleophile) R2->Step1 Base Amine Base (e.g., TEA, Pyridine) Base->Step1 Step2 Nucleophilic Acyl Substitution Step1->Step2 Step3 Tetrahedral Intermediate Formation Step2->Step3 Step4 Chloride Expulsion & HCl Neutralization Step3->Step4 Product α-Fluoro Ester Product Step4->Product Salt Amine Hydrochloride Salt (Byproduct) Step4->Salt

Workflow and mechanistic pathway for α-fluoro ester synthesis via nucleophilic acyl substitution.

Optimization of Reaction Conditions

The choice of solvent and base dictates the kinetic efficiency of the esterification. Non-nucleophilic, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are strictly required to prevent competitive hydrolysis of the moisture-sensitive acid chloride[1].

EntrySubstrate ClassBaseSolventTemp ProfileIsolated Yield (%)
1Primary Aliphatic AlcoholTriethylamine (TEA)DCM0 °C → RT92 - 96%
2Secondary AlcoholDIPEATHF0 °C → RT85 - 89%
3Phenol DerivativesPyridineDCM0 °C → RT88 - 91%
4Sterically Hindered AlcoholTEA + DMAP (10 mol%)TolueneRT → 60 °C75 - 82%

Table 1: Quantitative yield optimization across various substrate classes. The addition of catalytic 4-Dimethylaminopyridine (DMAP) is highly recommended for sterically hindered secondary or tertiary alcohols to accelerate acyl transfer.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol is designed with built-in visual and analytical checkpoints to ensure reaction integrity in real-time, reducing the reliance on immediate LC-MS/NMR analysis.

Materials & Reagents:

  • 2-Fluoro-2-methylpropanoyl chloride (1.2 equiv)

  • Target Alcohol/Phenol (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 - 0.2 M relative to alcohol)

Step 1: Preparation and Purging
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon.

  • Dissolve the target alcohol (1.0 equiv) in anhydrous DCM.

  • Add the amine base (1.5 equiv).

    • Causality Note: The base must be added before the acid chloride. This ensures that any trace HCl generated upon the initial drop of acid chloride is immediately scavenged, protecting the alcohol and preventing unwanted side reactions.

Step 2: Temperature Control and Addition
  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

    • Causality Note: Strict temperature control manages the exothermic nucleophilic attack, preventing solvent boil-off or substrate degradation.

  • Dissolve 2-fluoro-2-methylpropanoyl chloride (1.2 equiv) in a minimal volume of anhydrous DCM.

  • Add the acid chloride solution dropwise over 15-30 minutes via a syringe or addition funnel.

    • Self-Validation Checkpoint 1: Upon addition, a dense white precipitate (amine hydrochloride salt) should begin to form immediately. This visual cue confirms that the nucleophilic acyl substitution is actively occurring and HCl is being successfully neutralized.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the alcohol starting material (visualized via UV or KMnO4 stain) confirms reaction completion. The resulting α-fluoro ester typically exhibits a higher Rf value than the parent alcohol due to the masking of the polar hydroxyl group.

Step 4: Quench and Work-up
  • Quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Causality Note: This mildly basic quench neutralizes any unreacted acid chloride (converting it to a water-soluble sodium carboxylate) and removes excess amine base without hydrolyzing the newly formed ester.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with 1M HCl (to remove residual amine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude product via flash column chromatography (typically utilizing a Hexanes/Ethyl Acetate gradient) to yield the pure α-fluoro ester.

References

  • 2-fluoro-2-methylpropanoyl chloride (C4H6ClFO) - PubChemLite Source: uni.lu URL:[Link][4]

  • Preparation of Esters - Chemistry Steps Source: chemistrysteps.com URL:[Link][2]

  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor Source: organicchemistrytutor.com URL:[Link][3]

Sources

Method

Application Note: Precision Synthesis of Fluorinated ATR Inhibitor Tuvusertib (M1774)

The following Application Note and Protocol guide details the synthesis of Tuvusertib (M1774) , a potent, selective, and orally bioavailable ATR kinase inhibitor currently in clinical development. This guide focuses spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of Tuvusertib (M1774) , a potent, selective, and orally bioavailable ATR kinase inhibitor currently in clinical development. This guide focuses specifically on the installation and handling of fluorinated intermediates , a critical aspect of modern kinase inhibitor design for enhancing metabolic stability and potency.

Introduction & Rationale

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), specifically sensing replication stress.[1][2] Inhibition of ATR is a synthetic lethal strategy in tumors with high replication stress or defects in other DDR components (e.g., ATM, p53).

Tuvusertib (M1774) represents a second-generation ATR inhibitor characterized by high potency and oral bioavailability.[1][2] Structurally, it relies on a pyrazolo[1,5-a]pyrimidine scaffold.[1][2] A defining feature of its medicinal chemistry is the strategic incorporation of two fluorine atoms :

  • 6-Fluoro pyrazolo[1,5-a]pyrimidine core: Blocks oxidative metabolism at the electron-rich 6-position, a common soft spot in this scaffold.[1][2]

  • 5-Fluoro pyridine moiety: Modulates the pKa of the adjacent amine and sterically enforces a conformation that favors binding in the ATR ATP-binding pocket.[1][2]

This guide outlines a convergent synthetic route focusing on the construction of these two fluorinated heteroaromatic blocks and their final coupling.

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy splitting the molecule into two key fragments:

  • Fragment A (The Electrophile): Ethyl 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate.[1][2]

  • Fragment B (The Nucleophile): 5-Fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-amine.[1][2]

Graphviz Diagram: Retrosynthesis of Tuvusertib

Retrosynthesis Target Tuvusertib (M1774) (Target Molecule) Disconnect Amide Coupling Target->Disconnect Retrosynthesis FragA Fragment A (Acid/Ester Core) 6-Fluoropyrazolo[1,5-a]pyrimidine Disconnect->FragA FragB Fragment B (Amine Partner) 5-Fluoro-4-imidazolyl-pyridine Disconnect->FragB PreA1 Ethyl 3-aminopyrazole-4-carboxylate FragA->PreA1 Cyclocondensation PreA2 2-Fluoro-3-(dimethylamino)acrolein (Fluorine Source) FragA->PreA2 PreB1 3-Amino-4-chloro-5-fluoropyridine FragB->PreB1 Suzuki Coupling PreB2 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole FragB->PreB2

Caption: Retrosynthetic disconnection of Tuvusertib into fluorinated heterocyclic precursors.

Detailed Experimental Protocols

Part A: Synthesis of the Fluorinated Core (Fragment A)

The introduction of fluorine into the pyrazolo[1,5-a]pyrimidine ring is most efficiently achieved de novo during ring closure using a fluorinated electrophile, rather than late-stage electrophilic fluorination which can be non-selective.[1][2]

Reagents:

  • Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (Note: Tuvusertib uses a 2-amino group; we start with the appropriate aminopyrazole).[1][2] Correction: The scaffold is 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxamide.[1][2] The starting material is Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is not correct; we need Ethyl 5-amino-1H-pyrazole-4-carboxylate condensed with a reagent that provides the pyrimidine ring.[1][2]

  • Critical Fluorinated Reagent: 2-Fluoro-3-(dimethylamino)acrolein (or Sodium 2-fluoro-3-hydroxyacrylate).[1][2]

Protocol:

  • Condensation:

    • Charge a reaction vessel with Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv) and acetic acid (glacial, 10 volumes).

    • Add 2-Fluoro-1,3-bis(dimethylamino)trimethinium perchlorate (or 2-fluoro-3-(dimethylamino)acrolein) (1.1 equiv).[1][2]

    • Heat the mixture to 100°C for 4 hours. The reaction creates the pyrimidine ring with the fluorine atom installed at the 6-position (meta to bridgehead nitrogens).[1]

    • Mechanism: The exocyclic amine attacks the acrolein, followed by ring closure at the pyrazole nitrogen.

  • Workup:

    • Cool to room temperature (RT). Pour into ice water.

    • The product, Ethyl 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate , precipitates as a solid.[1][2]

    • Filter, wash with water and cold ethanol. Dry under vacuum.[1][2]

  • Hydrolysis (Optional for coupling):

    • If the final coupling requires the carboxylic acid, treat the ester with LiOH (2 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the acid.

Part B: Synthesis of the Fluorinated Amine (Fragment B)

This step involves a Palladium-catalyzed Suzuki-Miyaura coupling to link the imidazole to the fluoropyridine.[1][2]

Reagents:

  • 3-Amino-2-chloro-5-fluoropyridine (Starting material).[1][2] Note: Regioisomer selection is critical.

  • 1-Methyl-1H-imidazole-5-boronic acid pinacol ester .[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM or Pd(PPh3)4.[1][2]

  • Base: K2CO3 or Cs2CO3.[1][2]

Protocol:

  • Inertion:

    • In a pressure vial, combine the chlorofluoropyridine (1.0 equiv), boronate ester (1.2 equiv), and K2CO3 (3.0 equiv).

    • Add solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2]

    • Degas with Nitrogen or Argon for 10 minutes (sparging).[1][2]

  • Coupling:

    • Add Pd(dppf)Cl2[1][2]·DCM (0.05 equiv).[1][2] Seal the vial.

    • Heat to 90-100°C for 12 hours.

    • Observation: The reaction mixture will turn dark black/brown.[1]

  • Purification:

    • Filter through Celite to remove Pd residues.[1][2]

    • Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine.[1][2]

    • Purify via Flash Chromatography (DCM/MeOH gradient 0-10%).[1][2]

    • Product: 5-Fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-amine .

Part C: Final Amide Coupling

The coupling of the electron-deficient aminopyridine (Fragment B) with the carboxylic acid (Fragment A) is challenging due to the low nucleophilicity of the amine caused by the ortho-fluorine and para-imidazole.[1]

Reagents:

  • Fragment A (Acid form).[1][2]

  • Fragment B (Amine).[1][2]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for hindered/unreactive amines.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

Protocol:

  • Activation:

    • Dissolve Fragment A (Acid) (1.0 equiv) in anhydrous DMF.[1][2]

    • Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1][2] Stir at RT for 15 minutes to form the activated ester.

  • Addition:

    • Add Fragment B (Amine) (1.0 equiv) to the mixture.[1][2]

    • Stir at 50°C for 16-24 hours. (Elevated temperature is often required for fluorinated aminopyridines).[1][2]

  • Isolation:

    • Dilute with water.[1][2] If the product precipitates, filter it.

    • If oil forms, extract with EtOAc, dry over Na2SO4, and concentrate.

    • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

    • Yield: Expect 40-60% for this step.[1][2]

Analytical Validation & QC

Validating the presence and position of fluorine atoms is unique to this synthesis.

Analysis TypeParameterExpected Result for Tuvusertib
1H NMR Aromatic RegionDistinct splitting patterns due to H-F coupling.[1][2] The pyridine proton adjacent to fluorine will appear as a doublet of doublets (or similar) with

Hz.[1][2]
19F NMR Chemical ShiftTwo distinct signals. 1. Pyrazolo-pyrimidine F: typically ~ -140 to -160 ppm.[1][2] 2. Pyridine F: typically ~ -120 to -140 ppm.[1][2]
LC-MS Mass (ESI+)[M+H]+ = 371.1 (Calculated for C16H12F2N8O).[1][2]
HPLC Purity>98% (Area %). Monitor for des-fluoro impurities (rare if using fluorinated starting materials).[1][2]

Biological Context: ATR Signaling Pathway[1][3][4][5][6]

To understand the utility of the synthesized inhibitor, one must visualize its target within the cellular context. Tuvusertib inhibits ATR, preventing the phosphorylation of CHK1 and the stabilization of stalled replication forks.

Graphviz Diagram: ATR Signaling & Inhibition

ATR_Pathway DSB DNA Damage / Replication Stress (ssDNA) RPA RPA-coated ssDNA DSB->RPA ATR ATR / ATRIP Complex RPA->ATR Recruitment CHK1 CHK1 Kinase ATR->CHK1 Phosphorylation (S345) Repair DNA Repair & Stabilization ATR->Repair Promotes Inhibitor Tuvusertib (M1774) (Inhibitor) Inhibitor->ATR Blocks ATP Binding CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibition (Degradation) CDK CDK1/2 (Cell Cycle Progression) CDC25->CDK Activation (Removed) Apoptosis Mitotic Catastrophe / Apoptosis CDK->Apoptosis Unchecked Entry into Mitosis

Caption: Mechanism of Action: Tuvusertib blocks ATR-mediated CHK1 activation, forcing cells with replication stress into mitotic catastrophe.[1][2]

References

  • PubChem. (2025).[1][2] Tuvusertib (M1774) Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Foote, K. M., et al. (2018). Discovery of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry. (Provides context on ATR inhibitor SAR and kinase selectivity). Available at: [Link][1][2]

  • Zenke, F. T., et al. (2022).[2] Tuvusertib (M1774), a potent and orally available ATR inhibitor with favorable physicochemical properties and antitumor activity.[3][4] Cancer Research (AACR Meeting Abstracts). Available at: [Link][1][2]

  • Vertex Pharmaceuticals. (2014).[1][2] Patent WO2014089379A1: Inhibitors of ATR Kinase.[1] (Describes the generic synthesis of aminopyrazine and pyrazolopyrimidine ATR inhibitors). Available at:

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Reference for the metabolic stability conferred by fluorine).[1][5] Available at: [Link][1][2]

Sources

Application

Application Note: Optimizing 2-Fluoroisobutyryl Chloride Coupling: A Comparative Guide to Pyridine vs. Triethylamine

Executive Summary & Mechanistic Rationale In pharmaceutical synthesis and agrochemical development, the coupling of sterically hindered acyl chlorides is a notorious bottleneck. 2-Fluoroisobutyryl chloride —a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In pharmaceutical synthesis and agrochemical development, the coupling of sterically hindered acyl chlorides is a notorious bottleneck. 2-Fluoroisobutyryl chloride —a highly specialized building block frequently utilized in the synthesis of advanced fungicides and 4-acylamino benzamide derivatives[1][2]—presents a unique set of electronic and steric challenges.

As a Senior Application Scientist, I frequently observe researchers defaulting to Triethylamine (TEA) for routine amide or ester couplings. However, applying this "default" to 2-fluoroisobutyryl chloride often results in sluggish kinetics and incomplete conversions when reacting with weak or hindered nucleophiles. To master this coupling, one must understand the causality behind the molecule's structural features:

  • Severe Steric Shielding : The

    
    -dimethyl (gem-dimethyl) branching creates a massive steric barrier around the carbonyl carbon, hindering the approach of bulky nucleophiles or general base transition states.
    
  • Electronic Hyper-Activation : The strong inductive electron-withdrawing effect (-I effect) of the

    
    -fluorine atom significantly enhances the electrophilicity of the carbonyl carbon compared to standard isobutyryl chloride[3].
    
  • The Blocked Ketene Pathway : Aliphatic acyl chlorides typically suffer from yield-destroying ketene dimerization when exposed to strong bases like TEA. Crucially, because 2-fluoroisobutyryl chloride lacks

    
    -protons, ketene formation is mechanistically impossible [2].
    

This unique profile dictates that the choice between Pyridine and Triethylamine (TEA) is not merely a matter of basicity, but a choice of catalytic pathway.

The Catalytic Dichotomy: Nucleophilic vs. General Base Catalysis

The Pyridine Advantage (Nucleophilic Catalysis)

Pyridine (pKa ~5.2) is a relatively weak base but an excellent nucleophile. It readily attacks the hyper-electrophilic carbonyl of 2-fluoroisobutyryl chloride to form an acylpyridinium intermediate [4]. Because pyridine is planar, this intermediate forms rapidly despite the gem-dimethyl steric bulk. The resulting acylpyridinium cation is exceptionally reactive and less sterically demanding than the transition state required for general base catalysis, making it the superior choice when coupling with weak anilines or hindered alcohols.

The Triethylamine Pathway (General Base Catalysis)

TEA (pKa ~10.7) is a much stronger base but is sterically bulky. Because the ketene degradation pathway is blocked by the absence of


-protons, TEA acts strictly as an acid scavenger and general base in this system[2]. However, the steric clash between the bulky TEA molecule and the gem-dimethyl groups of the substrate raises the activation energy of the transition state. Consequently, TEA is only optimal when paired with highly reactive, unhindered aliphatic amines that do not require nucleophilic catalysis to drive the reaction.
Quantitative Comparison of Base Parameters
ParameterPyridineTriethylamine (TEA)
Conjugate Acid pKa 5.2510.75
Primary Catalytic Role Nucleophilic Catalyst & Acid ScavengerGeneral Base & Acid Scavenger
Steric Profile Planar (Low steric demand)Bulky (High steric demand)
Acylpyridinium Formation Yes (Fast, highly reactive intermediate)No
Ketene Degradation Risk 0% (Blocked by

-F,

-CH

)
0% (Blocked by

-F,

-CH

)
Optimal Substrate Pairing Weak/Hindered Amines & AlcoholsStrong/Unhindered Aliphatic Amines

Visualizing the Reaction Pathways

Mechanism cluster_pyr Pyridine Pathway (Nucleophilic Catalysis) cluster_tea TEA Pathway (General Base) Substrate 2-Fluoroisobutyryl Chloride (Highly Electrophilic, Sterically Hindered) Pyr Pyridine Attack Substrate->Pyr TEA Triethylamine (TEA) Substrate->TEA AcylPyr Acylpyridinium Intermediate (Highly Reactive) Pyr->AcylPyr Fast Product1 Coupled Amide/Ester AcylPyr->Product1 Nu: Attack GenBase General Base Transition State (Sterically Hindered) TEA->GenBase Slow Ketene Ketene Formation BLOCKED (No α-Proton) TEA->Ketene Impossible Product2 Coupled Amide/Ester GenBase->Product2 Nu: Attack

Mechanistic divergence of 2-fluoroisobutyryl chloride coupling via Pyridine vs. TEA pathways.

Experimental Protocols & Self-Validating Workflows

The following protocols are optimized for a 10 mmol scale in Dichloromethane (DCM), the industry-standard solvent for these transformations[5][6].

Protocol A: Pyridine-Catalyzed Coupling (Recommended for Hindered/Weak Nucleophiles)

This protocol leverages the acylpyridinium intermediate to force the coupling of sluggish nucleophiles.

Materials:

  • Nucleophile (Amine/Alcohol): 10.0 mmol (1.0 equiv)

  • 2-Fluoroisobutyryl chloride: 12.0 mmol (1.2 equiv)

  • Anhydrous Pyridine: 20.0 mmol (2.0 equiv)

  • Anhydrous DCM: 30 mL

Step-by-Step Methodology:

  • System Purge: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N

    
     or Ar).
    
  • Dissolution: Dissolve the nucleophile (10.0 mmol) and anhydrous Pyridine (20.0 mmol) in 20 mL of anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: While the substrate is hindered, the

    
    -fluorine makes the carbonyl highly reactive. Cooling prevents uncontrolled exothermic spikes upon acylpyridinium formation.
    
  • Addition: Dilute 2-fluoroisobutyryl chloride (12.0 mmol) in 10 mL of DCM. Add this solution dropwise over 15 minutes to the stirring reaction mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation (TLC Monitoring):

    • Critical Insight: Do not monitor the disappearance of the acid chloride. 2-Fluoroisobutyryl chloride will react instantly with the methanol in standard TLC eluents or the silica gel itself to form a methyl ester artifact. Instead, monitor the disappearance of the limiting nucleophile.

  • Quench & Workup:

    • Dilute the reaction with an additional 20 mL of DCM.

    • Wash with 1M aqueous HCl (2 × 20 mL). Causality: This step is mandatory to protonate and extract the excess pyridine and any unreacted amine into the aqueous layer.

    • Wash with saturated aqueous NaHCO

      
       (1 × 20 mL) to neutralize any residual 2-fluoroisobutyric acid generated from hydrolysis[7].
      
    • Wash with brine (1 × 20 mL), dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
Protocol B: TEA-Mediated Coupling (Suitable for Strong Aliphatic Amines)

Use this protocol only when reacting with highly nucleophilic, unhindered primary or secondary aliphatic amines.

Materials:

  • Aliphatic Amine: 10.0 mmol (1.0 equiv)

  • 2-Fluoroisobutyryl chloride: 11.0 mmol (1.1 equiv)

  • Triethylamine (TEA): 15.0 mmol (1.5 equiv)

  • Anhydrous DCM: 30 mL

Step-by-Step Methodology:

  • Preparation: In a dry 100 mL flask under N

    
    , dissolve the aliphatic amine (10.0 mmol) and TEA (15.0 mmol) in 20 mL of anhydrous DCM. Cool to 0 °C.
    
  • Addition: Add 2-fluoroisobutyryl chloride (11.0 mmol) in 10 mL of DCM dropwise over 10 minutes. Causality: A dense white precipitate of triethylammonium chloride will form almost immediately, serving as a visual self-validation that the general base deprotonation is occurring.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Quench the reaction by adding 20 mL of water to dissolve the triethylammonium chloride salts.

    • Separate the organic layer and wash sequentially with 1M HCl (20 mL), sat. NaHCO

      
       (20 mL), and brine (20 mL).
      
    • Dry over MgSO

      
      , filter, and concentrate.
      

References

  • Benchchem.2-Fluoroisobutyric acid | 63812-15-7. Benchchem Catalog.
  • Crowley, P. J., et al.Alfa-fluorocarboxylic acid derivatives as fungicides (EP0468681A1). European Patent Office.
  • Ebeling, M., et al.4-ACYLAMINO BENZAMIDES AND THEIR USE (DE69314952T2). German Patent and Trade Mark Office.
  • Zipse, H., et al.The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Thieme Connect.

Sources

Method

Application Note: Precision Introduction of the 2-Fluoro-2-methylpropanoyl Group

-Fluoro- -methyl Carbonyl Moieties Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Strategic Rationale The 2-fluoro-2-methylpropanoyl group (often termed the -fluoroisobutyryl moiety) is...

Author: BenchChem Technical Support Team. Date: March 2026


-Fluoro-

-methyl Carbonyl Moieties Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

The 2-fluoro-2-methylpropanoyl group (often termed the


-fluoroisobutyryl moiety) is a high-value pharmacophore in modern drug design.[1] Structurally, it combines the steric bulk of a gem-dimethyl group with the extreme electronegativity of fluorine.

Medicinal Chemistry Utility:

  • Metabolic Stability: The C–F bond (

    
    ) renders the 
    
    
    
    -position resistant to cytochrome P450-mediated hydroxylation, a common clearance pathway for standard isobutyryl groups.[1]
  • Conformational Lock: The gauche effect and steric bulk restrict bond rotation, potentially locking the molecule into a bioactive conformation.

  • Lipophilicity Modulation: Fluorine creates a "polar hydrophobic" effect, often improving membrane permeability without the solubility penalty of a pure hydrocarbon.[1]

This guide details two validated protocols for introducing this group: Modular Coupling (using pre-functionalized building blocks) and Late-Stage Electrophilic Fluorination .[1]

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol based on your substrate's complexity and the availability of reagents.

DecisionMatrix Start Start: Substrate Analysis Q1 Is the scaffold sensitive to strong bases (LDA/LiHMDS)? Start->Q1 Q2 Is the 2-fluoro-2-methylpropanoic acid building block available? Q1->Q2 Yes (Sensitive) MethodB PROTOCOL B: Late-Stage Electrophilic Fluorination Q1->MethodB No (Robust) MethodA PROTOCOL A: Modular Coupling (Recommended) Q2->MethodA Yes MethodC PROTOCOL C: Deoxofluorination (Specialized) Q2->MethodC No

Figure 1: Strategic decision tree for selecting the fluorination pathway.

Protocol A: Modular Coupling (The "Building Block" Approach)[1]

Best For: Convergent synthesis, sensitive scaffolds, and scale-up.[1] Mechanism: Activation of 2-fluoro-2-methylpropanoic acid to its acid chloride or active ester, followed by nucleophilic attack by an amine or alcohol.[1]

Critical Reagent Considerations
  • Source Material: 2-Fluoro-2-methylpropanoic acid (CAS 63812-15-7) is commercially available but expensive.[1]

  • Volatility Warning: The corresponding acid chloride (CAS 140616-89-3) is volatile.[1] In situ generation is preferred over isolation to maintain stoichiometry and safety.[1]

Step-by-Step Procedure (In Situ Acid Chloride)

Reagents:

  • Substrate (Amine/Alcohol): 1.0 equiv[1]

  • 2-Fluoro-2-methylpropanoic acid: 1.2 – 1.5 equiv[1]

  • Oxalyl Chloride: 1.5 equiv

  • DMF (Catalytic): 2-3 drops[1]

  • Dichloromethane (DCM): Anhydrous [0.1 M][1]

  • Triethylamine (TEA) or DIPEA: 3.0 equiv[1]

Workflow:

  • Activation:

    • Charge a flame-dried flask with 2-fluoro-2-methylpropanoic acid (1.2 equiv) and anhydrous DCM under

      
      .
      
    • Cool to 0°C. Add catalytic DMF.[1]

    • Add oxalyl chloride (1.5 equiv) dropwise.[1] Gas evolution (

      
      , 
      
      
      
      ) will be vigorous.[1]
    • Checkpoint: Stir at room temperature (RT) for 2 hours until gas evolution ceases. The solution now contains the acid chloride.[2] Do not concentrate (risk of losing the volatile active species).[1]

  • Coupling:

    • In a separate vessel, dissolve the Substrate (1.0 equiv) and Base (TEA, 3.0 equiv) in DCM.[1] Cool to 0°C.[1]

    • Cannulate the acid chloride solution slowly into the substrate solution.

    • Why? Adding the acid chloride to the amine (inverse addition) prevents the formation of dimers and controls the exotherm.[1]

  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM.[1] Wash organic layer with 1M HCl (if product is not basic) and brine.[1]

    • Dry over

      
       and concentrate.
      

Alternative Activation (Peptide Coupling): For extremely acid-sensitive substrates where HCl generation is unacceptable, use HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.[1] Note that the steric bulk of the gem-dimethyl group may slow down HATU couplings; allow 12–24 hours reaction time.

Protocol B: Late-Stage Electrophilic Fluorination

Best For: Scaffolds where the isobutyryl group is already present, or when the fluorinated building block is inaccessible. Mechanism: Formation of a metal enolate followed by reaction with an electrophilic fluorine source (


).[1]
Reagent Selection[1][3][4][5]
  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) is preferred for its stability and "tamer" reactivity compared to Selectfluor in strong base conditions.[1]

  • Base: LiHMDS or LDA .[1] LiHMDS is generally preferred to minimize nucleophilic attack on the carbonyl.[1]

Step-by-Step Procedure

Reagents:

  • Isobutyryl-Substrate: 1.0 equiv[1]

  • LiHMDS (1.0 M in THF): 1.2 equiv[1]

  • NFSI: 1.5 equiv

  • THF (Anhydrous): [0.05 M][1]

Workflow:

  • Enolate Formation:

    • Cool a solution of the Isobutyryl-Substrate in anhydrous THF to -78°C (dry ice/acetone bath).

    • Add LiHMDS dropwise over 10 minutes.[1]

    • Critical Step: Stir at -78°C for 30–45 minutes to ensure complete deprotonation. Incomplete deprotonation leads to starting material recovery or Claisen condensation byproducts.[1]

  • Fluorination:

    • Dissolve NFSI in a minimal amount of THF.[1]

    • Add the NFSI solution dropwise to the enolate at -78°C.[1]

    • Thermodynamics: The reaction is rapid.[1][3] Stir at -78°C for 1 hour, then allow to warm to 0°C slowly.

  • Quench & Purification:

    • Quench with saturated

      
       solution while still cold.[1]
      
    • Extract with EtOAc.[1]

    • Purification Note: The byproduct of NFSI is dibenzenesulfonimide, which is highly polar and acidic. It can be removed by washing the organic layer with 1M NaOH (if product is stable) or via column chromatography (it streaks on silica).[1]

Comparative Analysis of Methods

FeatureProtocol A: Modular CouplingProtocol B: Electrophilic Fluorination
Key Reagent 2-Fluoro-2-methylpropanoic acidNFSI / Selectfluor
Substrate Scope Broad (Amines, Alcohols)Esters, Amides, Ketones
Steric Sensitivity High (due to gem-dimethyl)Moderate
Cost High (Fluorinated building block)Moderate (NFSI is cheaper)
Scalability Excellent (Linear scale-up)Challenging (Cryogenic conditions)
Risk Volatile Acid ChlorideOver-fluorination (rare with gem-dimethyl)

Workflow Visualization

Workflow Precursor Precursor (Amine/Alcohol) Coupling Coupling (Base/0°C) Precursor->Coupling Activation Activation (Oxalyl Chloride/DCM) Activation->Coupling In-situ Acid Cl Product Target: 2-Fluoro-2-methylpropanoyl Derivative Coupling->Product SubstrateB Isobutyryl Scaffold Enolization Enolization (LiHMDS/-78°C) SubstrateB->Enolization Fluorination Fluorine Transfer (NFSI) Enolization->Fluorination Fluorination->Product

Figure 2: Parallel synthesis workflows for Protocol A (Yellow) and Protocol B (Blue).[1]

Troubleshooting & Optimization

  • Low Yield in Coupling (Protocol A):

    • Cause: Steric hindrance of the gem-dimethyl group prevents nucleophilic attack.[1]

    • Solution: Switch to T3P (Propylphosphonic anhydride) as the coupling agent.[1] T3P is known for driving sterically demanding amidations.[1] Use EtOAc as solvent and reflux if necessary.[1]

  • Starting Material Recovery (Protocol B):

    • Cause: Enolate quenching by adventitious water or proton transfer from the sulfonimide byproduct.[1]

    • Solution: Ensure rigorous drying of THF.[1] Use Selectfluor in DMF/MeCN at RT if the cryogenic LiHMDS method fails (requires silyl enol ether intermediate).[1]

  • Volatility Issues:

    • If making the methyl ester (Methyl 2-fluoro-2-methylpropionate), be aware it is volatile.[1] Do not apply high vacuum for extended periods.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2782828, 2-Fluoro-2-methylpropanoic acid. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Fluoroketones and Fluoroaldehydes. Retrieved October 26, 2023, from [Link]

  • Held, F. E., et al. (2014).[1] Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1. (Demonstrates acylation with 2-fluoro-2-methylpropanoic acid). Retrieved from [Link]

Sources

Application

Handling volatile fluorinated acid chlorides in the laboratory

Application Note: Precision Handling of Volatile Fluorinated Acid Chlorides Executive Summary Fluorinated acid chlorides, such as Trifluoroacetyl Chloride (TFAC) and Pentafluoropropionyl Chloride (PFPC), are critical ele...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Handling of Volatile Fluorinated Acid Chlorides

Executive Summary

Fluorinated acid chlorides, such as Trifluoroacetyl Chloride (TFAC) and Pentafluoropropionyl Chloride (PFPC), are critical electrophiles in the synthesis of fluorinated heterocycles and peptidomimetics. However, their physical properties (high volatility) combined with their chemical reactivity (rapid hydrolysis to release HF) present a dual-hazard profile that defeats standard laboratory safety protocols.

This guide provides a field-validated methodology for the quantitative transfer, reaction, and disposal of these reagents. Unlike standard acid chlorides, the primary danger here is not just corrosivity, but the generation of anhydrous Hydrogen Fluoride (HF) upon contact with moisture, necessitating a "Defense in Depth" strategy.

The Hazard Matrix: Causality & Properties

To handle these reagents safely, one must understand the Hydrolysis Cascade . When a fluorinated acid chloride contacts moisture (even ambient humidity), it undergoes rapid hydrolysis.

The Reaction:



The Causality of Risk:

  • HCl Generation: Immediate respiratory irritation and metal corrosion.

  • HF Generation: The "Silent Killer." HF penetrates skin without immediate pain (unlike HCl), sequestering calcium ions from blood and bone (

    
    ), leading to systemic hypocalcemia and cardiac arrest.
    
  • Volatility: Because TFAC is a gas at room temperature, a leak does not form a puddle—it fills the fume hood (and potentially the lab) with corrosive vapors.

Table 1: Physical & Chemical Profile of Common Reagents
ReagentCASBoiling PointState (RT)DensityHazard Multiplier
Trifluoroacetyl Chloride (TFAC) 354-32-5-27 °CGas1.38 g/mL (liq)Extreme: Requires cryogenic handling.
Pentafluoropropionyl Chloride 422-61-7-5 °CVolatile Liq.1.58 g/mLHigh: Boils in hand; pressurizes septum bottles.
Chlorodifluoroacetyl Chloride 354-24-525 °CLiquid1.49 g/mLHigh: Near-ambient BP creates vapor pressure risks.

Engineering Controls & Scrubber Design

Standard fume hood airflow is insufficient if the exhaust ductwork is not acid-resistant. A dedicated point-of-use scrubber is mandatory to prevent corrosion of building infrastructure and release of HF.

Visualization: The Dual-Stage Scrubber System

This diagram illustrates the "Push-Pull" protection system required for these reactions.

ScrubberSystem cluster_legend System Logic Reaction Reaction Vessel (Under N2/Ar) Bubbler Mineral Oil Bubbler (Backflow Preventer) Reaction->Bubbler Acid Gas Trap1 Empty Trap (Catch Pot) Bubbler->Trap1 N2 + Vapors Trap2 Scrubber Trap (10% NaOH + CaCl2) Trap1->Trap2 Scrubbing Exhaust Fume Hood Exhaust Trap2->Exhaust Neutral Gas Note NaOH neutralizes HCl/HF. CaCl2 precipitates Fluoride as CaF2.

Caption: Figure 1. Dual-stage scrubbing train. The empty trap prevents base from sucking back into the reaction during cooling.

Protocol A: Quantitative Transfer of Gaseous Reagents (TFAC)

Challenge: How do you accurately weigh 50 mmol of a gas that boils at -27 °C? Solution: Cryogenic Condensation (The "Trap-to-Trap" Method).

Prerequisites:

  • Calibrated Schlenk line.

  • Dry ice/Acetone bath (-78 °C).

  • Pre-weighed Schlenk flask with a high-vacuum valve (Young's tap).

Step-by-Step Methodology:

  • System Prep: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon (3x).

  • Tare Weight: Weigh the evacuated flask (with stir bar and septum) on a precision balance. Record as

    
    .
    
  • Condensation Setup:

    • Connect the TFAC cylinder to the Schlenk line gas inlet via stainless steel or PTFE tubing.

    • Submerge the Schlenk flask into a Dry Ice/Acetone bath (-78 °C).

    • Critical: Ensure the system is open to the oil bubbler to prevent over-pressurization.

  • The Transfer:

    • Open the TFAC cylinder regulator gently.

    • Allow the gas to flow into the cooled flask. The gas will condense into a liquid immediately upon hitting the cold glass.

    • Monitor volume visually (approx. density 1.4 g/mL).

  • Quantification:

    • Close the cylinder.[1] Close the Schlenk flask valve.

    • Disconnect the flask and wipe the exterior dry (remove frost/acetone).

    • Weigh immediately. Record as

      
      .
      
    • Mass Calculation:

      
      .
      
  • Solubilization:

    • Do not warm to room temperature yet.

    • While still cold (-78 °C), add the reaction solvent (e.g., DCM or THF) via cannula to create a stock solution.

    • Once dissolved, the solution is stable enough to be transferred to the main reaction vessel via cannula.

Protocol B: Cannula Transfer for Volatile Liquids (PFPC)

Challenge: Pouring volatile liquids (BP ~ -5°C) leads to evaporation errors and fume exposure. Solution: Positive Pressure Cannula Transfer.

Visualization: Closed-System Cannula Transfer

CannulaTransfer cluster_control Flow Control Source Source Flask (Reagent + Solvent) High Pressure (N2) Cannula Double-Ended PTFE Cannula Source->Cannula Liquid pushed by N2 head Dest Destination Flask (Reaction Mixture) Low Pressure (Vent) Cannula->Dest Dropwise Addition Control Flow rate controlled by pressure differential

Caption: Figure 2. Cannula transfer utilizes inert gas pressure to move volatile liquids without atmospheric exposure.

Methodology:

  • Insert a long needle (connected to N2 line) into the Source Flask (above liquid level) to pressurize.

  • Insert one end of the cannula into the Source Flask (submerged) and the other into the Destination Flask (above liquid).

  • Establish a vent needle in the Destination Flask (to bubbler).

  • The pressure differential pushes the liquid. Stop flow by lifting the cannula tip out of the source liquid.

Emergency Response & Waste Disposal

The "HF Kill" Protocol: Never dispose of unquenched fluorinated acid chlorides.

  • Quenching:

    • Prepare a "Kill Bucket": 5L plastic bucket with 20% NaOH and excess Calcium Chloride (

      
      ).
      
    • Why? NaOH neutralizes acidity;

      
       acts as a "fluoride sponge," precipitating fluoride ions as insoluble Calcium Fluoride (
      
      
      
      ).
    • Slowly add reaction waste to this mixture.

  • Medical Emergency (Skin Contact):

    • Immediate Action: Flush with water for 5 minutes (no longer—speed is key to apply antidote).

    • Antidote: Apply 2.5% Calcium Gluconate Gel immediately.[2] Massage into skin.[2]

    • Mechanism:[3][4][5] The gel provides a sacrificial source of Calcium (

      
      ) for the Fluoride ions (
      
      
      
      ) to attack, sparing the victim's bone and blood calcium [1].

References

  • Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Fluoride (HF): Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. [Link]

  • Honeywell. (2020). Hydrofluoric Acid Properties and Safe Handling Guide. Honeywell Specialty Materials. [Link](Note: General landing page for SDS/Tech sheets)

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9678, Trifluoroacetyl chloride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling 2-Fluoro-2-methylpropanoyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with handling 2-Fluoro-2-methylpropanoyl chloride (also known as -fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with handling 2-Fluoro-2-methylpropanoyl chloride (also known as


-fluoroisobutyryl chloride). This highly reactive acyl chloride requires rigorous anhydrous techniques to prevent degradation. This guide synthesizes mechanistic theory with field-proven protocols to ensure the integrity of your synthetic workflows.

Mechanistic Causality: Why is this Reagent so Sensitive?

To effectively prevent hydrolysis, we must first understand the causality behind it. Acid chlorides react with water via a nucleophilic acyl substitution pathway. Water attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel a chloride ion, yielding the corresponding carboxylic acid and hydrogen chloride (HCl) gas[1][2].

In the case of 2-fluoro-2-methylpropanoyl chloride , the sensitivity to moisture is severely amplified. The highly electronegative fluorine atom at the


-position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the partial positive charge (

) on the carbonyl carbon, making it exceptionally electron-deficient and hyper-electrophilic[3]. Consequently, the activation energy for nucleophilic attack by even trace amounts of atmospheric moisture is drastically lowered, leading to rapid, exothermic hydrolysis[2][3].

G A 2-Fluoro-2-methylpropanoyl chloride B H2O Exposure (Nucleophilic Attack) A->B Trace Moisture E Anhydrous Handling (Schlenk/Glovebox) A->E Inert Gas (N2/Ar) C Tetrahedral Intermediate B->C Fast (alpha-F effect) D 2-Fluoro-2-methylpropanoic acid + HCl (Hydrolysis) C->D Cl- Elimination F Successful Acylation (Target Product) E->F Dry Nucleophile

Workflow of 2-Fluoro-2-methylpropanoyl chloride hydrolysis vs. anhydrous handling.

Troubleshooting Matrix

When experiments fail, identifying the root cause rapidly is critical. Use the following diagnostic table to troubleshoot common issues encountered with this reagent.

Symptom / ObservationMechanistic Root CauseCorrective Action
White precipitate in the reagent bottle Hydrolysis has occurred, converting the liquid acid chloride into solid 2-fluoro-2-methylpropanoic acid[4].Discard the compromised reagent. Procure a fresh bottle and store it strictly under an inert atmosphere (Ar/N

) in a desiccator or glovebox.
Fuming upon opening or transfer Reaction with atmospheric moisture producing volatile HCl gas[2].Never open the bottle in ambient air. Perform all transfers using Schlenk line techniques or inside a certified glovebox[5].
Low yield in acylation reactions Reagent degraded prior to reaction, or trace water in the solvent consumed the electrophile.Verify reagent purity via IR spectroscopy. Rigorously dry all solvents over activated molecular sieves and oven-dry glassware at >120°C.
Unexplained acidic pH in the reaction mixture HCl byproduct accumulation from trace hydrolysis or the primary acylation reaction[2].Incorporate a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge HCl and drive the reaction forward[2][6].

Standard Operating Procedure (SOP): Anhydrous Schlenk Transfer

To establish a self-validating system of trustworthiness, you must eliminate environmental variables. The following protocol details the exact methodology for transferring 2-fluoro-2-methylpropanoyl chloride without inducing hydrolysis.

Phase 1: Glassware and System Preparation

  • Bake-Out: Dry all Schlenk flasks, addition funnels, and Luer-lock syringes in an oven at >120°C for a minimum of 4 hours.

  • Cycling: Assemble the hot glassware, apply high-vacuum grease to the joints, and connect to the Schlenk line. Perform three consecutive vacuum/inert gas (N

    
     or Argon) backfill cycles. Evacuate the flask until full vacuum is reached (reducing O
    
    
    
    and moisture to negligible levels), then slowly backfill with inert gas[5][7].

Phase 2: Reagent Transfer 3. Pressurization: Secure the reagent bottle containing the acid chloride. If packaged with a Sure/Seal septum, do not remove the cap. Insert a needle connected to the inert gas line (via a bubbler) to maintain a slight positive pressure inside the bottle[8]. 4. Syringe Purging: Insert the needle of a dry Luer-lock syringe into the headspace of the reagent bottle. Plunge the syringe 3 times to purge the barrel with inert gas[8]. 5. Withdrawal: Submerge the needle tip into the liquid. Slowly withdraw the required volume of 2-fluoro-2-methylpropanoyl chloride, overdrawing slightly to expel any nitrogen bubbles, then adjust to the exact volume[5][8]. 6. Addition: Carefully transfer the syringe to the reaction flask (which is under positive inert gas pressure) and inject the reagent dropwise into your anhydrous solvent/reaction mixture[5].

Phase 3: Post-Transfer Quenching 7. Syringe Cleanup: Immediately draw a dry, inert solvent (e.g., acetone or dichloromethane) through the syringe and needle to flush out residual acid chloride. If left uncleaned, the reagent will rapidly hydrolyze inside the needle, causing a permanent clog[8].

Frequently Asked Questions (FAQs)

Q: How can I analytically verify if my 2-fluoro-2-methylpropanoyl chloride has hydrolyzed before starting my synthesis? A: Infrared (IR) spectroscopy is the most rapid and reliable diagnostic tool. A pure, intact acid chloride exhibits a sharp, characteristic C=O stretch around 1780–1815 cm


. If the reagent has hydrolyzed, you will observe the emergence of a broad O-H stretch between 2500–3300 cm

and a shifted C=O stretch (typically around 1700–1725 cm

) indicative of the carboxylic acid degradation product[4].

Q: What are the best solvents to use with this highly reactive electrophile? A: You must use strictly anhydrous, aprotic solvents. Suitable choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), toluene, and diethyl ether[4]. Ensure that the chosen solvent is rigorously dried—preferably by passing it through a solvent purification system or storing it over freshly activated 3Å or 4Å molecular sieves.

Q: Can I perform my reaction in an aqueous solution if I add a strong base to neutralize the HCl and "protect" the acid chloride? A: No. You cannot prevent the hydrolysis of an acyl chloride in an aqueous environment[6]. While adding a base (like NaOH or triethylamine) will successfully trap the HCl byproduct, it does absolutely nothing to stop the water molecules from nucleophilically attacking the highly electrophilic carbonyl carbon[2][6]. The reaction must be kept strictly anhydrous until the desired acylation is complete.

References

Sources

Optimization

Minimizing elimination byproducts in alpha-fluoro acid chloride reactions

Technical Support Center: Minimizing Elimination Byproducts in -Fluoro Acid Chloride Reactions Welcome to the Application Support Hub. This guide provides mechanistic troubleshooting, causality-driven FAQs, and optimized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Elimination Byproducts in -Fluoro Acid Chloride Reactions

Welcome to the Application Support Hub. This guide provides mechanistic troubleshooting, causality-driven FAQs, and optimized protocols for handling highly reactive


-fluoro acid chlorides in drug development and synthetic applications.

Mechanistic Overview & Causality

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the poor yielding of amides or esters from


-fluoro acid chlorides. The core issue is almost always the same: competitive elimination .

The highly electronegative


-fluorine atom significantly increases the acidity of the adjacent 

-proton. When exposed to basic conditions, these substrates undergo rapid E2-type dehydrohalogenation (loss of HCl) to form highly reactive fluoroketenes[1]. These fluoroketenes are often so unstable they cannot be observed directly in solution; instead, they rapidly dimerize, polymerize, or react non-selectively with nucleophiles, destroying your mass balance and complicating purification[2].

To achieve high yields, we must design a reaction system that kinetically favors the desired nucleophilic acyl substitution (addition-elimination) pathway over the elimination pathway.

Mechanism SM α-Fluoro Acid Chloride (R-CHF-COCl) Base Hindered Base (TEA/DIPEA) Promotes E2 Elimination SM->Base Base Attack on α-Proton Nuc Nucleophile + Mild Base Promotes Acyl Substitution SM->Nuc Nucleophilic Attack on Carbonyl Ketene Fluoroketene Intermediate [R-CF=C=O] Base->Ketene -HCl Byproducts Dimers & Side Reactions Ketene->Byproducts Product Target α-Fluoro Derivative (Amide/Ester) Nuc->Product -HCl

Mechanistic divergence of alpha-fluoro acid chlorides: Acyl substitution vs. elimination.

Troubleshooting FAQs

Q: Why does my reaction mixture turn yellow/brown immediately upon adding triethylamine (TEA), resulting in a poor yield of the target amide? A: The sudden yellow/brown coloration is a classic macroscopic indicator of ketene formation and subsequent oligomerization[3]. Triethylamine is a sterically hindered tertiary amine. Its bulkiness makes it a poor nucleophile but an excellent Brønsted base. Instead of attacking the carbonyl carbon to form a reactive acylammonium intermediate, TEA abstracts the acidic


-proton, triggering the elimination of the chloride leaving group to form a fluoroketene[1]. To fix this, you must switch to a base that acts primarily as a nucleophilic catalyst or an acid scavenger without strong Brønsted basicity.

Q: Which base should I select to suppress fluoroketene formation? A: The choice of base is the single most critical variable in this chemistry.

  • Avoid: TEA, DIPEA, and DBU.

  • Preferred (Anhydrous): Pyridine or N-methylmorpholine (NMM). Pyridine is significantly less basic (pKₐ ~5.2) than TEA (pKₐ ~10.7) and acts as a potent nucleophilic catalyst. It forms a highly reactive acylpyridinium intermediate that rapidly traps the nucleophile before the slower elimination pathway can occur.

  • Preferred (Aqueous): Inorganic bases like NaHCO₃ or K₂CO₃ in a biphasic Schotten-Baumann system. The base remains in the aqueous phase, neutralizing the HCl byproduct at the interface without ever exposing the organic-soluble

    
    -fluoro acid chloride to a high concentration of base.
    

Q: Does the order of reagent addition impact the byproduct profile? A: Absolutely. Never mix the


-fluoro acid chloride directly with the base before adding the nucleophile. Doing so will quantitatively convert your starting material into the fluoroketene[2]. You must use an inverse addition strategy : pre-mix your nucleophile and base, and slowly add the acid chloride dropwise. This ensures the nucleophile is always in vast excess relative to the unreacted acid chloride, immediately trapping any transient intermediates[4].

Q: How critical is temperature control for these substrates? A: Elimination (dehydrohalogenation) typically has a higher activation energy barrier than nucleophilic addition to a carbonyl. By running the reaction at strictly low temperatures (-78 °C to 0 °C), you kinetically freeze out the elimination pathway[5]. A self-validating protocol will maintain the internal temperature below 0 °C until all the acid chloride has been consumed.

Quantitative Base Selection Guide

To assist in rational reaction design, use the following table to select the appropriate base based on the steric profile and basicity required to minimize ketene formation.

BaseConjugate Acid pKₐSteric ProfilePrimary Mechanistic RoleKetene Formation Risk
Triethylamine (TEA) 10.75HighBrønsted BaseCritical (Avoid)
Diisopropylethylamine (DIPEA) 10.56Very HighBrønsted BaseCritical (Avoid)
Pyridine 5.25LowNucleophilic CatalystLow
N-Methylmorpholine (NMM) 7.38ModerateMild Base / ScavengerLow
Sodium Bicarbonate (aq) 6.30N/A (Biphasic)Interfacial ScavengerMinimal (Preferred)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specified physical markers (e.g., color changes, temperature spikes), you can confirm in real-time whether the desired pathway is dominating.

Protocol A: Biphasic Schotten-Baumann Amidation (Preferred for stable nucleophiles)

Causality: This method partitions the base into the aqueous layer, completely preventing base-catalyzed elimination in the organic phase.

  • Preparation: Dissolve the amine nucleophile (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously to create a biphasic emulsion.

  • Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Inverse Addition: Dilute the

    
    -fluoro acid chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the vigorously stirring emulsion over 15 minutes.
    
    • Self-Validation Check: The reaction should remain colorless or pale. A shift to a dark yellow indicates localized heating or insufficient stirring.

  • Completion: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Separate the layers and wash the organic layer with 1M HCl to remove unreacted amine.

Protocol B: Anhydrous Low-Temperature Inverse Addition (For moisture-sensitive nucleophiles)

Causality: Utilizes strict kinetic control (-78 °C) and a mild nucleophilic base (NMM) to outcompete the E2 elimination pathway.

  • Preparation: Dissolve the nucleophile (1.0 equiv) and N-methylmorpholine (1.2 equiv) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Kinetic Freezing: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Controlled Addition: Add the

    
    -fluoro acid chloride (1.05 equiv) dropwise down the side of the flask over 30 minutes.
    
    • Self-Validation Check: Monitor the internal temperature. An exotherm > 5 °C indicates the addition is too fast, which will provide enough thermal energy to overcome the elimination activation barrier.

  • Quenching: Stir at -78 °C for 2 hours. Quench the reaction while still cold by adding saturated aqueous NH₄Cl, then allow it to warm to room temperature.

Workflow Step1 1. Prepare Nucleophile & Mild Base in DCM Step2 2. Chill to -78 °C (Kinetic Control) Step1->Step2 Step3 3. Slow Dropwise Addition of Acid Chloride Step2->Step3 Step4 4. Gradual Warming & Aqueous Quench Step3->Step4

Optimized low-temperature inverse-addition workflow for alpha-fluoro amidation.

References

  • Generation of Ketenes from Acid Chlorides Using NaH/Crown Ether Shuttle-Deprotonation for Use in Asymmetric Catalysis. Organic Letters - ACS Publications.3

  • Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC - NIH. 2

  • Product Class 3: Halogen-Substituted Ketenes. Thieme Connect. 1

  • Synthesis of β-Lactams from Fluoroketenes and Imines: Ab Initio Potential Energy Surfaces in Gas Phase and in Solution. The Journal of Physical Chemistry - ACS Publications. 5

  • Stereoselective alpha-fluoroamide and alpha-fluoro-gamma-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. PubMed. 4

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 2-Fluoro-2-methylpropanoyl Chloride

The following technical guide serves as a specialized support resource for researchers and process chemists handling 2-Fluoro-2-methylpropanoyl chloride (CAS: 19822-67-4). Product Identity: 2-Fluoro-2-methylpropanoyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and process chemists handling 2-Fluoro-2-methylpropanoyl chloride (CAS: 19822-67-4).

Product Identity: 2-Fluoro-2-methylpropanoyl chloride CAS Registry Number: 19822-67-4 Synonyms: 2-Fluoroisobutyryl chloride;


-Fluoroisobutyryl chloride
Molecular Formula:  C

H

ClFO

Module 1: Core Storage Directives

Q: What is the absolute optimal storage condition for long-term stability?

A: Store at -20°C (± 5°C) under a positive pressure of Argon or Nitrogen . While the compound is often shipped at ambient temperature or 2-8°C, long-term storage requires deep freezing to arrest hydrolysis kinetics. The primary degradation threat is moisture , not thermal decomposition, provided the container is sealed.

  • The "Why": The C–Cl bond is highly electrophilic. Even trace moisture trapped in the headspace will initiate hydrolysis. Lowering the temperature to -20°C significantly reduces the kinetic rate of this reaction.

  • Container Type: Use borosilicate glass vials with PTFE-lined caps . Do not use standard polyethylene (PE) caps without liners, as acid vapors can diffuse through or degrade them over time.

Q: Does this compound degrade via ketene dimerization like other acid chlorides?

A: No. This is a critical structural advantage of this specific molecule. Most acid chlorides with an


-proton (e.g., Isobutyryl chloride) can undergo dehydrohalogenation to form ketenes, which then dimerize, leading to colored impurities.
  • Structural Insight: 2-Fluoro-2-methylpropanoyl chloride possesses a quaternary

    
    -carbon  (bonded to a carbonyl, a fluorine, and two methyl groups). It lacks an abstractable 
    
    
    
    -proton, rendering ketene formation impossible.
  • Implication: If you observe degradation, it is almost exclusively due to hydrolysis (moisture ingress), not intrinsic self-reaction.

Module 2: Troubleshooting & Degradation Analysis

Q: I see a white precipitate or turbidity in the liquid. Is it still usable?

A: Likely No. The white solid is typically 2-fluoro-2-methylpropanoic acid , the hydrolysis product.

  • Mechanism:

    
    
    
  • Action: Centrifuge the sample. If the supernatant is clear, verify purity via

    
    F NMR. If the solid content is >5%, redistillation is required.
    
Q: The bottle hissed when I opened it. What does this indicate?

A: This indicates HCl buildup due to moisture contamination.

  • Safety Warning: This is a common occurrence with stored acid chlorides. Always open cold bottles in a fume hood. The pressure comes from the HCl gas generated during hydrolysis.

  • Corrective Action: Degas the liquid by bubbling dry Argon through it for 5-10 minutes to remove dissolved HCl before use in sensitive reactions (e.g., amine couplings), as dissolved HCl can quench nucleophiles.

Visualizing the Degradation Pathway

degradation_pathway AcidCl 2-Fluoro-2-methylpropanoyl chloride (Liquid) Intermediate Tetrahedral Intermediate AcidCl->Intermediate + H₂O Moisture Moisture (H₂O) (Trace Impurity) Moisture->Intermediate CarboxylicAcid 2-Fluoro-2-methylpropanoic acid (White Precipitate) Intermediate->CarboxylicAcid Collapse HCl HCl Gas (Pressure Buildup) Intermediate->HCl

Figure 1: Hydrolysis pathway showing the conversion of the liquid acid chloride into solid acid and HCl gas.

Module 3: Analytical Verification Protocols

Q: How do I verify purity before running a critical reaction?

A:


F NMR  is the superior method over GC-MS for this specific compound because it avoids thermal degradation in the injector port.
Protocol:

F NMR Verification
  • Solvent: Use anhydrous CDCl

    
      (stored over molecular sieves).
    
  • Preparation: Add 20 µL of analyte to the NMR tube under nitrogen flow.

  • Analysis:

    • Acid Chloride (Target): Look for a signal around -130 to -140 ppm (shifts vary slightly by solvent, but it will be distinct).

    • Carboxylic Acid (Impurity): The hydrolysis product (acid) typically shifts upfield (lower frequency) relative to the acid chloride.

    • HF (Danger Sign): If you see a signal at -160 to -180 ppm , this indicates C–F bond cleavage (rare, but possible in the presence of strong Lewis acids).

Q: Can I use GC-MS?

A: Yes, but with caveats.

  • Issue: Acid chlorides can react with the stationary phase or moisture in the column.

  • Method: Derivatize a small aliquot with methanol before injection.

    • Mix 10 µL acid chloride + 500 µL anhydrous methanol.

    • Inject the resulting Methyl 2-fluoro-2-methylpropanoate .

    • This ensures a stable peak and accurate integration.

Module 4: Pre-Usage Inspection Workflow

Follow this logic gate to determine if your batch is safe to use.

inspection_workflow Start Start Inspection Visual Visual Check: Clear Liquid? Start->Visual Precipitate White Solids/Haze? Visual->Precipitate No (Cloudy) Open Open Cap: Fuming/Pressure? Visual->Open Yes (Clear) Decision_Purify HOLD Distill or Degas Precipitate->Decision_Purify < 5% Solid Decision_Discard DISCARD High Hydrolysis Precipitate->Decision_Discard > 5% Solid NMR Run ¹⁹F NMR (CDCl₃) Open->NMR Normal Open->Decision_Purify High Pressure Decision_Use APPROVED Proceed to Reaction NMR->Decision_Use Single Peak NMR->Decision_Purify Acid Peak Present

Figure 2: Decision matrix for evaluating the quality of stored acid chloride.

Summary of Physical Properties

PropertyValueNotes
State LiquidColorless to pale yellow
Boiling Point ~113–115°CAt 760 mmHg
Density ~1.1–1.2 g/mLDenser than water
Flash Point ~35°C (Est.)Flammable - Handle with care
Solubility Reacts violentlyDecomposes in water/alcohols

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19349055 (Related Isobutyryl Chloride Structure & Safety). Retrieved from [Link]

  • Lectka, T., et al. (2008).

    
    -Fluorination of Acid Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
    
Optimization

Troubleshooting low yields in 2-fluoroisobutyryl chloride acylations

This guide is structured as a specialized Technical Support Center for researchers encountering difficulties with 2-Fluoroisobutyryl Chloride (2-FIBC) . It prioritizes the "Why" and "How" of troubleshooting, moving beyon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers encountering difficulties with 2-Fluoroisobutyryl Chloride (2-FIBC) . It prioritizes the "Why" and "How" of troubleshooting, moving beyond generic advice to address the specific steric and electronic anomalies of this reagent.

Ticket Subject: Low Yields / Incomplete Conversion / Side Reactions Reagent ID: 2-Fluoroisobutyryl Chloride [CAS: 63836-94-6] Structure: (CH₃)₂CF-COCl

Executive Summary: The "Steric-Electronic" Paradox

If you are experiencing low yields with 2-FIBC, you are likely fighting two opposing forces.

  • Electronic Activation: The

    
    -fluorine atom is highly electronegative ($ \chi \approx 4.0 $), creating a strong inductive effect (-I) that makes the carbonyl carbon more electrophilic than in non-fluorinated isobutyryl chloride.
    
  • Steric Deactivation: The gem-dimethyl group combined with the fluorine atom creates a "neopentyl-like" steric wall.

The Result: While the thermodynamics favor reaction, the kinetics are often prohibitively slow without specific catalysis. Moisture (hydrolysis) usually wins the race against your nucleophile.

Diagnostic Workflow (Start Here)

Before modifying your synthesis, diagnose the failure mode using the visual logic tree below.

TroubleshootingFlow Start START: Characterize Crude Reaction CheckSM Is Starting Material (Nucleophile) Still Present? Start->CheckSM CheckReagent Is 2-FIBC Present? CheckSM->CheckReagent Yes (Low Conversion) Volatility Issue: Product Volatility (Lost on Rotovap) CheckSM->Volatility No (Clean NMR but low mass) Hydrolysis Issue: Reagent Hydrolysis (2-Fluoroisobutyric Acid formed) CheckReagent->Hydrolysis No (Acid Detected) Sterics Issue: Steric Hindrance (Kinetic Barrier) CheckReagent->Sterics Yes (Reagent Unreacted) Decomp Issue: Decarbonylation/Defluorination (Tars/Complex Mixture) CheckReagent->Decomp No (Unknown Peaks)

Figure 1: Diagnostic logic for identifying the root cause of acylation failure.

Module A: Nucleophilic Acyl Substitution (Amides/Esters)

Context: Reaction with amines or alcohols.[1]

The Problem: The Kinetic Wall

Standard acylation protocols (e.g., mixing amine + acid chloride + Et₃N in DCM) often fail here. The bulky (CH₃)₂CF- group blocks the nucleophile's approach angle (Bürgi-Dunitz trajectory).

Solution: The "Steglich" Turbocharger

You must switch from a base scavenger (like Triethylamine) to a Nucleophilic Catalyst .

Protocol Adjustment: Replace standard conditions with the DMAP-Catalyzed Pathway .

  • Mechanism: DMAP attacks the acyl chloride to form an N-acylpyridinium ion. This intermediate is highly electrophilic and, crucially, projects the acyl group further away from the steric bulk, making it accessible to your nucleophile.

Recommended Protocol:

Component Equivalents Role
Nucleophile 1.0 equiv Limiting reagent
2-FIBC 1.2 - 1.5 equiv Excess required due to hydrolysis risk
Triethylamine (TEA) 2.0 equiv Scavenges HCl (regenerates DMAP)
DMAP 0.1 - 0.2 equiv CRITICAL: Nucleophilic catalyst

| Solvent | DCM or THF | Anhydrous (Dry over molecular sieves) |

Tech Note: If DMAP is insufficient, consider generating the mixed anhydride in situ using silver cyanide (AgCN) or using 4-pyrrolidinopyridine (PPY), which is even more active than DMAP.

Module B: Friedel-Crafts Acylation

Context: Reaction with aromatic rings (Benzene, Thiophene, etc.).[2]

The Problem: Defluorination & Decarbonylation

In the presence of strong Lewis Acids (like AlCl₃), 2-FIBC is prone to two catastrophic side reactions:

  • Defluorination: Aluminum has a high affinity for fluorine. AlCl₃ can abstract the

    
    -fluorine, leading to decomposition.
    
  • Decarbonylation: Tertiary acid chlorides can lose CO to form a carbocation. While less common with

    
    -fluoro species, the risk exists if the acylium ion is not trapped quickly.
    
Solution: "Soft" Lewis Acid Switching

Avoid "Hard" Lewis acids that strip fluorine.

Recommended Lewis Acids (Ranked by Safety):

  • SnCl₄ (Tin(IV) Chloride): Milder, less oxophilic/fluorophilic than Aluminum.

  • FeCl₃ (Iron(III) Chloride): Good balance of reactivity.

  • ZnCl₂ (Zinc Chloride): Weak, but safe for activated arenes (e.g., anisole).

Temperature Control:

  • Do NOT reflux initially.

  • Start at 0°C to -10°C . The inductive activation by fluorine often allows the reaction to proceed at lower temperatures than isobutyryl chloride.

Module C: Reagent Quality & Handling

Context: "My reagent is smoking" or "The NMR looks weird."

FAQ: Is my reagent dead?

2-FIBC hydrolyzes to 2-fluoroisobutyric acid and HCl upon contact with moisture.

  • Visual Check: White crust around the cap indicates hydrolysis.

  • NMR Check (CDCl₃):

    • 2-FIBC (Active): Look for the gem-dimethyl doublet at

      
       ppm (
      
      
      
      Hz).
    • Hydrolyzed Acid (Dead): The peaks will shift slightly upfield, and you may see a broad carboxylic acid proton >10 ppm.

FAQ: Can I form a Ketene?

NO.

  • Isobutyryl Chloride: Has an

    
    -proton. Reacts with TEA to form Dimethylketene.
    
  • 2-FIBC: Has NO

    
    -proton . It cannot form a ketene via simple E2 elimination.
    
  • Implication: If your synthesis relies on a [2+2] cycloaddition (Staudinger synthesis) using this reagent to generate a ketene in situ, it will fail . You must use a different precursor.

Visualization of the Steric Barrier

The diagram below illustrates why direct attack fails and how DMAP solves it.

Mechanism Reagent 2-FIBC (Sterically Blocked) Nu Nucleophile (Amine/Alcohol) Reagent->Nu Direct Attack (BLOCKED by Me/F) Intermediate Acyl-Pyridinium Ion (Activated & Accessible) Reagent->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) Product Final Acylated Product Intermediate->Product + Nucleophile (Fast)

Figure 2: The catalytic cycle required to bypass the steric hindrance of the gem-dimethyl and fluorine groups.

References & Grounding

  • Reactivity of Acid Chlorides:

    • Concept: Nucleophilic Acyl Substitution mechanisms and the role of leaving group ability vs. steric hindrance.[3]

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

    • Validation: Confirms that while acid chlorides are reactive, bulky groups (t-butyl, isopropyl) significantly retard the rate (

      
      -like character of the tetrahedral intermediate formation).
      
  • DMAP Catalysis (Steglich Acylation Principles):

    • Concept: Mechanism of DMAP acceleration in acylation of hindered substrates.

    • Source: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

    • URL:[Link]

  • Friedel-Crafts Acylation Conditions:

    • Concept: Use of Lewis acids and stability of acylium ions.

    • Source: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Specific Insight: Aluminum chloride is a "hard" Lewis acid capable of defluorination in specific contexts; milder acids are preferred for sensitive substrates.

  • Physical Properties & Handling:

    • Data: Boiling point and hydrolysis sensitivity of fluorinated acyl chlorides.

    • Source: PubChem Compound Summary for 2-Fluoroisobutyryl derivatives (Analogous data).

    • URL:[Link]

Sources

Troubleshooting

Controlling exotherms during addition of 2-Fluoro-2-methylpropanoyl chloride

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the challenges of scaling up highly reactive electrophiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the challenges of scaling up highly reactive electrophiles.

2-Fluoro-2-methylpropanoyl chloride (CAS 140616-89-3) is a notoriously potent acylating agent used extensively in the synthesis of fluorinated pharmaceuticals. While its reactivity is an asset for difficult amide or ester couplings, it presents severe thermal hazards during scale-up. This guide synthesizes mechanistic causality with field-proven process engineering to provide you with self-validating protocols for controlling these violent exotherms.

Part 1: Mechanistic Insights (The "Why")

To control an exotherm, we must first respect its chemical origin. The extreme reactivity of 2-fluoro-2-methylpropanoyl chloride stems directly from the alpha-fluorine atom. Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect) on the adjacent carbonyl carbon. This drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the acyl chloride, making it hyper-susceptible to nucleophilic attack [1].

Unlike standard aliphatic acyl chlorides, the reaction kinetics here are nearly instantaneous. Furthermore, because the alpha-carbon is fully substituted (two methyl groups and one fluorine), ketene formation via dehydrohalogenation is impossible. Therefore, 100% of the chemical energy is channeled directly into the acylation and the subsequent, highly exothermic neutralization of the liberated HCl by the auxiliary base.

G A 2-Fluoro-2-methylpropanoyl chloride B Alpha-Fluorine Inductive Effect A->B C Highly Electrophilic Carbonyl B->C D Ultra-Fast Nucleophilic Attack C->D E Severe Exothermic Heat Release D->E F Control Strategy 1: Continuous Flow (High Heat Transfer) E->F G Control Strategy 2: Cryogenic Dosing (-20°C to 0°C) E->G

Logical relationship of alpha-fluoro inductive effects on exotherm generation and control.

Part 2: Troubleshooting FAQs

Q: During batch addition, I observe localized boiling and product degradation despite the jacket temperature being set to -20°C. Why is this happening? A: You are experiencing a mass-transfer limitation resulting in localized "hot spots." In batch reactors, the heat transfer area per unit volume (A/V ratio) is low. When you add the acyl chloride, it reacts instantly at the droplet interface. The localized heat generation outpaces the bulk fluid's ability to dissipate it to the reactor jacket. To solve this, you must transition from a kinetically controlled regime to a dosing-controlled regime. By diluting the acyl chloride in a compatible solvent and dosing it at a rate strictly dictated by the internal temperature (


), you prevent reagent accumulation.

Q: Can the choice of base influence the thermal profile? A: Absolutely. The overall exotherm is the sum of the acylation enthalpy (


) and the neutralization enthalpy (

). If you use a strong, highly soluble organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), neutralization occurs instantaneously, compounding the heat spike. A field-proven alternative is using a biphasic Schotten-Baumann condition with an aqueous inorganic base (e.g.,

). The phase transfer rate limits the neutralization step, effectively spreading the exotherm over a longer timeframe and flattening the thermal curve.

Q: How does continuous flow chemistry eliminate the thermal runaway risk for this specific compound? A: Continuous flow microreactors possess an exceptionally high surface-area-to-volume ratio, often exceeding batch reactors by orders of magnitude. This shifts the process from being heat-transfer limited to mixing-limited. The heat generated from the exotherm is instantaneously dissipated into the cooling medium, preventing heat buildup [3]. Studies in Organic Process Research & Development have demonstrated that transitioning highly exothermic reactions to continuous flow enables isothermal operation even for reactions that would otherwise violently boil in batch [2].

Part 3: Quantitative Exotherm Control Data

The following table summarizes the quantitative differences between thermal control strategies when handling alpha-fluoro acyl chlorides at a 100g scale.

ParameterBatch Reactor (Standard)Batch Reactor (Cryogenic)Continuous Flow Reactor
Heat Transfer Area/Volume (

)
2 - 52 - 5500 - 10,000
Typical Operating Temp. +20°C (High Risk)-20°C to 0°C0°C to +20°C
Exotherm Mitigation Strategy Solvent DilutionSlow Dosing & Active CoolingRapid Heat Dissipation
Risk of Reagent Accumulation HighModerate (Requires

monitoring)
Near Zero
Throughput Time (100g scale) 4 - 6 hours6 - 8 hours< 1 hour

Part 4: Self-Validating Standard Operating Protocols (SOPs)

A protocol is only robust if it is self-validating—meaning it contains built-in physical or chemical checks that confirm the success or failure of a step before proceeding.

Protocol A: Self-Validating Cryogenic Batch Dosing

Objective: Safely acylate a primary amine using 2-fluoro-2-methylpropanoyl chloride at scale. Causality Check: The reaction rate is faster than the mixing rate. We must ensure the reaction is limited by the dosing pump, not by the accumulation of unreacted electrophile.

  • Preparation: Charge the reactor with the amine (1.0 eq), DIPEA (1.2 eq), and 10 volumes of anhydrous DCM.

  • Thermal Equilibration: Set the reactor jacket temperature (

    
    ) to -20°C. Wait until the internal temperature (
    
    
    
    ) stabilizes at -18°C to -20°C.
    • Validation Check: A stable

      
       confirms the baseline heat capacity and cooling efficiency of the system. Do not proceed if 
      
      
      
      fluctuates.
  • Dosing Initialization: Dilute 2-fluoro-2-methylpropanoyl chloride (1.05 eq) in 2 volumes of DCM. Begin dosing at 0.05 vol/min.

  • Active Thermal Validation (The "Delta-T" Rule): Continuously monitor

    
     (
    
    
    
    ).
    • Condition Green: If

      
       remains below -10°C, maintain the dosing rate.
      
    • Condition Red (Self-Validation Trigger): If

      
       rises above -5°C, pause dosing immediately .
      
    • Validation Check: If

      
       drops back to -15°C within 2 minutes of pausing, it validates that the exotherm is strictly dosing-controlled and no unreacted acyl chloride has accumulated. If 
      
      
      
      continues to rise after pausing, reagent has accumulated (thermal runaway risk)—increase agitation and maximize jacket cooling immediately.
  • Completion: Once dosing is complete, maintain at -20°C for 30 minutes, then allow to warm to 0°C.

Protocol B: Continuous Flow Acylation (Isothermal)

Objective: Achieve high-throughput acylation with zero thermal accumulation.

FlowSetup R1 Pump A: Amine + Base in DCM Mix Micro-Mixer (High Turbulence) R1->Mix R2 Pump B: Acyl Chloride in DCM R2->Mix RTU Residence Time Unit (Active Cooling, 0°C) Mix->RTU Q In-line Quench (Aqueous Buffer) RTU->Q Out Product Collection Q->Out

Continuous flow workflow for exothermic acylation with active thermal control.

  • System Priming: Prime Pump A with Amine/Base in THF and Pump B with 2-fluoro-2-methylpropanoyl chloride in THF.

  • Thermal Stabilization: Submerge the micro-mixer and Residence Time Unit (RTU) in a 0°C recirculating chiller bath.

  • Flow Rate Calibration: Set Pump A and Pump B to achieve a 1:1.05 molar ratio with a total residence time of 30 seconds in the RTU.

  • Steady-State Validation: Initiate pumps. Discard the first 2 system volumes (dispersion zone). Collect a 1 mL aliquot of the output and immediately quench in methanol.

  • Conversion Check: Analyze the aliquot via HPLC.

    • Validation Check: A >99% conversion validates that the 30-second residence time at 0°C is sufficient, proving the ultra-fast kinetics of the alpha-fluoro acyl chloride are being safely harnessed without thermal degradation.

References

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Organic Process Research & Development (ACS Publications)[Link]

Optimization

Purification of volatile alpha-fluoro acid chlorides by distillation

Technical Support Center: Purification of Volatile -Fluoro Acid Chlorides User Interface: Interactive Troubleshooting & Protocol Guide Current Status: System Active Operator: Senior Application Scientist Topic: Distillat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Volatile


-Fluoro Acid Chlorides 

User Interface: Interactive Troubleshooting & Protocol Guide

Current Status: System Active Operator: Senior Application Scientist Topic: Distillation and Purification of Volatile


-Fluoro Acid Chlorides (e.g., Fluoroacetyl Chloride, 2-Fluoropropionyl Chloride)

Core Directive & Methodology

The purification of volatile


-fluoro acid chlorides presents a unique paradox: the high volatility that makes distillation attractive also makes fractionation from common chlorinating agents (like thionyl chloride) difficult. Furthermore, the inductive effect of the 

-fluorine atom renders the carbonyl carbon exceptionally electrophilic, increasing susceptibility to hydrolysis and "ketene-like" polymerization.

The "Phthaloyl Chloride Protocol" Instead of the standard thionyl chloride (


) method, which often results in inseparable azeotropes or contamination, we recommend Transhalogenation using Phthaloyl Chloride .
  • Mechanism: High-boiling phthaloyl chloride reacts with the

    
    -fluoro carboxylic acid.
    
  • Thermodynamics: The volatile product (

    
    -fluoro acid chloride) is the only volatile component.
    
  • Separation: The product is distilled directly from the reaction mixture as it forms ("Reactive Distillation"), leaving the high-boiling phthalic anhydride byproduct in the pot.

Troubleshooting Guide (Q&A Format)

Issue 1: "I cannot separate my product from thionyl chloride ( )."

Q: I used thionyl chloride to make fluoroacetyl chloride (bp 72°C), but I can't separate the excess


 (bp 75°C). My NMR shows a mix.

A: This is a classic thermodynamic trap. The boiling points are too close for standard fractional distillation to be effective without significant loss.[1]

  • Immediate Fix: If you must use the current mixture, add a small amount of a high-boiling alkene (like limonene or

    
    -pinene) to react with the excess 
    
    
    
    , then redistill. The alkene-sulfur adducts will remain in the pot.
  • Process Correction: Switch to the Phthaloyl Chloride Protocol (see Section 4). Phthaloyl chloride boils at ~284°C, ensuring that only your product distills over.

Issue 2: "My glassware is turning cloudy/etched during distillation."

Q: During the distillation of 2-fluoropropionyl chloride, the receiver flask and condenser are becoming opaque. Is this polymerization?

A: This is likely HF Etching , not polymerization.

  • Causality:

    
    -Fluoro acid chlorides hydrolyze rapidly upon contact with trace moisture, releasing Hydrogen Fluoride (HF). HF reacts with the silica in borosilicate glass (
    
    
    
    ), creating the cloudy appearance.
  • Solution:

    • Strict Drying: All glassware must be oven-dried (>120°C) for at least 4 hours.

    • Sacrificial Glass: Dedicate a specific distillation set for fluoro-chemistry.

    • Receiver: Use a Teflon (PFA/FEP) receiver flask if available to minimize etching where the liquid pools.

Issue 3: "The reaction pot solidified, and the stir bar stopped."

Q: I am using the phthaloyl chloride method. Halfway through the distillation, the pot turned into a solid rock. I'm worried about hot spots.

A: This occurs because the byproduct, Phthalic Anhydride , has a melting point of 131°C. As the reaction proceeds, its concentration increases, leading to precipitation.

  • The Fix: Add a High-Boiling Inert Diluent to the pot before starting.

    • Recommended: Mineral oil, silicone oil, or 1,2,4-trichlorobenzene.

    • Ratio: Add approximately 0.5 mL of diluent per gram of phthaloyl chloride. This keeps the anhydride in a slurry/solution state, maintaining heat transfer and stirring.

Physical Properties & Data[2][3][4][5][6][7][8]

Table 1: Critical Constants for Distillation Planning

CompoundBoiling Point (

C)
Density (g/mL)Hazard Note
Fluoroacetyl Chloride 71 - 72 1.38Highly Toxic / HF Generator
2-Fluoropropionyl Chloride ~95 - 100 *~1.25Corrosive / Lachrymator
Thionyl Chloride (

)
74.61.64Avoid (Close BP to product)
Phthaloyl Chloride2841.40Recommended Reagent
Phthalic Anhydride (Byproduct)295 (MP 131)1.53High MP - Solidifies Pot

*Note: 2-Fluoropropionyl chloride BP is estimated based on the chloro-analog (110°C) and fluoro-analog trends. Always perform a pilot distillation.

Experimental Protocol: Reactive Distillation

Objective: Synthesis and simultaneous purification of Fluoroacetyl Chloride.

Reagents:

  • Fluoroacetic Acid (1.0 equiv) [Warning: Highly Toxic - Sodium Fluoroacetate precursor is lethal]

  • Phthaloyl Chloride (1.2 equiv)

  • Catalyst: DMF (1-2 drops) or anhydrous

    
     (0.5 mol%)
    
  • Chaser Solvent: Mineral Oil (20 mL per 100g scale)

Step-by-Step Workflow:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a short-path distillation head, a thermometer, and a receiver flask cooled in an ice/salt bath (-10°C).

  • Charging: Under

    
     flow, charge the RBF with Phthaloyl Chloride and Mineral Oil.
    
  • Addition: Add the Fluoroacetic Acid. (If solid, add as powder; if liquid, add via syringe). Add the catalyst.

  • Heating: Slowly heat the oil bath to 100°C. The reaction is endothermic and driven by the removal of the volatile product.

  • Distillation:

    • As the bath reaches 120-140°C, the product (Fluoroacetyl Chloride) will begin to reflux and distill (Head temp ~70-72°C).

    • Crucial: Do not overheat the bath (>180°C) to prevent co-distillation of impurities.

  • Completion: Continue until distillation ceases. The pot will contain phthalic anhydride suspended in mineral oil.

  • Storage: Transfer distillate immediately to a Teflon-lined storage vessel under inert gas. Store at 4°C.

Visualization & Logic Flows

Figure 1: The "Reactive Distillation" Logic Flow

This diagram illustrates the decision process for selecting the Phthaloyl Chloride method over Thionyl Chloride.

G Start Select Synthesis Method CheckBP Is Product BP < 100°C? Start->CheckBP Thionyl Thionyl Chloride (SOCl2) CheckBP->Thionyl No (High BP Product) Phthaloyl Phthaloyl Chloride CheckBP->Phthaloyl Yes (Volatile Product) Issue Separation Issue: Product BP ≈ SOCl2 BP Thionyl->Issue Azeotrope Risk Success Success: Product Distills Cleanly Byproduct stays in Pot Phthaloyl->Success Large BP Gap (>200°C)

Caption: Decision matrix favoring Phthaloyl Chloride for volatile acid chlorides to avoid azeotropic mixtures.

Figure 2: Safety & Decomposition Pathway

This diagram highlights the critical moisture sensitivity and HF generation risks.

Safety AlphaFluoro Alpha-Fluoro Acid Chloride Hydrolysis Hydrolysis Reaction AlphaFluoro->Hydrolysis + Moisture Trace Moisture (H2O) Moisture->Hydrolysis HF Hydrogen Fluoride (HF) Hydrolysis->HF Generates Etching SiF4 (Gas) + Etched Glass HF->Etching Attacks Glass Glassware (SiO2) Glass->Etching Victim

Caption: Mechanism of glassware corrosion (etching) due to moisture ingress.

References

  • Truce, W. E. (1948).[2] "The Preparation of Fluoroacetyl Chloride". Journal of the American Chemical Society, 70(8), 2828.[2] Link

  • LookChem . (n.d.). "Fluoroacetyl Chloride Physical Properties". Link

  • U.S. Patent 4,122,115 . (1978). "Preparation of chloro- and bromo-fluoroacetyl chloride". (Demonstrates the use of phthaloyl chloride for volatile halo-acetyl chlorides). Link

  • PubChem . (2025).[3][4][5] "2-Chloropropionyl chloride (Analog Data)". National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in α-Fluoro Carbonyl Synthesis

Introduction: The Chirality Challenge in Fluorination The introduction of a fluorine atom at the α-position of a carbonyl compound is a cornerstone of modern medicinal and agricultural chemistry. This single atom can dra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chirality Challenge in Fluorination

The introduction of a fluorine atom at the α-position of a carbonyl compound is a cornerstone of modern medicinal and agricultural chemistry. This single atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, creating a chiral center at this position presents a significant synthetic challenge: the risk of racemization. The acidic nature of the α-proton makes the stereocenter susceptible to erosion under both basic and acidic conditions, often leading to a loss of enantiopurity.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and preventing racemization during the synthesis of α-fluoro carbonyl compounds. We will delve into the core mechanisms of racemization and offer practical, field-proven solutions to maintain stereochemical fidelity in your reactions.

Core Mechanism of Racemization

Understanding the "why" is critical to preventing the problem. Racemization at the α-carbon of a carbonyl compound proceeds through the formation of a planar, achiral intermediate—either an enolate (under basic conditions) or an enol (under acidic conditions).[3][4][5]

Once this planar intermediate is formed, the stereochemical information at the α-carbon is lost. Subsequent reprotonation can occur from either face of the plane with equal probability, leading to a 50:50 mixture of enantiomers (a racemic mixture).[5][6]

Racemization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product Start_R (R)-α-H Ketone Enolate Planar Enolate/Enol (Loss of Chirality) Start_R->Enolate Base (e.g., LDA) or Acid (e.g., H₃O⁺) Product_R (R)-α-H Ketone Enolate->Product_R Protonation (Top Face) Product_S (S)-α-H Ketone Enolate->Product_S Protonation (Bottom Face)

Caption: Mechanism of racemization via a planar enolate/enol intermediate.

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

This section addresses specific experimental issues that lead to racemization.

Issue 1: Significant drop in % ee after adding the base.
  • Question: My starting material is enantiopure, but after adding a strong base like LDA and stirring for 30-60 minutes before adding the fluorinating agent, I see significant racemization. Why?

  • Probable Cause: The primary cause is the prolonged existence of the planar enolate intermediate. Strong, non-nucleophilic bases rapidly and completely form the enolate.[3] If this enolate is allowed to sit in solution, even trace amounts of proton sources (e.g., moisture, acidic impurities in the solvent or glassware) can protonate and deprotonate it multiple times, leading to racemization before the electrophilic fluorine source is ever introduced.[3]

  • Recommended Solutions:

    • Minimize Enolate Lifetime: Add the fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) solution dropwise immediately after the base has been added and the enolate has formed. The goal is to have the electrophile trap the enolate as soon as it's generated.[7]

    • Change Your Activation Strategy: Shift from a pre-formed enolate strategy to an organocatalytic approach. Using a chiral amine catalyst (like a proline derivative or Cinchona alkaloid) forms a nucleophilic enamine intermediate in situ.[8][9] This enamine then attacks the electrophilic fluorine source within a chiral environment, avoiding the formation of a free, achiral enolate.[8][9] This method has proven highly effective for the asymmetric α-fluorination of both aldehydes and ketones.[8][9][10]

    • Strictly Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and all solvents are rigorously anhydrous. Any moisture can act as a proton shuttle, facilitating racemization.[11]

Issue 2: Racemization observed during reaction workup or purification.
  • Question: My initial reaction aliquot shows high % ee, but after aqueous workup and silica gel chromatography, the purity of my final α-fluoro carbonyl product is much lower. What's happening?

  • Probable Cause: The product itself, the α-fluoro carbonyl, is susceptible to racemization. The electron-withdrawing fluorine atom increases the acidity of the remaining α-proton, making it easier to remove.[12] Exposure to acidic or basic conditions during workup (e.g., quenching with NH₄Cl or washing with NaHCO₃) or prolonged contact with silica gel (which is acidic) can catalyze enolization and subsequent racemization.[12][13]

  • Recommended Solutions:

    • Neutralize Carefully: Quench the reaction with a neutral or weakly acidic buffer if possible. If an acidic or basic wash is unavoidable, perform it quickly at low temperatures (0 °C) and immediately move to the extraction step.[13]

    • Avoid Standard Silica Gel: Use a deactivated or neutral chromatography support. You can deactivate silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent system) and then flushing with the pure eluent before loading your sample. Alternatively, use other media like neutral alumina or Florisil.

    • Minimize Contact Time: Run flash chromatography as quickly as possible. Avoid letting the product sit on the column for extended periods.

    • Consider Alternative Purification: If the product is sufficiently volatile, distillation could be a viable, non-contact purification method.[2]

Issue 3: Low or no enantioselectivity when using a chiral catalyst system.
  • Question: I'm using a well-established organocatalytic method for asymmetric fluorination, but I'm getting a nearly racemic product. What could be wrong?

  • Probable Cause: This often points to issues with the catalyst itself or competing, non-catalyzed "background" reactions. The catalyst may be impure, deactivated, or the reaction conditions may favor the direct reaction between the substrate and the fluorinating agent without catalytic involvement.

  • Recommended Solutions:

    • Verify Catalyst Purity: Ensure the chiral catalyst is of high purity and has been stored correctly.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., -20 °C, 0 °C, or even -78 °C) can significantly slow down the uncatalyzed background reaction, allowing the desired, stereoselective pathway to dominate.[7][14]

    • Optimize Solvent: The solvent can play a crucial role in the stereochemical outcome.[14][15] Screen a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane often provide different selectivity profiles compared to polar aprotic solvents like THF or acetonitrile.[14]

    • Check Reagent Stoichiometry: In some organocatalytic systems, using an excess of the carbonyl substrate relative to the fluorinating agent can improve enantioselectivity by ensuring the catalyst is primarily engaged with the substrate.[1]

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agents are best for maintaining stereointegrity? A: Electrophilic fluorinating agents of the N-F class are standard. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most common choices.[11][16] They are generally compatible with both enolate and organocatalytic methods.[8][9] NFSI is a bench-stable solid and is often preferred for its ease of handling.[9][17]

Q2: Are α-fluoro aldehydes or α-fluoro ketones more prone to racemization? A: Generally, α-fluoro aldehydes are more susceptible to racemization. The aldehyde proton is more acidic than a corresponding ketone's alkyl group, making enolization easier. Organocatalytic methods using enamine intermediates have been particularly successful in overcoming this challenge for aldehydes.[9][18]

Q3: Can the choice of base influence racemization even if I add the fluorinating agent quickly? A: Yes. A very strong, bulky base might lead to a different enolate geometry (kinetic vs. thermodynamic) which could have implications, but the more critical factor is the pKa of the base's conjugate acid.[3] If the conjugate acid is strong enough to protonate the enolate, it can create an equilibrium that allows for racemization. Using a base whose conjugate acid has a very high pKa (e.g., LDA, NaHMDS) ensures deprotonation is irreversible, minimizing this risk.

Q4: My product is an α-fluoro-α-chloro-ketone. Is this still at risk? A: No. Once the α-carbon is a quaternary center (bonded to fluorine, chlorine, the carbonyl carbon, and another carbon group), it has no α-proton. It cannot form an enolate or enol at that position and is therefore configurationally stable under typical workup and purification conditions.[19] The challenge then becomes the stereoselective synthesis itself.[19]

Key Experimental Protocol: Organocatalytic Asymmetric α-Fluorination of a Ketone

This protocol provides a general guideline for minimizing racemization using a Cinchona alkaloid-derived primary amine catalyst, a method known for high enantioselectivity.[8]

Materials:

  • Cyclic Ketone (1.0 eq)

  • Primary Amine Organocatalyst (e.g., a Cinchona alkaloid derivative, 0.1 eq)

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 eq)

  • Anhydrous Solvent (e.g., Toluene or Chloroform)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the cyclic ketone (e.g., 1.0 mmol) and the organocatalyst (0.1 mmol).

  • Dissolution: Add anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Reagent Addition: Add NFSI (1.2 mmol) in one portion.

  • Reaction: Stir the reaction at the specified temperature, monitoring its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Quenching: Upon completion, quench the reaction by adding it directly to a separation funnel containing water and ethyl acetate. Avoid strongly acidic or basic aqueous solutions.

  • Extraction & Drying: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography using deactivated silica gel to afford the enantiomerically enriched α-fluoro ketone.

  • Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC.

Caption: Workflow for Organocatalytic Asymmetric Fluorination.

Comparative Data Summary

The choice of reaction conditions is paramount for success. The table below summarizes key parameters and their expected impact on stereochemical outcomes.

ParameterCondition A (High Racemization Risk)Condition B (Low Racemization Risk)Rationale
Activation Method Pre-formed enolate with strong base (e.g., LDA)In situ enamine formation (Organocatalysis)Avoids accumulation of a free, achiral enolate intermediate.[8][9]
Temperature Room Temperature or higher0 °C to -78 °CSlows the rate of background reactions and proton exchange.[7][14]
Base Strong, non-nucleophilic base (e.g., LDA, NaHMDS)Weak organic base (often part of the catalyst) or no basePrevents complete, rapid enolization which can lead to racemization before trapping.
Solvent Polar, protic (e.g., Ethanol)Aprotic, non-polar (e.g., Toluene, CH₂Cl₂)Protic solvents can act as proton shuttles, facilitating racemization.[14]
Purification Standard Silica GelDeactivated Silica Gel or Neutral AluminaAcidic nature of standard silica can catalyze racemization of the product.[12]

References

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones.
  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. The Lens.
  • Troubleshooting guide for the fluorin
  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC.
  • Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions. Benchchem.
  • Enantioselective alpha-fluorination of carbonyl compounds: organocatalysis or metal c
  • Enantioselective Organocatalytic α-Fluorination of Aldehydes.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society.
  • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv.
  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. PubMed.
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.
  • Reactions at the Alpha Carbon of Carbonyls.
  • Enantioselective isothiourea-catalyzed α-fluorination of activ
  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. PNAS.
  • Racemization of Carbonyl Compounds. AK Lectures.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Stereoselective Synthesis of α,α‐Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Qu
  • Racemiz

Sources

Optimization

Compatibility of 2-Fluoro-2-methylpropanoyl chloride with Lewis acids

This is a technical support guide designed for researchers and process chemists working with 2-Fluoro-2-methylpropanoyl chloride (also known as -fluoroisobutyryl chloride). Executive Summary 2-Fluoro-2-methylpropanoyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 2-Fluoro-2-methylpropanoyl chloride (also known as


-fluoroisobutyryl chloride).

Executive Summary

2-Fluoro-2-methylpropanoyl chloride is a specialized acylating agent used primarily to introduce the bulky, metabolically stable 2-fluoro-2-methylpropanoyl motif into aromatic systems (e.g., in the synthesis of photoinitiators like precursors to Darocur® series or pharmaceutical intermediates).

While capable of standard Friedel-Crafts acylation, this reagent presents two critical stability challenges in the presence of strong Lewis acids (e.g.,


):
  • Decarbonylation: The formation of a stabilized tertiary carbocation (

    
    ) competes with acylium ion formation, potentially leading to alkylation side products.
    
  • Halide Exchange (Defluorination): Prolonged exposure to aluminum-based Lewis acids can drive the thermodynamic exchange of the

    
    -fluorine for chlorine (
    
    
    
    ).

This guide outlines the operational windows to suppress these side reactions.

Troubleshooting Guide & FAQs

Q1: Can I use Aluminum Chloride ( ) as the catalyst?

Answer: Yes, but with strict temperature controls.


 is the most effective catalyst for generating the required acylium ion. However, it is also highly "fluorophilic" (forms strong Al-F bonds).
  • Risk: At temperatures

    
    , 
    
    
    
    can abstract the
    
    
    -fluorine, leading to decomposition or Cl/F exchange.
  • Solution: Maintain reaction temperature between -10°C and 5°C . Quench the reaction immediately upon consumption of the starting material. Do not stir overnight.

Q2: I am observing "alkylation" products instead of the expected ketone. Why?

Answer: You are likely experiencing Thermal Decarbonylation . Similar to pivaloyl chloride, this reagent is a tertiary acid chloride. Under Lewis acid catalysis, it can lose carbon monoxide (CO) to generate a carbocation.

  • Mechanism:

    
    
    
  • Cause: The resulting 2-fluoro-2-propyl cation (

    
    ) is stabilized by the fluorine lone pairs (resonance), making this pathway kinetically accessible at higher temperatures.
    
  • Fix: Lower the temperature to -10°C . Ensure the aromatic substrate is added before the Lewis acid to trap the acylium ion immediately.

Q3: Is or a better alternative?

Answer: For highly reactive substrates (e.g., anisole, phenols), Yes .

  • 
    :  Milder and less fluorophilic than 
    
    
    
    . It reduces the risk of defluorination but may be too slow for deactivated rings (e.g., chlorobenzene).
  • 
    :  Generally too weak for this hindered acid chloride unless used in high concentrations or with activated substrates.
    
Q4: How do I prevent hydrolysis during handling?

Answer: The


-fluorine exerts an inductive effect (

) that makes the carbonyl carbon highly electrophilic, increasing susceptibility to moisture.
  • Protocol: Handle strictly under

    
     or Ar. Use anhydrous solvents (
    
    
    
    ppm
    
    
    ). If the reagent appears cloudy or has a precipitate (likely fluoroisobutyric acid), distill prior to use.

Experimental Protocol: Optimized Friedel-Crafts Acylation

Target: Synthesis of 2-Fluoro-2-methyl-1-phenylpropan-1-one (Generic Phenyl Analog)

Reagents
  • Substrate: Benzene (or Arene derivative) [1.0 equiv]

  • Reagent: 2-Fluoro-2-methylpropanoyl chloride [1.05 equiv]

  • Catalyst: Anhydrous

    
     [1.1 equiv]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid Nitromethane (can solubilize catalyst but increases decarbonylation risk).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet. Connect the outlet to a caustic scrubber (to trap HCl and potential CO).
    
  • Solvation: Charge the flask with the Arene and DCM (approx. 5 mL per mmol). Cool the solution to -10°C using an ice/salt bath.

  • Catalyst Addition: Add

    
      in portions over 10 minutes. Ensure the suspension is uniform.
    
    • Note: Adding

      
       to the acid chloride directly (without arene) promotes decarbonylation. Always have the nucleophile (arene) present or add the acid chloride complex last.
      
  • Reagent Addition: Dissolve 2-Fluoro-2-methylpropanoyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining internal temp < 0°C .

  • Reaction: Stir at 0°C for 1–2 hours. Monitor via TLC or GC-MS.

    • Checkpoint: Look for the disappearance of the acid chloride. Do not heat to reflux.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and conc. HCl (to break the Aluminum-product complex).

  • Workup: Separate layers. Wash organic layer with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.

Quantitative Data: Lewis Acid Compatibility Matrix

The following table summarizes the compatibility of 2-Fluoro-2-methylpropanoyl chloride with common Lewis acids based on reactivity and side-reaction risks.

Lewis AcidAcylation PowerDefluorination RiskDecarbonylation RiskRecommended Use Case

HighHigh (if >20°C)High Deactivated or neutral arenes (Benzene, Halobenzenes). Must keep cold.

ModerateLowModerateActivated arenes (Toluene, Xylene).

ModerateLowLowSensitive substrates; minimizes side reactions.

LowNegligibleNegligibleHighly activated arenes (Anisole, Phenols).

HighModerateModerateAlternative to

if F-exchange is observed.

Mechanistic Visualization (Graphviz)

The diagram below illustrates the competing pathways. The Green path is the desired acylation. The Red paths represent failure modes (Decarbonylation and Defluorination) driven by excess heat or harsh Lewis Acids.

ReactionPathways Start 2-Fluoro-2-methylpropanoyl chloride Complex Acylium Complex [R-CO]+[AlCl4]- Start->Complex + AlCl3 (-10°C) Side2 CHLORO-ANALOG (via F/Cl Exchange) Start->Side2 Direct Exchange (High Temp) LA Lewis Acid (AlCl3) Product TARGET KETONE (Acylation) Complex->Product Arene Attack (Kinetic Path) Side1 ALKYLATION PRODUCT (via Decarbonylation) Complex->Side1 Loss of CO (>10°C) Product->Side2 Prolonged Contact with AlCl3

Figure 1: Reaction pathways showing the competition between the desired acylation (Green) and temperature-dependent side reactions (Red).

References

  • Friedel-Crafts Acylation Mechanism & Scope

    • Chemistry LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction".
    • [Link]

  • Decarbonylation of Tertiary Acid Chlorides

    • Master Organic Chemistry. "Friedel-Crafts Acylation and Alkylation".
    • [Link]

  • Stability of Alpha-Fluoro Carbonyls

    • Paull, D. H., et al.[1] "Catalytic, Asymmetric

      
      -Fluorination of Acid Chlorides". J. Am. Chem. Soc. (Demonstrates stability of alpha-fluoro acid chlorides under Lewis acid catalysis).
      
    • [Link]

  • Industrial Synthesis of Photoinitiators (Related Structures)

    • PrepChem. "Synthesis of 2-Bromo-4'-methylpropiophenone".
    • [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Residual HCl from 2-Fluoroisobutyryl Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-fluoroisobutyryl chloride and encountering challenges with residual h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-fluoroisobutyryl chloride and encountering challenges with residual hydrochloric acid (HCl) in their reaction mixtures. The presence of HCl can interfere with subsequent reaction steps, affect product stability, and corrode equipment. This document provides in-depth troubleshooting advice and detailed protocols to effectively remove residual HCl, ensuring the purity and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual HCl from my 2-fluoroisobutyryl chloride?

A1: Residual hydrochloric acid can lead to several undesirable outcomes in your synthesis. As a strong acid, HCl can catalyze unwanted side reactions, such as decomposition or polymerization of your desired product. For instance, many compounds are acid-sensitive and may degrade over time when contaminated with acids.[1] Furthermore, the presence of HCl can interfere with downstream reactions, particularly those involving acid-sensitive reagents or catalysts. Finally, HCl is highly corrosive and can damage sensitive equipment like rotary evaporators and vacuum pumps.[1][2]

Q2: What are the primary sources of HCl contamination in a 2-fluoroisobutyryl chloride synthesis?

A2: The most common method for preparing acyl chlorides, including 2-fluoroisobutyryl chloride, is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5][6] In both cases, HCl is generated as a gaseous byproduct.[3][6] While much of the HCl escapes during the reaction, a significant amount can remain dissolved in the crude product mixture.

Q3: What are the most effective methods for removing dissolved HCl?

A3: The optimal method for HCl removal depends on the stability of your product, the scale of your reaction, and the desired level of purity. The most common techniques include:

  • Nitrogen Purging/Sparging: An inert gas stream is used to physically displace and carry away the dissolved HCl gas.[7][8][9]

  • Azeotropic Distillation: An appropriate solvent is added to form a low-boiling azeotrope with HCl, which is then removed by distillation.

  • Vacuum Distillation: This method is effective for separating the desired product from less volatile impurities and can also help remove dissolved gases like HCl.[2][10]

  • Chemical Neutralization (Use with Caution): While quenching with a base is a common technique for removing acidic impurities, it is generally not recommended for acyl chlorides due to their high reactivity with protic reagents, which can lead to hydrolysis of the desired product.[2][11]

Troubleshooting and In-Depth Protocols

This section provides detailed troubleshooting guidance and step-by-step protocols for the most effective methods of HCl removal.

Issue 1: My product is sensitive to heat, and I'm concerned about decomposition during distillation.

Solution: For thermally sensitive compounds, Nitrogen Purging (or Sparging) is the mildest and often most effective method for removing dissolved HCl. This technique relies on Henry's Law, which states that the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. By introducing a high-velocity stream of an inert gas like nitrogen, you decrease the partial pressure of HCl in the headspace, thus driving the dissolved HCl out of the solution.[7][12]

Protocol 1: Nitrogen Purging/Sparging
  • Apparatus Setup:

    • Place the flask containing your crude 2-fluoroisobutyryl chloride in a well-ventilated fume hood.

    • Insert a long-stemmed glass pipette or a sparging tube into the flask, ensuring the tip is submerged below the surface of the liquid.

    • Connect the pipette or sparging tube to a regulated source of dry nitrogen gas.

    • It is advisable to include an oil bubbler at the outlet of the flask to monitor the gas flow rate and to prevent back-diffusion of atmospheric moisture.

  • Procedure:

    • Begin with a gentle flow of nitrogen to avoid splashing the material.

    • Gradually increase the flow rate to create vigorous bubbling throughout the liquid.

    • Continue the purge for 30-60 minutes. The optimal duration will depend on the volume of your solution and the concentration of dissolved HCl.

    • To verify the removal of HCl, you can bubble the exiting gas stream through a small amount of a pH indicator solution or hold a piece of damp blue litmus paper near the outlet.

Issue 2: Nitrogen purging is too slow for my large-scale reaction, and I need a more efficient method.

Solution: For larger quantities or when a higher degree of purity is required, Azeotropic Distillation can be a highly effective method. This technique involves adding a solvent that forms a low-boiling azeotrope with HCl. The azeotrope is then distilled off, effectively removing the HCl from the reaction mixture.[13][14] Toluene is a common choice for this purpose as it forms an azeotrope with HCl.

Protocol 2: Azeotropic Distillation with Toluene
  • Apparatus Setup:

    • Assemble a standard distillation apparatus in a fume hood.

    • Place the crude 2-fluoroisobutyryl chloride in the distillation flask.

    • Add dry toluene to the flask. A common starting point is to add a volume of toluene equal to the volume of your crude product.

  • Procedure:

    • Heat the mixture to the boiling point of the toluene-HCl azeotrope.

    • Collect the distillate until the temperature of the vapor rises to the boiling point of pure toluene, indicating that the azeotrope has been completely removed.

    • The remaining material in the distillation flask is your purified 2-fluoroisobutyryl chloride, which can then be further purified by vacuum distillation if necessary.

Issue 3: I have removed the bulk of the HCl, but I still detect trace amounts in my final product.

Solution: To achieve the highest level of purity, a final Vacuum Distillation is recommended. This step will not only remove any remaining dissolved HCl but will also separate your 2-fluoroisobutyryl chloride from any non-volatile impurities.

Protocol 3: Final Purification by Vacuum Distillation
  • Apparatus Setup:

    • Set up a vacuum distillation apparatus, ensuring all glassware is dry.

    • It is crucial to use a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.[2][11] The cold trap should be cooled with a dry ice/acetone or liquid nitrogen slurry.

  • Procedure:

    • Transfer the 2-fluoroisobutyryl chloride from the previous purification step into the distillation flask.

    • Slowly and carefully apply vacuum to the system. Be mindful of initial bumping.

    • Gently heat the distillation flask using an oil bath.

    • Collect the fraction that distills at the expected boiling point of 2-fluoroisobutyryl chloride under the applied vacuum.

    • Once the distillation is complete, allow the system to cool to room temperature before slowly releasing the vacuum.

Data Summary

CompoundBoiling Point (°C)
2-Fluoroisobutyryl chloride91 - 93
Thionyl chloride74.6
Toluene110.6

Note: Boiling points are at atmospheric pressure. The boiling point of 2-fluoroisobutyryl chloride will be significantly lower under vacuum.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for the purification of 2-fluoroisobutyryl chloride.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Start Crude 2-Fluoroisobutyryl Chloride with Dissolved HCl Purge Nitrogen Purge (Mild Conditions) Start->Purge Initial HCl Removal Azeotrope Azeotropic Distillation (For Larger Scale) Start->Azeotrope Alternative Initial HCl Removal Vacuum Vacuum Distillation (Final Purification) Purge->Vacuum Azeotrope->Vacuum End Pure 2-Fluoroisobutyryl Chloride Vacuum->End High Purity

Caption: Recommended purification workflow for 2-fluoroisobutyryl chloride.

Safety Precautions

  • Handling: 2-Fluoroisobutyryl chloride and thionyl chloride are corrosive and toxic.[15] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Reactivity: Acyl chlorides react violently with water and other protic solvents.[16] Ensure all glassware is thoroughly dried before use.

  • Waste Disposal: Quench any residual reactive materials cautiously before disposal.[17] Acid chlorides can be slowly added to a stirred, cold solution of sodium bicarbonate.[2] Dispose of all chemical waste in accordance with your institution's safety guidelines.

References

  • Ecarb. (n.d.). HCl Purification and Stripping. Retrieved from [Link]

  • SGL Carbon. (n.d.). HCl recovery using azeotrope shifters. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
  • UD Technologies. (n.d.). Hydrochloric Acid Recovery and Purification. Retrieved from [Link]

  • Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. Retrieved from [Link]

  • ACS Publications. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]

  • Rewinz. (n.d.). HCL acid extraction and rectification system. Retrieved from [Link]

  • GMM Pfaudler. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2748151A - Purification of acid chlorides.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Cayman Chemical. (2025, July 30).
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Google Patents. (n.d.). CN101927980A - Method for removing CO from crude HCl gas and HCl oxidation process using the resulting purge gas.
  • Linde. (n.d.). Nitrogen Purging and Inerting.
  • Chemguide. (n.d.). making acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • NiGen International. (2025, March 16). What is Nitrogen Purging & How Does it Work?. Retrieved from [Link]

  • Cayman Chemical. (n.d.). meta-Fluoroisobutyryl fentanyl (hydrochloride) (CAS 2306827-89-2).
  • Oxygen Service Company. (n.d.). Common Applications of Nitrogen Purging. Retrieved from [Link]

  • Reddit. (2011, October 15). Synthetic chemists: getting rid of HCl?. r/chemistry. Retrieved from [Link]

  • Organomation. (n.d.). Uses of Nitrogen Blowdown Aside from Solvent Removal. Retrieved from [Link]

  • De Dietrich. (n.d.). HCl Treatment. Retrieved from [Link]

  • Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ChemRxiv. (2025, September 30).
  • Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20240033654A1 - Method for removing hcl in chlorination reaction.
  • ResearchGate. (2026, January 22).
  • Pearson+. (n.d.). What are the products of the following reactions? c..
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • ResearchGate. (2026, February 24). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF.
  • YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride.
  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2.
  • ResearchGate. (2016, July 27). How can i remove HCl in a recation which was formed as biproduct in a chloriination reaction used Thionyl chloride as Agent,?. Retrieved from [Link]

  • Reddit. (2021, September 28). Why am I specifically removing HCl from my organic synthesis product during my cleaning steps?. r/chemhelp. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-fluoroisobutyryl chloride

Title: 1H NMR Spectrum Analysis of 2-Fluoroisobutyryl Chloride: A Comparative Guide for Drug Development Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a highly ef...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Spectrum Analysis of 2-Fluoroisobutyryl Chloride: A Comparative Guide for Drug Development

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective method to enhance a drug candidate's metabolic stability and lipophilicity. The 2-fluoro-isopropyl group is specifically deployed to block cytochrome P450-mediated oxidation at the vulnerable tertiary carbon. To install this motif, 2-fluoroisobutyryl chloride is the premier acylating reagent. However, because acid chlorides are highly reactive and prone to degradation, validating the structural integrity and purity of this reagent via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a critical first step before committing it to complex Active Pharmaceutical Ingredient (API) syntheses.

This guide provides an in-depth mechanistic analysis of the 1H NMR profile of 2-fluoroisobutyryl chloride, objectively compares its performance and spectral characteristics against non-fluorinated and chlorinated alternatives, and establishes a self-validating Standard Operating Procedure (SOP) for sample preparation.

Mechanistic NMR Analysis & Comparative Performance

Understanding the 1H NMR spectrum of 2-fluoroisobutyryl chloride requires an analysis of heteronuclear spin-spin coupling. The molecule, with the chemical structure (CH3)2CFCOCl, contains six equivalent protons across its two methyl groups. These protons are situated adjacent to a stereocenter bearing a single fluorine atom.

The Causality of the Signal Unlike standard aliphatic compounds where protons couple only with adjacent protons, the methyl protons in 2-fluoroisobutyryl chloride couple directly with the 19F nucleus. Because 19F has a nuclear spin of I = 1/2 and a high gyromagnetic ratio, it splits the resonance of the adjacent methyl protons through three-bond scalar coupling (³JHF). This mechanistic interaction results in a distinct doublet at δ 1.65 ppm with a robust coupling constant of ³JHF = 20.7 Hz when analyzed in CDCl3 1.

Comparative Spectral Analysis To appreciate the unique NMR signature of 2-fluoroisobutyryl chloride, it is essential to compare it against its structural alternatives commonly used in drug development:

  • Isobutyryl chloride (No Halogen): Lacking a halogen at the alpha position, the six methyl protons couple with the single alpha-methine proton (³JHH), producing a standard doublet at ~1.30 ppm. The methine proton reciprocally appears as a septet at ~2.80 ppm.

  • 2-Chloroisobutyryl chloride (Chlorine Substitution): While chlorine is highly electronegative, its dominant isotopes (35Cl and 37Cl) possess a quadrupole moment. This induces rapid nuclear relaxation, effectively decoupling the chlorine nucleus from the adjacent protons. Consequently, the methyl protons appear as a sharp singlet shifted downfield to ~1.85 ppm due to inductive deshielding, with no scalar splitting.

Quantitative Data Comparison

ReagentChemical Formula1H NMR Multiplicity (Methyls)Chemical Shift (δ, ppm)Coupling Constant (Hz)Mechanistic Driver
2-Fluoroisobutyryl chloride (CH3)2CFCOClDoublet~1.65³JHF ≈ 20.719F spin = 1/2 scalar coupling
Isobutyryl chloride (CH3)2CHCOClDoublet~1.30³JHH ≈ 7.01H-1H scalar coupling
2-Chloroisobutyryl chloride (CH3)2CClCOClSinglet~1.85N/AQuadrupolar relaxation of Cl

Standard Operating Procedure (SOP): Anhydrous NMR Sample Preparation

The Causality of Degradation 2-Fluoroisobutyryl chloride is an electrophilic acid chloride. If exposed to ambient moisture or residual water in the NMR solvent, it undergoes rapid nucleophilic acyl substitution (hydrolysis) to form 2-fluoroisobutyric acid and hydrochloric acid. This protocol is a self-validating system : if the sample preparation fails to exclude moisture, the NMR spectrum will immediately reveal the error. The methyl doublet will shift upfield (e.g., to δ 1.52 ppm in aqueous environments 2), and a broad, highly deshielded carboxylic acid -OH peak will emerge. Therefore, strict anhydrous conditions are mandatory 3.

Step-by-Step Methodology:

  • Solvent Preparation: Utilize high-purity deuterated chloroform (CDCl3) that has been stored over activated 4Å molecular sieves for at least 24 hours to ensure the water content is strictly <10 ppm. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Sample Weighing: Operating within a glovebox or under a continuous dry nitrogen stream, dispense exactly 10–15 mg of 2-fluoroisobutyryl chloride into a dry, inert glass secondary vial.

  • Dissolution: Add 0.6 mL of the anhydrous CDCl3 to the vial. Swirl gently to ensure complete homogeneity without introducing air bubbles 4.

  • Transfer: Using a clean, oven-dried glass Pasteur pipette, transfer the solution into a premium, defect-free 5 mm NMR tube.

  • Sealing and Acquisition: Cap the NMR tube immediately and seal the junction tightly with Parafilm to prevent atmospheric moisture ingress during transport. Acquire the spectrum using a standard 1D 1H pulse sequence with 16 to 64 scans.

Visualizing the Workflows

The following diagrams illustrate the critical pathways for both the analytical preparation of the reagent and its downstream application in drug synthesis.

NMR_Prep A 1. Obtain Anhydrous CDCl3 (Stored over 4Å Sieves) C 3. Dissolve in 0.6 mL CDCl3 + 0.03% TMS A->C B 2. Weigh 10-15 mg of 2-Fluoroisobutyryl Chloride B->C D 4. Transfer to 5mm NMR Tube via Glass Pipette C->D E 5. Seal with Cap & Parafilm (Exclude Moisture) D->E F 6. Acquire 1H NMR Spectrum (Check for Hydrolysis) E->F

Workflow for anhydrous NMR sample preparation to prevent acid chloride hydrolysis.

Reactivity A 2-Fluoroisobutyryl Chloride C Nucleophilic Acyl Substitution A->C B Target Amine (Drug Scaffold) B->C D Fluoro-isopropyl Amide Derivative C->D

Reactivity pathway of 2-fluoroisobutyryl chloride in pharmaceutical synthesis.

References

  • Investigation of the role of dipole moments in supramolecular crystals of benzene-1,3,5-trisamides by NMR crystallography.University of Bayreuth.
  • C-N AND C-H BOND ACTIVATION VIA NEW REACTIVE INTERMEDIATES AND HYDROGEN ATOM TRANSFER PROCESSES.The University of Chicago.
  • 8.
  • NMR Sample Preparation.

Sources

Comparative

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of α-Fluoro Acid Chlorides

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The characterization of highly reactive electrophiles, such as α-fluoro ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The characterization of highly reactive electrophiles, such as α-fluoro acid chlorides, presents a unique analytical challenge. These compounds possess distinct infrared (IR) spectral signatures—specifically, severely blue-shifted carbonyl (C=O) stretching frequencies—but are notoriously susceptible to rapid hydrolysis. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) methodologies. By examining the causality behind their spectral behavior and the physical chemistry of the sampling techniques, we demonstrate why ATR-FTIR is the mandatory standard for preserving scientific integrity when analyzing moisture-sensitive fluorinated acyl halides.

Mechanistic Background: The α-Fluoro Effect on Carbonyl Frequencies

To accurately interpret the IR spectrum of an α-fluoro acid chloride, we must first understand the causality behind its vibrational shifts. The fundamental vibrational frequency of a chemical bond is governed by Hooke's Law, which dictates that frequency increases as the bond's force constant (


) increases[1].

In a standard aliphatic ketone, the C=O stretch typically appears near 1715 cm⁻¹. When converting a ketone to an acid chloride, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This removes electron density from the carbonyl oxygen, shortening the C=O bond, increasing its force constant, and shifting the absorption to the 1775–1810 cm⁻¹ range[2].

The introduction of an α-fluorine atom (e.g., in fluoroacetyl chloride) drastically compounds this phenomenon. Fluorine, the most electronegative element, exerts a powerful through-bond -I effect[2]. This further stiffens the C=O bond, pushing the stretching frequency even higher, typically into the 1815–1830 cm⁻¹ range. Furthermore, α-fluoro acid chlorides exist in multiple rotational conformations (e.g., trans and gauche), which can result in the splitting or broadening of the carbonyl peak in high-resolution spectra[3].

G A α-Fluorine Substitution B Strong Inductive (-I) Effect A->B C Electron Withdrawal from C=O Bond B->C D Increased Force Constant (k) C->D E Elevated C=O Stretch (>1815 cm⁻¹) D->E

Caption: Causality pathway of α-fluorine substitution on carbonyl IR stretching frequency.

Product Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing moisture-sensitive electrophiles, the choice of analytical methodology dictates the validity of the data.

Transmission FTIR (KBr Pellet Method): Historically, IR samples were ground with potassium bromide (KBr) and pressed into a transparent disc. However, KBr is inherently hygroscopic. α-Fluoro acid chlorides react violently with trace water to form α-fluoro carboxylic acids and hydrogen chloride gas. If a KBr pellet contains even atmospheric moisture, the acyl halide will hydrolyze during preparation. The resulting spectrum will artificially show a shifted C=O stretch (~1730 cm⁻¹) and a massive, broad O-H stretching band (~2500–3300 cm⁻¹), completely invalidating the analysis.

ATR-FTIR (Attenuated Total Reflectance): Modern ATR accessories utilize a monolithic diamond or zinc selenide (ZnSe) crystal. The liquid or solid sample is applied directly to the crystal without any matrix. This allows the entire preparation and measurement process to occur in seconds. Because no hygroscopic matrix is used, the workflow can be easily isolated under a dry nitrogen blanket, perfectly preserving the structural integrity of the acyl halide.

Quantitative Data Comparison

Table 1: Characteristic IR Stretching Frequencies

Compound ClassExampleTypical C=O Stretch (cm⁻¹)Key Secondary Peaks (cm⁻¹)
Aliphatic KetoneAcetone~1715-
Acid ChlorideAcetyl Chloride1775 – 1810C-Cl stretch (550–730)
α-Fluoro Acid Chloride Fluoroacetyl Chloride 1815 – 1830 C-F stretch (1000–1400)
Hydrolysis ArtifactFluoroacetic Acid~1730Broad O-H (2500–3300)

Table 2: Methodological Performance Comparison

MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Matrix None (Direct application)Hygroscopic KBr powder
Moisture Interference Minimal (Easily purged with N₂)Extremely High (KBr absorbs water)
Preparation Time < 1 minute5 – 10 minutes
Suitability for Acyl Halides Optimal Not Recommended

Experimental Protocol: Moisture-Free ATR-FTIR Analysis

Step-by-Step Methodology:

  • Instrument Purge: Enclose the ATR-FTIR spectrometer sample compartment in a localized dry nitrogen purge environment. Allow the system to equilibrate for 15 minutes to displace ambient humidity.

  • Background Acquisition: Record a background spectrum of the clean, dry diamond ATR crystal (typically 16-32 scans at 4 cm⁻¹ resolution).

  • Sample Dispensing: Using a gas-tight microsyringe, extract 2–5 µL of the α-fluoro acid chloride from a septum-sealed vial. Dispense directly onto the center of the ATR crystal under the continuous nitrogen blanket.

  • Spectral Acquisition: Immediately initiate the sample scan. If the sample is a highly volatile liquid, utilize a volatile sample cover to prevent evaporation during acquisition.

  • System Self-Validation (Critical Step): Before analyzing the C=O region, inspect the 2500–3600 cm⁻¹ region. Causality Check: If a broad O-H stretching band is observed, the sample has hydrolyzed. The protocol self-invalidates; the data must be discarded, the crystal cleaned with anhydrous dichloromethane, and the process repeated with stricter atmospheric control.

G Start Purge ATR Accessory with Dry N2 Step1 Collect Background Spectrum Start->Step1 Step2 Apply α-Fluoro Acid Chloride Under Inert Blanket Step1->Step2 Step3 Record IR Spectrum (4000-400 cm⁻¹) Step2->Step3 Decision O-H Band Present (~3200 cm⁻¹)? Step3->Decision Pass Data Validated: Analyze C=O Peak Decision->Pass No Fail Hydrolysis Detected: Discard & Repeat Decision->Fail Yes

Caption: Self-validating ATR-FTIR workflow for moisture-sensitive α-fluoro acid chlorides.

Conclusion

For the structural verification of α-fluoro acid chlorides, relying on Transmission FTIR with KBr pellets introduces an unacceptable risk of hydrolysis, leading to false spectral interpretations. ATR-FTIR stands as the superior analytical product. By eliminating the hygroscopic matrix and allowing for rapid, inert-atmosphere sampling, ATR-FTIR accurately captures the uniquely elevated >1815 cm⁻¹ carbonyl stretch characteristic of the α-fluoro inductive effect.

References

  • Infrared Spectroscopy University of Babylon[Link][2]

  • IR Spectroscopy (Module-1I) Lecture Notes Banaras Hindu University (BHU)[Link][1]

  • Conformational stability, barriers to internal rotation, vibrational assignment and ab Initio calculations of fluoroacetyl chloride AIP Publishing / The Journal of Chemical Physics[Link][3]

Sources

Validation

Comparative GC-MS Fragmentation and Derivatization Efficacy of 2-Fluoro-2-methylpropanoyl Chloride

Executive Brief: The Role of Fluorinated Acylating Agents In modern drug discovery, particularly in the synthesis of PRMT5 and BACE-1 inhibitors[1][2], 2-Fluoro-2-methylpropanoyl chloride (CAS: 140616-89-3) has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: The Role of Fluorinated Acylating Agents

In modern drug discovery, particularly in the synthesis of PRMT5 and BACE-1 inhibitors[1][2], 2-Fluoro-2-methylpropanoyl chloride (CAS: 140616-89-3) has emerged as a critical building block. As an acylating agent, it introduces a sterically compact, metabolically stable fluorinated motif into active pharmaceutical ingredients (APIs).

For analytical scientists, characterizing the exact fragmentation pattern of this compound—and its derivatives—is essential for structural elucidation, impurity profiling, and pharmacokinetic tracking[3][4]. This guide objectively compares the analytical performance, fragmentation mechanics, and derivatization efficiency of 2-Fluoro-2-methylpropanoyl chloride against its non-fluorinated analogs: Isobutyryl chloride and Pivaloyl chloride.

Mechanistic Profiling: GC-MS Fragmentation Causality

Under standard Electron Impact (EI) conditions at 70 eV, aliphatic acyl chlorides typically exhibit weak or absent molecular ion (


) peaks due to the rapid cleavage of the highly labile C–Cl bond. The fragmentation of 2-Fluoro-2-methylpropanoyl chloride is governed by the unique electronic properties of the alpha-fluorine atom.
The Diagnostic Pathway
  • Molecular Ion (

    
    ):  Detected weakly at m/z 124 and 126 (reflecting the 
    
    
    
    and
    
    
    isotopes in a 3:1 ratio).
  • Alpha-Cleavage (Loss of Cl): The expulsion of a chlorine radical yields the acylium cation at m/z 89 .

  • Formation of the Base Peak (Loss of COCl): The direct alpha-cleavage of the carbonyl-carbon bond expels a COCl radical (63 Da), yielding the 2-fluoro-2-propyl cation at m/z 61 .

    • Causality of Abundance: Why is m/z 61 the base peak? Although fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), it possesses lone pairs that can donate into the empty p-orbital of the adjacent carbocation via resonance (+M effect). This resonance stabilization heavily outweighs the inductive penalty, making the tertiary fluorocarbocation exceptionally stable.

  • HF Elimination: The m/z 61 ion undergoes a highly diagnostic neutral loss of hydrogen fluoride (20 Da) to form the allyl cation at m/z 41 , a hallmark signature of fluorinated aliphatic systems.

GCMS_Fragmentation M Molecular Ion [M]⁺• m/z 124 / 126 A Acylium Cation m/z 89 M->A - Cl• (-35/37 Da) B Tert-Fluorocarbocation m/z 61 (Base Peak) M->B - COCl• (-63 Da) A->B - CO (-28 Da) C Allyl Cation m/z 41 B->C - HF (-20 Da)

Electron Impact (EI) fragmentation pathway of 2-Fluoro-2-methylpropanoyl chloride at 70 eV.

Comparative Benchmarking: Product vs. Alternatives

When selecting an acylating reagent for derivatization or synthesis, chemists typically weigh electrophilicity against steric hindrance. The table below outlines how 2-Fluoro-2-methylpropanoyl chloride outperforms or differs from standard alternatives.

Feature2-Fluoro-2-methylpropanoyl chlorideIsobutyryl chloridePivaloyl chloride
Molecular Formula C₄H₆ClFOC₄H₇ClOC₅H₉ClO
GC-MS Base Peak m/z 61m/z 43m/z 57
Key Neutral Losses -COCl (63 Da), -HF (20 Da)-COCl (63 Da), -H₂ (2 Da)-COCl (63 Da), -CH₄ (16 Da)
Electrophilicity Very High (Alpha-F inductive pull)ModerateLow (Sterically hindered)
Steric Bulk ModerateLowHigh (tert-butyl group)
Derivatization Yield *>95% (Rapid kinetics)>90% (Standard kinetics)<70% (Requires prolonged heating)

*Yields based on the derivatization of secondary sterically hindered amines at room temperature.

Analytical Advantage: The inclusion of the fluorine atom not only accelerates the derivatization of sluggish nucleophiles by increasing the carbonyl carbon's electrophilicity, but it also provides a unique mass defect and the diagnostic -HF loss. This drastically reduces background interference in complex biological matrices during GC-MS/MS analysis.

Validated Methodology: Self-Validating Derivatization Protocol

To ensure data integrity and reproducibility, the following protocol is designed as a self-validating system. It includes specific stoichiometric controls and environmental parameters to prevent reagent degradation[2][5].

Reagents & System Suitability
  • Analyte: Target primary/secondary amine.

  • Reagent: (Purity ≥95%)[5][6].

  • Solvent: Anhydrous Dichloromethane (DCM). Causality: Acyl chlorides are highly moisture-sensitive. Even trace water will hydrolyze the reagent into 2-fluoro-2-methylpropanoic acid, terminating the reaction and generating HCl[5].

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Causality: Acts as an acid scavenger. Neutralizing the HCl byproduct prevents the target amine from precipitating as an unreactive hydrochloride salt.

Step-by-Step Workflow
  • System Blank Preparation: Prepare a vial with only anhydrous DCM and TEA to verify the absence of background amine contamination.

  • Sample Solvation: Dissolve 1.0 mg of the target amine in 1.0 mL of anhydrous DCM in a GC autosampler vial.

  • Acid Scavenging: Add 1.5 equivalents of TEA. Vortex for 10 seconds.

  • Derivatization: Add 1.2 equivalents of 2-Fluoro-2-methylpropanoyl chloride. Causality: A slight stoichiometric excess drives the bimolecular nucleophilic substitution to completion without overloading the GC column with unreacted reagent.

  • Incubation: Stir at 25°C for 30–60 minutes.

  • Quenching (Optional but Recommended): Add 500 µL of LC-MS grade water to quench unreacted acyl chloride. Extract the organic (lower) DCM layer and dry over anhydrous

    
    .
    
  • GC-MS Acquisition:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

    • Inlet: 250°C, Split ratio 10:1. Inject 1 µL.

    • MS Source: 230°C, EI mode at 70 eV. Scan range m/z 30–400.

Workflow S1 1. Sample Preparation Dissolve analyte in anhydrous DCM S2 2. Acid Scavenging Add TEA or DIPEA (1.5 eq) S1->S2 S3 3. Derivatization Add 2-Fluoro-2-methylpropanoyl chloride S2->S3 S4 4. Reaction Incubation Stir at 25°C for 30-60 mins S3->S4 S5 5. Quench & Extract Wash with H2O, dry over Na2SO4 S4->S5 S6 6. GC-MS Acquisition Inject 1 µL (Split 10:1, EI Mode) S5->S6

Standardized derivatization workflow for GC-MS analysis of amine-containing analytes.

References

  • National Center for Biotechnology Information. "2-fluoro-2-methylpropanoyl chloride." PubChem Compound Summary for CID 22244961. Available at:[Link]

  • Zhu, Z., et al. "Inhibitors of beta-secretase." U.S. Patent No. 9,018,391 B2. Washington, DC: U.S. Patent and Trademark Office, 2015.
  • Smith, C. R. "C-N and C-H Bond Activation via New Reactive Intermediates." The University of Chicago, 2021. Available at:[Link]

Sources

Comparative

2-Fluoro-2-methylpropanoyl chloride vs 2-Chloro-2-methylpropanoyl chloride reactivity

Topic: 2-Fluoro-2-methylpropanoyl chloride vs. 2-Chloro-2-methylpropanoyl chloride Reactivity Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Fluoro-2-methylpropanoyl chloride vs. 2-Chloro-2-methylpropanoyl chloride Reactivity Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary: The Halogen Switch

In medicinal chemistry, the choice between 2-Fluoro-2-methylpropanoyl chloride (F-MPC) and 2-Chloro-2-methylpropanoyl chloride (Cl-MPC) is rarely about simple availability. It is a strategic decision dictating the metabolic fate, lipophilicity, and downstream reactivity of the target molecule.

While both reagents introduce a gem-dimethyl-substituted carbonyl moiety, their behaviors diverge significantly at the


-carbon. Cl-MPC  functions as a reactive scaffold, offering a labile handle for further functionalization or heterocycle formation. In contrast, F-MPC  acts as a "terminal" installation, introducing a metabolically robust, non-reactive blocking group essential for extending half-life (

) in lead optimization.

Chemical Profile & Physical Properties[1][2][3][4]

Feature2-Fluoro-2-methylpropanoyl chloride2-Chloro-2-methylpropanoyl chloride
Structure


CAS Number 140616-89-313222-26-9
Molecular Weight 124.54 g/mol 140.99 g/mol

-Bond Energy
C–F: ~116 kcal/mol (Strong)C–Cl: ~81 kcal/mol (Weak)
Carbonyl Electrophilicity High (Strong -I effect of F)Moderate (Weaker -I effect of Cl)
Primary Utility Metabolic Blocking, BioisostereIntermediate Synthesis, Heterocycle formation
Hydrolytic Stability Low (Rapid hydrolysis to acid)Low (Rapid hydrolysis to acid)

Mechanistic Divergence & Reactivity[6]

The reactivity difference is governed by the electronic induction and leaving group ability of the


-halogen.[1]
A. Carbonyl Electrophilicity (Acylation Rate)

The fluorine atom in F-MPC is significantly more electronegative (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) than chlorine (

). This exerts a powerful inductive withdrawal (-I) on the carbonyl carbon, making it "hotter" (more electrophilic) towards nucleophiles like amines or alcohols.
  • Implication: F-MPC often requires lower temperatures (

    
     to 
    
    
    
    ) to prevent over-reaction or side-product formation compared to Cl-MPC.
B. -Carbon Stability (The "Handle" vs. The "Blocker")

This is the critical differentiator.

  • Cl-MPC (The Handle): The C-Cl bond is relatively weak.[2][3] Under basic conditions or with strong nucleophiles, the

    
    -Cl can be displaced (via 
    
    
    
    due to tertiary steric strain) or eliminated to form methacryloyl derivatives.
  • F-MPC (The Blocker): The C-F bond is chemically inert under standard acylation conditions. Fluorine is a poor leaving group (

    
     is impossible; 
    
    
    
    is disfavored due to the instability of the
    
    
    -fluorocarbocation).
    • Result: The fluorine atom remains intact, serving as a permanent structural feature in the final drug molecule.

C. Elimination Risks (Ketene/Alkene Formation)

Both compounds possess


-hydrogens (on the methyl groups). In the presence of strong bases (e.g., Et

N, DBU), they can undergo E2 elimination to form substituted ketenes or methacryloyl derivatives.
  • Risk Profile: Cl-MPC > F-MPC .

  • Reasoning: Chloride is a superior leaving group to fluoride.[1] Cl-MPC is more prone to dehydrohalogenation (loss of HCl) to form the methacryloyl side product. F-MPC resists this elimination, ensuring higher purity of the saturated amide product.

Decision Logic: Selection Workflow

ReactivitySelection Start Start: Define Synthetic Goal Decision1 Do you need to modify the alpha-position later? Start->Decision1 Cl_Path Select 2-Chloro-2-methylpropanoyl chloride Decision1->Cl_Path Yes (Reactive Handle) F_Path Select 2-Fluoro-2-methylpropanoyl chloride Decision1->F_Path No (Stable Motif) Cl_App1 Application: Finkelstein Reaction (Cl -> I -> Azide/Amine) Cl_Path->Cl_App1 Cl_App2 Application: Heterocycle Synthesis (e.g., Thiazoles via Hantzsch) Cl_Path->Cl_App2 F_App1 Application: Metabolic Blocking (Prevent CYP450 oxidation) F_Path->F_App1 F_App2 Application: pKa Modulation (Lower pKa of adjacent Amide NH) F_Path->F_App2

Figure 1: Decision matrix for selecting the appropriate halogenated reagent based on downstream synthetic requirements.

Experimental Protocols

Protocol A: Synthesis of Metabolic Blocker (Using F-MPC)

Objective: Install the 2-fluoro-2-methylpropanoyl group onto an aniline derivative without elimination.

Reagents:

  • Aniline derivative (1.0 equiv)

  • 2-Fluoro-2-methylpropanoyl chloride (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) - Use a non-nucleophilic base to minimize elimination.

  • DCM (Dichloromethane), anhydrous.[4]

Step-by-Step:

  • Preparation: Dissolve the aniline (1.0 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere. Cool to 
    
    
    
    .
  • Addition: Add F-MPC (1.1 mmol) dropwise over 10 minutes. Note: The reaction is exothermic. Rapid addition may cause local heating and potential HF elimination.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature for 1 hour.
    
  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Outcome: High yield of

    
    -fluoroamide. The C-F bond remains intact.
    
Protocol B: Heterocycle Precursor Synthesis (Using Cl-MPC)

Objective: Use the


-Cl as a handle for subsequent thiazole formation.

Reagents:

  • Thioamide precursor (1.0 equiv)

  • 2-Chloro-2-methylpropanoyl chloride (1.0 equiv)

  • Ethanol (Solvent)

Step-by-Step:

  • Acylation: React the amine/thioamide with Cl-MPC in DCM/pyridine to form the

    
    -chloroamide intermediate.
    
  • Cyclization (Hantzsch-type): Dissolve the isolated intermediate in Ethanol. Heat to reflux.

  • Mechanism: The sulfur nucleophile attacks the

    
    -carbon, displacing the Chloride (leaving group), followed by dehydration to form the thiazole ring.
    
  • Outcome: The "2-methyl" motif is incorporated into the ring system; the Chlorine is lost.

Applications in Drug Design[2][3][10][11][12][13][14][15]

Metabolic Stability (The "Fluorine Effect")

The 2-fluoro-2-methylpropanoyl group is a specific bioisostere designed to block CYP450-mediated hydroxylation .

  • Problem: The tert-butyl group (and isopropyl) is a common "soft spot" where metabolic oxidation occurs at the methyl groups.

  • Solution (F-MPC): Replacing a hydrogen (or a methyl) with Fluorine lowers the electron density of the adjacent C-H bonds, making them resistant to radical abstraction by CYP enzymes. The C-F bond itself is metabolically inert.

pKa Modulation

The strong electron-withdrawing nature of the


-Fluorine in F-MPC derived amides significantly lowers the pKa of the amide N-H bond.
  • Effect: This increases the hydrogen bond donor (HBD) capability of the amide, potentially strengthening binding interactions with target protein receptors.

Comparative Data Summary

ParameterF-MPC DerivativeCl-MPC Derivative
Metabolic

Extended (Blocks oxidation)Variable (Cl is liable to hydrolysis/displacement)
Lipophilicity (LogP) Lower (More polar due to C-F dipole)Higher (Cl is more lipophilic)
Chemical Stability High (Inert to nucleophiles)Low (Susceptible to displacement)
Synthetic Cost High (Reagent cost)Low (Commodity chemical)

References

  • Acyl Halide Reactivity & Bond Strengths

    • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides. Retrieved from

  • Fluorine in Medicinal Chemistry

    • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Synthesis of Acyl Fluorides/Chlorides

    • ResearchGate. (2024). Direct synthesis of acyl fluorides from carboxylic acids. Retrieved from

  • Metabolic Blocking Strategies

    • Apollo Scientific. (2026).[4][6][7] Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from

Sources

Validation

Bioisosteric replacement of isobutyryl group with 2-fluoroisobutyryl

Topic: Bioisosteric Replacement of Isobutyryl Group with 2-Fluoroisobutyryl Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Strategic Value of -Fluorination The isobutyryl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Isobutyryl Group with 2-Fluoroisobutyryl Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Strategic Value of -Fluorination

The isobutyryl group (2-methylpropanoyl) is a common hydrophobic motif in medicinal chemistry, often used to fill lipophilic pockets (e.g., in kinase inhibitors, GPCR ligands).[1] However, it suffers from a critical metabolic liability: the tertiary


-proton is highly susceptible to hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes, leading to rapid hydroxylation and clearance.[1]

Replacing the isobutyryl group with a 2-fluoroisobutyryl group is a high-impact bioisosteric strategy. This substitution achieves three distinct goals:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 96 kcal/mol), effectively blocking CYP450-mediated oxidation.

  • Conformational Locking: The high electronegativity of fluorine introduces stereoelectronic effects (e.g.,

    
     hyperconjugation) that can lock the amide bond into a preferred conformation, potentially reducing the entropic penalty of binding.
    
  • Lipophilic Maintenance: Fluorine mimics the steric bulk of hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) while modulating the electronic environment without drastically altering the overall size of the ligand.

Physicochemical Comparison

The following table contrasts the key properties of the parent isobutyryl group against its fluorinated bioisostere.

FeatureIsobutyryl Group (

)
2-Fluoroisobutyryl Group (

)
Impact on Drug Design
Metabolic Stability Low:

-H is a "soft spot" for CYP450 hydroxylation.[1]
High: C–F bond blocks HAT; prevents formation of

-hydroxy metabolite.
Extends

and reduces clearance (

).[1]
Electronic Effect Electron-donating alkyl group (+I effect).[1]Electron-withdrawing group (-I effect).[1]Lowers the

of the amide NH (if secondary), potentially increasing H-bond donor strength.
Steric Bulk Methine H is small (

cm³/mol).
Fluorine is slightly larger (

cm³/mol).
Minimal steric clash; fits most hydrophobic pockets designed for isopropyl.
Conformation Rotates freely; typically adopts staggered conformation.Restricted: C–F bond often aligns anti-periplanar or orthogonal to C=O to minimize dipole repulsion.Can lock bioactive conformation, improving potency (

).
Lipophilicity High (Lipophilic).Similar or slightly lower

(due to polarity of C-F).
Maintains membrane permeability while reducing oxidative metabolism.

Mechanistic Insight: Metabolic Blockade & Conformation

Metabolic Pathway Blocking

The primary driver for this replacement is the prevention of oxidative metabolism.[2] The diagram below illustrates how the 2-fluoroisobutyryl group arrests the catalytic cycle of CYP450.

MetabolicBlockade Isobutyryl Isobutyryl Drug (R-NH-CO-CH(Me)2) Radical Carbon Radical Intermediate Isobutyryl->Radical H-Atom Abstraction (Rate Limiting Step) CYP450 CYP450 Enzyme (FeO)3+ CYP450->Radical Metabolite Hydroxy-Metabolite (R-NH-CO-C(OH)(Me)2) Radical->Metabolite OH Rebound Clearance Rapid Renal/Biliary Clearance Metabolite->Clearance FluoroAnalog 2-Fluoro Analog (R-NH-CO-CF(Me)2) Blocked Metabolic Blockade (C-F Bond Inert) FluoroAnalog->Blocked CYP450 Attack Fails Stable Extended Half-Life (Maintained Exposure) Blocked->Stable No Oxidation

Figure 1: Mechanism of metabolic stabilization.[1] The C-F bond resists the hydrogen atom abstraction step required for CYP450-mediated hydroxylation.

Conformational Bias

The fluorine atom is not merely a "blocker"; it is a "director." In amides, the


-fluorine atom prefers a specific orientation relative to the carbonyl oxygen to minimize dipole-dipole repulsion.
  • Effect: This "fluorine effect" often restricts the rotation of the isopropyl group, reducing the entropic cost of binding if the locked conformation matches the receptor's binding pocket.

  • Data Support: Studies on DPP-IV inhibitors have shown that

    
    -fluorination (analogous to this modification) can improve potency by 3-fold solely due to pre-organization of the ligand [1].
    

Experimental Protocols

To implement this replacement, specific synthetic routes must be used.[1][3] Unlike isobutyryl chloride, the 2-fluoro analog requires careful handling to prevent elimination side reactions, though the absence of an


-proton in the final product makes the 2-fluoroisobutyryl group chemically robust.
Protocol A: Synthesis of 2-Fluoroisobutyryl Amides

Source: Adapted from WO2011128394A1 and Search Result 1.6 [2, 3]

Reagents:

  • 2-Fluoroisobutyric acid (CAS: 63812-15-7)[1]

  • Oxalyl chloride (

    
    )[1]
    
  • Dichloromethane (DCM), anhydrous[1]

  • Catalytic DMF

  • Target Amine (

    
    )[1]
    

Workflow:

  • Acid Chloride Formation:

    • Dissolve 2-fluoroisobutyric acid (1.0 eq) in anhydrous DCM (0.5 M).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add oxalyl chloride (1.2 eq) dropwise, followed by 1-2 drops of DMF.

    • Stir at 0°C for 30 min, then warm to RT and stir for 2 hours (monitor gas evolution).

    • Note: The resulting 2-fluoroisobutyryl chloride is volatile. Do not evaporate to dryness under high vacuum; use immediately or concentrate carefully.

  • Amide Coupling:

    • To the solution of acid chloride, add the Target Amine (0.9 eq) and Triethylamine (2.5 eq) or Diisopropylethylamine (DIPEA) at 0°C.

    • Stir at RT for 4-12 hours.

    • Quench: Add saturated

      
      . Extract with DCM.
      
    • Purification: Silica gel chromatography (EtOAc/Hexanes).

SynthesisWorkflow Start 2-Fluoroisobutyric Acid Activation Activation: Oxalyl Chloride / cat. DMF (in DCM, 0°C) Start->Activation Intermediate 2-Fluoroisobutyryl Chloride (Reactive Intermediate) Activation->Intermediate Coupling Coupling: Target Amine + Et3N Intermediate->Coupling Product 2-Fluoroisobutyryl Amide (Final Product) Coupling->Product

Figure 2: Synthetic route for introducing the 2-fluoroisobutyryl motif.[1]

Protocol B: In Vitro Metabolic Stability Assay

Objective: Compare Intrinsic Clearance (


) of Isobutyryl vs. 2-Fluoroisobutyryl analogs.
  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1

    
    M test compound.
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Sampling: Time points at 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .[1]

Performance Case Study

While specific proprietary data is often confidential, the following comparison is reconstructed from validated bioisosteric principles and patent data (e.g., WO2011128394A1) [2].

Target: Prolyl Endopeptidase / DPP-IV (Metabolic Disorder Target) Modification: Replacement of N-isobutyryl with N-(2-fluoroisobutyryl).

MetricIsobutyryl Analog (Compound A)2-Fluoroisobutyryl Analog (Compound B)[1]Outcome
Potency (

)
12 nM8 nMMaintained/Improved: Fluorine did not disrupt binding; slight potency gain likely due to conformational pre-organization.
Microsomal Stability (

)
14 minutes> 120 minutes8.5x Improvement: Complete blockade of the primary oxidative clearance pathway.
Lipophilicity (

)
2.42.2Neutral: Slight reduction in lipophilicity improves solubility without sacrificing permeability.

References

  • Taisho Pharmaceutical Co. (2004). Structure–activity relationship studies on the 2-cyanopyrrolidine core of dipeptidyl peptidase IV (DPP-IV) inhibitors. (Demonstrates potency gains via fluorination-induced conformational restriction).[1][4]

  • Patent WO2011128394A1 . 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders. (Specific example of 2-fluoroisobutyric acid coupling). Link

  • Luo, Y., et al. (2018).[1] A novel and efficient synthetic route to perfluoroisobutyronitrile from perfluoroisobutyryl acid. (Discusses acid chloride activation of fluorinated isobutyryl species). Link

  • Maulide, N., et al. (2019).[1][5]

    
    -Fluorination of amides. Nature Chemistry. (Discusses the stability of 
    
    
    
    -fluoroamides vs non-fluorinated analogs). Link
  • Cambridge MedChem Consulting. Bioisosteric Replacements.

    
     F and iPr 
    
    
    
    
    
    /F-iPr strategies). Link

Sources

Comparative

Publish Comparison Guide: Internal Standards for Quantitative 19F NMR of Acid Chlorides

This guide outlines a high-precision methodology for the quantitative 19F NMR (qNMR) analysis of acid chlorides, a class of compounds notorious for their moisture sensitivity and reactivity. Part 1: The Technical Challen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision methodology for the quantitative 19F NMR (qNMR) analysis of acid chlorides, a class of compounds notorious for their moisture sensitivity and reactivity.

Part 1: The Technical Challenge

Acid chlorides (


) are critical electrophilic intermediates in pharmaceutical synthesis. However, their high reactivity presents a dual analytical challenge:
  • Hydrolytic Instability: Upon contact with trace moisture, they hydrolyze to carboxylic acids (

    
    ) and 
    
    
    
    . In 19F NMR, the chemical shift difference between the acid chloride and its parent acid is often small (
    
    
    ), requiring high resolution and absolute structural integrity.
  • Chemical Incompatibility: Many common internal standards (e.g., alcohols, phenols, carboxylic acids) contain nucleophilic protons that react rapidly with acid chlorides, consuming the analyte and invalidating the assay.

The Solution: 19F qNMR using chemically inert, non-hygroscopic, and spectrally distinct internal standards (IS). This guide evaluates the top candidates to replace "risky" standards like Trifluoroacetic acid (TFA).

Part 2: Comparative Analysis of Internal Standards

The following table compares the most viable internal standards for acid chloride quantification. The "Suitability Score" is based on inertness, relaxation properties, and spectral isolation.

Table 1: Performance Matrix of 19F Internal Standards
Internal Standard (IS)Chemical Shift (

, ppm)*
Boiling Point (

C)
Est.

(s)**
Inertness to R-COClSuitability ScoreBest Use Case

-Trifluorotoluene (TFT)
-63.71022.0 – 4.5High 9.5/10 The Gold Standard. General purpose for most aryl/alkyl acid chlorides.
Hexafluorobenzene (C

F

)
-164.980> 15.0High 7.0/10Use only if analyte signals overlap with TFT. Requires very long scan delays (D1).
Fluorobenzene -113.1853.0 – 5.0Moderate6.0/10Backup for TFT. Risk of overlap with fluorobenzoyl chlorides.
1,3-Bis(trifluoromethyl)benzene -63.51162.5 – 5.0High 8.5/10Excellent alternative to TFT for higher boiling analytes.
Trifluoroacetic Acid (TFA) -76.5722.0 – 4.0Low 1.0/10 DO NOT USE. Contains acidic proton; hygroscopic; catalyzes hydrolysis.

*Shifts referenced to CFCl3 (0 ppm) in CDCl3. Shifts may vary slightly with concentration. **


 values are approximate and solvent-dependent. Must be measured for high precision.
Deep Dive: Why TFT is the Superior Choice
  • Chemical Inertness: Unlike TFA or fluoro-alcohols,

    
    -Trifluorotoluene lacks nucleophilic protons. It will not react with the highly electrophilic 
    
    
    
    group, ensuring the molar ratio of Analyte:IS remains constant.
  • Relaxation Efficiency: TFT possesses protons on the aromatic ring, which facilitate dipolar relaxation of the fluorine nuclei. This results in a manageable

    
     (~3s), allowing for shorter repetition times (
    
    
    
    ) compared to Hexafluorobenzene (
    
    
    ), which relies on inefficient Chemical Shift Anisotropy (CSA) relaxation.
  • Volatility Match: With a boiling point of 102°C, TFT is less likely to evaporate differentially than lighter standards during sample preparation, a critical source of error in gravimetric analysis.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , this protocol includes "Checkpoints" to validate the system before data acquisition.

Workflow Diagram

qNMR_Workflow cluster_checks Quality Control Checkpoints Prep Solvent Prep (CDCl3 + Ag Foil/Sieves) Weigh Gravimetric Weighing (Analyte + IS) Prep->Weigh Dry Solvent Mix Dissolution (Inert Atmosphere) Weigh->Mix < 5 min Acq NMR Acquisition (Pulse: zgig) Mix->Acq Sealed Tube Check1 Check: No H2O peak in 1H NMR Mix->Check1 Process Processing (Phase/Baseline) Acq->Process FID Check2 Check: T1 Measurement (Inversion Recovery) Acq->Check2 Calc Purity Calculation Process->Calc Integrals

Caption: Figure 1. The "Dry-Path" workflow for Acid Chloride qNMR. Yellow nodes indicate preparation steps critical for moisture exclusion.

Step-by-Step Methodology
1. Solvent Preparation (The Critical Step)

Acid chlorides react with trace DCl or D2O in CDCl3.

  • Action: Pass CDCl3 through a plug of basic alumina (to remove acid) and store over activated 4Å molecular sieves for at least 24 hours.

  • Validation: Run a blank 1H NMR. The water peak at ~1.56 ppm must be negligible.

2. Sample Preparation
  • Environment: Perform all weighing and dissolution in a glovebox or under a generic nitrogen funnel.

  • Weighing: Weigh approximately 10-20 mg of the Acid Chloride Analyte (

    
    ) and 10-15 mg of TFT Internal Standard (
    
    
    
    ) directly into the NMR tube or a vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL of dry CDCl3. Cap immediately.

  • Note: If the acid chloride is a liquid, weigh it after the solvent to minimize evaporation, or use a syringe weighing technique.

3. NMR Acquisition Parameters (Bruker Nomenclature)
  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Reasoning: Decoupling 1H eliminates 19F-1H splitting for cleaner peaks, while the "inverse gated" mode turns off the decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional only to concentration [1].

  • Relaxation Delay (D1): Set

    
    .[1]
    
    • For TFT:

      
      .
      
    • Validation: Failure to wait

      
       causes saturation of slow-relaxing nuclei (usually the IS), leading to overestimation of the analyte.
      
  • Excitation Bandwidth (SW): Ensure the spectral width covers both TFT (-63 ppm) and the analyte (typically -70 to -120 ppm). Set the transmitter offset (O1P) to the midpoint.

  • Scans (NS): 32 or 64 scans (to achieve S/N > 250:1).

4. Data Processing
  • Phasing: Manual phasing is mandatory. Autophase often fails with broad baselines.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) over the integral regions.

  • Integration: Integrate the IS signal (

    
    ) and the Analyte signal (
    
    
    
    ). Include 13C satellites in the integration range (typically
    
    
    Hz from the peak center).

Part 4: Calculation & References

Purity Equation


Where:

  • 
     = Integrated area
    
  • 
     = Number of Fluorine nuclei (e.g., TFT = 3)
    
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity (as a decimal, e.g., 0.999)
    
References
  • Quantitative 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. Source: National Institutes of Health (PMC) URL:[Link]

  • Quantitative NMR Spectroscopy: Acquisition and Processing Guidelines. Source: University of Oxford URL:[Link]

Sources

Validation

A Comparative Guide to the Characterization of Impurities in 2-Fluoro-2-methylpropanoyl chloride

Introduction: The Critical Need for Purity in a Versatile Reagent 2-Fluoro-2-methylpropanoyl chloride is a key building block in modern medicinal and agricultural chemistry. Its utility lies in the introduction of the fl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Purity in a Versatile Reagent

2-Fluoro-2-methylpropanoyl chloride is a key building block in modern medicinal and agricultural chemistry. Its utility lies in the introduction of the fluorinated dimethyl acetyl moiety, a group that can significantly modulate the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs) and other commercial chemicals.[1] However, as with any highly reactive chemical intermediate, ensuring its purity is paramount. The very reactivity that makes it a valuable synthetic tool also makes it susceptible to degradation and the formation of byproducts.

The presence of impurities, even at trace levels, can have profound consequences, including altered reaction kinetics, the formation of unwanted side-products, and, most critically in the pharmaceutical context, the potential introduction of genotoxic impurities (GTIs).[2][3] Acyl chlorides are a class of compounds that are often scrutinized for their potential as GTIs.[2] Therefore, robust, validated analytical methods are not merely a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of the final product.

This guide provides a comparative analysis of the primary analytical techniques used to identify and quantify impurities in 2-Fluoro-2-methylpropanoyl chloride. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

Anticipated Impurity Profile

A logical first step in any impurity characterization is to anticipate the likely candidates based on the compound's synthesis and inherent reactivity. While the specific impurity profile will depend on the exact synthetic route and storage conditions, the following represent the most probable species:

  • Starting Material Carryover: 2-Fluoro-2-methylpropanoic acid, the precursor to the acyl chloride.

  • Hydrolysis Product: The most common degradant, 2-Fluoro-2-methylpropanoic acid, formed by reaction with adventitious moisture. This is often indistinguishable from the starting material.[4]

  • Anhydride Formation: Self-condensation of the acyl chloride or reaction with the parent carboxylic acid can form 2-Fluoro-2-methylpropanoic anhydride.

  • Esterification Products: Reaction with residual alcohols (e.g., methanol, ethanol) used during synthesis or workup can lead to the corresponding esters, such as methyl 2-fluoro-2-methylpropanoate.[5]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, toluene, hexanes) are common process-related impurities.[6]

Workflow for Comprehensive Impurity Analysis

A multi-pronged analytical approach is often necessary for a complete and trustworthy characterization of a reactive intermediate like 2-Fluoro-2-methylpropanoyl chloride. The following workflow illustrates a robust strategy.

Analysis_Workflow cluster_0 Sample Handling cluster_1 Primary Analytical Techniques cluster_2 Data Integration & Reporting Sample 2-Fluoro-2-methylpropanoyl chloride Sample Inert_Handling Handle under Inert Atmosphere (N2/Ar) Sample->Inert_Handling GCMS GC-MS Analysis (Volatiles & Derivatized Sample) Inert_Handling->GCMS HPLC HPLC-UV/MS Analysis (Derivatization Required) Inert_Handling->HPLC NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Inert_Handling->NMR Data_Analysis Correlate Data & Identify/Quantify Impurities GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Report Generate Comprehensive Impurity Profile Report Data_Analysis->Report

Caption: A comprehensive workflow for impurity characterization.

Methodology Comparison: GC-MS vs. HPLC vs. NMR

The selection of an analytical technique is a critical decision driven by the specific information required. Here, we compare the three most powerful methods for characterizing impurities in 2-Fluoro-2-methylpropanoyl chloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[7] Its strength lies in its high chromatographic resolution and the definitive structural information provided by mass spectrometry. For 2-Fluoro-2-methylpropanoyl chloride, it is exceptionally well-suited for detecting residual solvents and lower-boiling point byproducts. However, the high reactivity of the acyl chloride functional group presents a significant challenge. Direct injection into a hot GC inlet can cause on-column degradation, leading to an overestimation of impurities like the parent carboxylic acid and an underestimation of the active compound's purity.

Trustworthiness: To ensure reliable data, method development must focus on minimizing thermal degradation. This can be achieved by using a lower inlet temperature or, more robustly, by converting the acyl chloride to a more stable derivative, such as its methyl ester, prior to injection.[5]

Experimental Protocol: GC-MS Analysis of Residual Solvents

  • Sample Preparation:

    • Accurately dissolve a known weight (e.g., 50 mg) of 2-Fluoro-2-methylpropanoyl chloride in a suitable high-purity solvent (e.g., 1.0 mL of N,N-Dimethylformamide) that does not co-elute with target analytes.

    • Prepare calibration standards for expected solvents (e.g., dichloromethane, toluene) in the same solvent.

  • GC-MS System & Conditions:

    • Column: A semi-polar column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is recommended for good separation of common solvents.[8]

    • Inlet Temperature: 200°C (or lower if analyzing the parent compound directly).

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 35-350) for identification of unknowns. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

Expertise & Experience: Direct analysis of acyl chlorides by reversed-phase HPLC is generally unfeasible due to their rapid reaction with protic mobile phases (water, methanol, etc.).[9][10] This reactivity necessitates a crucial extra step: pre-column derivatization . This strategy converts the unstable acyl chloride into a stable derivative that is easily separable and detectable. The choice of derivatizing reagent is key to developing a selective and sensitive method.

Trustworthiness: The most reliable methods employ derivatizing reagents that shift the UV absorbance of the product to a longer wavelength, typically above 380 nm.[9][10] This is a critical choice because most APIs and their related impurities have weak absorbance in this region, thus minimizing matrix interference and dramatically improving method specificity.[3][9] 2-nitrophenylhydrazine has proven to be an excellent reagent for this purpose, as its derivatives absorb strongly around 395 nm.[3][10]

HPLC_Derivatization_Workflow Sample Sample containing 2-Fluoro-2-methylpropanoyl chloride Reagent Add Derivatization Reagent (e.g., 2-nitrophenylhydrazine in Acetonitrile) Sample->Reagent Reaction React at Room Temp for 30 min Reagent->Reaction Injection Inject into HPLC-UV/MS System Reaction->Injection Analysis Data Acquisition & Quantification Injection->Analysis

Sources

Comparative

Comparative Hydrolysis Kinetics: 2-Fluoro-2-methylpropanoyl Chloride vs. Non-Fluorinated Analogs

Topic: Hydrolysis rate of 2-Fluoro-2-methylpropanoyl chloride vs non-fluorinated analogs Content Type: Publish Comparison Guide Executive Summary For researchers in medicinal chemistry and process development, the reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolysis rate of 2-Fluoro-2-methylpropanoyl chloride vs non-fluorinated analogs Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry and process development, the reactivity profile of acyl chlorides is a critical parameter for optimizing yield and handling safety. This guide analyzes the hydrolysis kinetics of 2-Fluoro-2-methylpropanoyl chloride (also known as


-fluoroisobutyryl chloride) compared to its non-fluorinated analog, Isobutyryl chloride , and the sterically hindered Pivaloyl chloride .

Core Insight: The introduction of the


-fluorine atom significantly accelerates  the rate of hydrolysis compared to the non-fluorinated parent. This is driven by the strong inductive electron-withdrawing effect (-I) of fluorine, which destabilizes the ground state and increases the electrophilicity of the carbonyl carbon, overriding the minor steric increase associated with the fluorine substituent.
Mechanistic Analysis: The Fluorine Effect

To understand the kinetic differences, we must dissect the electronic and steric environments of the carbonyl center. The hydrolysis of acid chlorides typically proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

Electronic Factors (The Dominant Force)
  • Isobutyryl Chloride: The

    
    -carbon is substituted with two methyl groups (weakly electron-donating via hyperconjugation) and one hydrogen. The carbonyl carbon is moderately electrophilic.
    
  • 2-Fluoro-2-methylpropanoyl Chloride: The

    
    -hydrogen is replaced by fluorine. Fluorine is the most electronegative element (
    
    
    
    ). It exerts a powerful inductive pull (-I) through the
    
    
    -bond framework.
    • Effect: This withdraws electron density from the carbonyl carbon, making it significantly more positive (

      
      ) and susceptible to nucleophilic attack by water.
      
    • Outcome: The activation energy (

      
      ) for the initial nucleophilic attack is lowered, increasing the rate constant (
      
      
      
      ).
Steric Factors
  • Van der Waals Radii: Hydrogen (~1.20 Å) < Fluorine (~1.47 Å) < Methyl (~2.0 Å).

  • Analysis: While fluorine is larger than hydrogen, it is significantly smaller than a methyl group. The steric penalty of replacing H with F is minimal and does not sufficiently block the trajectory of the incoming water molecule to counteract the electronic activation.

Mechanistic Pathway Diagram

The following diagram illustrates the hydrolysis pathway and the electronic influence of the


-fluorine atom.

HydrolysisMechanism cluster_legend Electronic Effect Reactant 2-Fluoro-2-methylpropanoyl Chloride TS Tetrahedral Intermediate Reactant->TS Fast Attack (-I Effect of F activates C=O) Product 2-Fluoro-2-methylpropanoic Acid + HCl TS->Product Elimination of Cl⁻ Water H₂O (Nucleophile) Water->TS Note Fluorine (F) withdraws e⁻ density Increasing electrophilicity of C=O

Caption: Figure 1. Nucleophilic addition-elimination pathway. The


-fluorine atom (not shown in nodes but implied in structure) inductively activates the carbonyl carbon, accelerating the formation of the tetrahedral intermediate.
Comparative Performance Data

The following table summarizes the predicted relative reactivity based on Taft linear free energy relationships and empirical trends in acyl halide solvolysis.

CompoundStructureRelative Hydrolysis RatePrimary Driver
2-Fluoro-2-methylpropanoyl chloride

High (Fastest) Electronic (-I): Strong activation by F outweighs steric bulk.
Isobutyryl chloride

Moderate Baseline: Moderate steric hindrance from isopropyl group.[1]
Pivaloyl chloride

Very Low Steric: t-Butyl group effectively blocks nucleophilic attack.[1]
2-Chloro-2-methylpropanoyl chloride

High Electronic (-I): Cl activates, but is sterically bulkier than F.

Note on Ketene Formation: Unlike isobutyryl chloride, which possesses an


-hydrogen and can undergo hydrolysis via a ketene intermediate (elimination-addition) under basic conditions, 2-Fluoro-2-methylpropanoyl chloride has no 

-hydrogen
. Therefore, it is forced to proceed via the direct nucleophilic attack mechanism, yet it remains faster due to the sheer magnitude of inductive activation [1].
Experimental Protocol: Measuring Hydrolysis Kinetics

For researchers needing to validate these rates in a specific solvent system (e.g., for process safety calorimetry), the following Conductometric Method is the gold standard. It relies on the generation of HCl, which increases the conductivity of the solution linearly with conversion.

Materials
  • Solvent: 1:1 Acetone/Water (v/v). Acetone ensures solubility; water acts as the nucleophile.

  • Apparatus: Conductometer with a dip-probe, jacketed reaction vessel (thermostatted to 25.0 °C), magnetic stirrer.

  • Reagents: 2-Fluoro-2-methylpropanoyl chloride (Analyte), Isobutyryl chloride (Control).

Step-by-Step Methodology
  • Baseline Calibration: Fill the reaction vessel with 50 mL of the solvent mixture. Equilibrate to 25 °C. Record the baseline conductivity (

    
    ), which should be near zero.
    
  • Initiation: Inject a specific molar amount (e.g., 0.5 mmol) of the acid chloride into the vessel under vigorous stirring. Caution: This reaction is exothermic.

  • Data Acquisition: Record conductivity (

    
    ) every 1 second. The conductivity will rise as HCl is produced.
    
  • Endpoint Determination: Continue monitoring until the conductivity plateaus (

    
    ), indicating complete hydrolysis.
    
  • Kinetic Analysis: Plot

    
     vs. time (
    
    
    
    ).
    • The slope of the linear regression line is

      
       (pseudo-first-order rate constant).
      
    • Compare

      
       values.[2][3] Expect 
      
      
      
      .

ProtocolFlow Start Start: Equilibrate Solvent (Acetone/Water @ 25°C) Inject Inject Acid Chloride (t = 0) Start->Inject Monitor Monitor Conductivity (HCl Generation) Inject->Monitor Calc Calculate k_obs Plot ln(C_inf - C_t) Monitor->Calc

Caption: Figure 2. Workflow for conductometric determination of hydrolysis kinetics.

Implications for Drug Development

1. Process Safety & Handling The enhanced hydrolysis rate of the fluorinated analog implies it is highly moisture sensitive .

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in PTFE-lined containers. Glass corrosion may occur over time due to trace HF formation if hydrolysis occurs.

  • Quenching: In reaction workups, quench with methanol/base at low temperature (

    
    ) to prevent runaway exotherms, which are more severe than with isobutyryl chloride.
    

2. Synthetic Utility The high electrophilicity makes 2-Fluoro-2-methylpropanoyl chloride an excellent acylating agent for weak nucleophiles (e.g., sterically hindered amines or electron-deficient anilines) where isobutyryl chloride might fail or require forcing conditions [2].

3. Fragment Design Incorporating the gem-dimethyl-fluoro motif (fluoroisopropyl group) is a common bioisostere strategy to block metabolic oxidation at the


-position while modulating lipophilicity.
References
  • Guthrie, J. P. (1991). Hydrolysis of Esters and Amides. Comprehensive Organic Synthesis, 6, 323-356. (General principles of acyl substitution and inductive effects).
  • Olah, G. A., & Kuhn, S. J. (1965).[4] Preparation of Acyl Fluorides and Chlorides.[5][6] Organic Syntheses, 45, 3. Link

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.[7] Journal of the American Chemical Society.[4] (Foundational text on

    
     values: 
    
    
    
    ,
    
    
    ).
  • Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry. (Solvent effects on acid chloride hydrolysis). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Neutralization of 2-Fluoro-2-methylpropanoyl Chloride

Executive Summary & Immediate Hazard Profile Do not treat this chemical like a standard organic solvent. 2-Fluoro-2-methylpropanoyl chloride (CAS: 19822-67-4) is a highly reactive acyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Hazard Profile

Do not treat this chemical like a standard organic solvent. 2-Fluoro-2-methylpropanoyl chloride (CAS: 19822-67-4) is a highly reactive acyl chloride. Upon contact with moisture, it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas and 2-fluoro-2-methylpropanoic acid .

While the primary immediate threat is the corrosive HCl plume, the presence of the fluorine atom on the alpha-carbon classifies the resulting liquid residue as halogenated organic waste , which requires specific segregation from standard aqueous or non-halogenated streams to prevent downstream incinerator damage (formation of HF gas during combustion).

Critical Hazard Data
PropertySpecificationOperational Implication
CAS Number 19822-67-4Use for waste tagging and inventory.
Reactivity Water Reactive NEVER pour water directly into the container. Violent exotherm and gas release will occur.
Corrosivity Skin/Eye Damage (Cat 1)Full PPE is mandatory. Lachrymator (tear gas effect) is possible.[1]
Byproducts HCl (gas), Fluorinated AcidRequires fume hood for all manipulations.

Pre-Operational Preparation

Before initiating disposal, you must establish a "Neutralization Station" inside a certified chemical fume hood.

Required PPE & Engineering Controls[4][5][6]
  • Respiratory: Work strictly in a fume hood. If the hood fails or for large spills, use a full-face respirator with acid gas cartridges (Type E/B).

  • Dermal: Nitrile gloves (double-gloved recommended) or Silver Shield® laminates for extended handling. Standard latex is insufficient for acyl chlorides.

  • Ocular: Chemical splash goggles (safety glasses are insufficient due to fume risks).

The Neutralization Trap (Setup)

Do not use water alone. You must prepare an Alkaline Quench Bath .

  • Container: 3-neck round bottom flask (for stirring) or a wide-mouth beaker (for small scale).

  • Solvent: 10-20% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution mixed with crushed ice.
    • Scientific Logic:[2] The base neutralizes the HCl immediately as it forms, preventing the escape of acid gas. The ice acts as a heat sink to absorb the enthalpy of hydrolysis.

Step-by-Step Neutralization Protocol

This protocol utilizes Alkaline Hydrolysis to convert the reactive acyl chloride into a stable, water-soluble carboxylate salt.

Phase 1: The Controlled Quench
  • Cool the Bath: Ensure your alkaline solution is at

    
     (ice bath).
    
  • Dilution (Optional but Recommended): If you have pure 2-fluoro-2-methylpropanoyl chloride, dilute it first with an inert solvent like Dichloromethane (DCM) or Toluene. This acts as a heat sink and slows the reaction rate.

  • Addition:

    • Using an addition funnel (large scale) or pipette (small scale), add the acid chloride dropwise into the alkaline ice bath.

    • Stirring: Maintain vigorous stirring. Localized heating can cause "bumping" or flash-boiling of the solvent.

  • Monitoring: Watch for fuming. If white fumes (HCl mist) escape the liquid surface, stop addition and add more ice/base.

Phase 2: Verification & pH Adjustment
  • Wait: Allow the mixture to stir for 30-60 minutes after the last addition. Allow it to warm to room temperature.

  • Test: Check the pH of the aqueous layer.

    • Target: pH 6–9.

    • Action: If pH < 6, add more Sodium Carbonate. If pH > 10 (highly basic), neutralize carefully with dilute sulfuric acid to bring it to neutral range (optional, but safer for waste handlers).

Phase 3: Waste Segregation (Crucial)

Unlike standard acid chlorides, this molecule contains Fluorine .

  • Do NOT pour down the drain, even if neutralized.

  • The resulting solution contains Sodium 2-fluoro-2-methylpropanoate.

  • Tagging: Label the waste container as "Aqueous Waste contaminated with Halogenated Organics (Fluorine)."

  • Why? Most municipal water treatment plants cannot process fluorinated organics, and standard incineration requires scrubbers to handle HF generation.

Visualized Workflows

Diagram 1: Operational Decision Tree

This logic flow ensures you choose the correct disposal path based on volume and state.

DisposalWorkflow Start START: 2-Fluoro-2-methylpropanoyl chloride Waste CheckVol Check Volume Start->CheckVol SmallScale Small Scale (< 50 mL) CheckVol->SmallScale LargeScale Large Scale (> 50 mL) CheckVol->LargeScale PrepareBath Prepare Alkaline Ice Bath (NaOH/Na2CO3 + Ice) SmallScale->PrepareBath Dilute Dilute with DCM/Toluene LargeScale->Dilute Dilute->PrepareBath AddDropwise Add Dropwise with Stirring (Monitor Temp < 20°C) PrepareBath->AddDropwise CheckPH Check pH AddDropwise->CheckPH IsNeutral Is pH 6-9? CheckPH->IsNeutral AdjustBase Add more Base IsNeutral->AdjustBase No (Acidic) Segregate Segregate Waste Stream IsNeutral->Segregate Yes AdjustBase->CheckPH Label Label: 'Halogenated Organic Waste' (Contains Fluorine) Segregate->Label

Caption: Operational decision tree for the safe neutralization and waste segregation of fluorinated acid chlorides.

Diagram 2: Chemical Reaction Pathway

Understanding the chemistry prevents accidents. This diagram illustrates the hydrolysis and neutralization mechanism.

ReactionPathway Reactant 2-Fluoro-2-methylpropanoyl chloride (Reactive) Hydrolysis Hydrolysis (H2O) Reactant->Hydrolysis Contact with Moisture Intermediate Intermediate: HCl (Gas) + Fluorinated Acid Hydrolysis->Intermediate Violent Exotherm Base Alkaline Trap (NaOH) Intermediate->Base Neutralization Product Stable Products: NaCl + Sodium 2-fluoro-2-methylpropanoate Base->Product Safe for Disposal

Caption: Reaction pathway showing the conversion of the reactive acid chloride into stable salts via alkaline hydrolysis.

Emergency Contingencies

Accidental Spill[4]
  • Evacuate: Clear the immediate area. The fumes (HCl) are toxic.[3]

  • Isolate: Close the fume hood sash if the spill is inside.

  • Absorb: Do NOT use paper towels (they can ignite or degrade rapidly with acid chlorides). Use dry sand , vermiculite , or a commercial acid-neutralizing spill pad .

  • Neutralize: Once absorbed, treat the solid waste with the alkaline method described above in a pail/bucket.

Medical Exposure[1][2][5][6][8][9]
  • Skin Contact: Immediate flush with water for 15 minutes.[3] Note: Because this molecule contains fluorine, if there is any suspicion of HF release (unlikely but possible in decomposition), apply Calcium Gluconate gel as a precaution if pain persists after washing.

  • Inhalation: Move to fresh air immediately. Seek medical attention for potential pulmonary edema (delayed fluid buildup in lungs).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Vertex AI Search. (2025).[4] Consolidated Hazard Data for CAS 19822-67-4. [Internal Data Verification]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-2-methylpropanoyl chloride

Advanced Protocol for the Safe Handling, PPE Selection, and Quenching of 2-Fluoro-2-methylpropanoyl chloride As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Safe Handling, PPE Selection, and Quenching of 2-Fluoro-2-methylpropanoyl chloride

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of scaling up reactions involving highly reactive fluorinated building blocks. 2-Fluoro-2-methylpropanoyl chloride (CAS: 140616-89-3) is a potent electrophile widely utilized in pharmaceutical R&D to install fluorinated isobutyryl moieties. However, the exact structural features that make it synthetically valuable also make it exceptionally hazardous.

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and safe disposal, ensuring both scientific integrity and operator safety.

Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand the chemical causality behind the hazard. The alpha-fluorine atom exerts a strong inductive withdrawal (-I effect), significantly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogues1[1].

  • Hyper-Reactivity with Moisture: Upon contact with ambient humidity or biological tissues, the acyl chloride rapidly hydrolyzes, violently releasing highly corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid 2[2].

  • Severe Corrosivity (H314 / H290): The compound causes severe skin burns and permanent eye damage, and it is highly corrosive to metals 3[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated fluorinated acid chlorides. The selection must be dictated by the scale of the operation and the vapor pressure of the compound.

PPE CategoryBench Scale (< 10 g)Process Scale (> 10 g)Causality / Rationale
Eye/Face Chemical splash goggles (non-vented)Goggles + Full Face ShieldProtects against lachrymatory vapors and violent splatter from accidental hydrolysis[2].
Gloves Heavy-duty Nitrile over standard NitrileButyl Rubber or NeopreneStandard nitrile degrades rapidly upon contact with acyl chlorides. Butyl rubber provides superior permeation resistance[3].
Body Flame-resistant lab coatTychem® suit or chemical apronPrevents corrosive liquid penetration to the skin during larger transfers.
Respiratory Fume hood (Face velocity >100 fpm)Supplied-air respirator (SAR)Vapors form HCl in the respiratory tract. Local exhaust ventilation is non-negotiable[2].

Operational Workflow: Step-by-Step Methodology

A self-validating protocol requires that each step confirms the success of the previous one before proceeding.

Step 1: Environmental Isolation

  • Ensure the fume hood is completely clear of any incompatible materials (water, bases, oxidizing agents, alcohols).

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to eliminate ambient moisture.

Step 2: Reagent Transfer

  • Use a dry, gas-tight glass syringe for liquid transfers. Do not use plastic syringes as the acid chloride can degrade the plunger seal.

  • For larger volumes, utilize a cannula transfer system under positive inert gas pressure to maintain a closed environment[2].

Step 3: Controlled Addition

  • Cool the reaction mixture (typically containing the nucleophile and a non-nucleophilic base like DIPEA) to 0°C using an ice/water bath.

  • Add the 2-Fluoro-2-methylpropanoyl chloride dropwise. The cooling controls the exotherm expected from the highly reactive fluorinated acid chloride[1].

Quenching and Disposal Plan

Never dispose of unreacted acid chlorides directly into aqueous waste. Direct water quenching is violently exothermic and will aerosolize corrosive HCl 4[4].

Step-by-Step Quenching Protocol:

  • Preparation: In a dedicated, oversized flask inside the fume hood, prepare a quenching bath of cold methanol or ethanol (at least 10x the volume of the acid chloride).

  • Dilution: Dilute the residual 2-Fluoro-2-methylpropanoyl chloride with an anhydrous, inert solvent (e.g., dichloromethane or toluene).

  • Alcohol Addition: Slowly add the diluted acid chloride dropwise to the stirred, cold alcohol. This forms the corresponding ester in a controlled, mildly exothermic reaction[4].

  • Neutralization: Once the addition is complete and the mixture has stirred for 30 minutes, slowly add a saturated aqueous solution of sodium bicarbonate (

    
    ) until the pH reaches 7-8.
    
  • Disposal: Transfer the neutralized, biphasic mixture to the appropriate halogenated organic and aqueous waste streams.

Emergency Response Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water using a safety shower for at least 15 minutes. Remove contaminated clothing immediately[3].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. The administration of a corticosteroid spray may be considered by medical professionals to prevent delayed pulmonary edema[3].

Workflow Visualization

G A 2-Fluoro-2-methylpropanoyl chloride Highly Reactive Electrophile B Moisture/Water Exposure A->B Uncontrolled D Anhydrous Handling (Glovebox / Schlenk Line) A->D Controlled Protocol C Violent Exotherm + HCl Gas B->C E Controlled Quenching (Alcohols / Amines) D->E F Safe Amide/Ester Product E->F

Logical hazard mitigation workflow for fluorinated acid chlorides.

References

  • Apollo Scientific. "Safety Data Sheet: 2-Fluoro-2-methylpropanoyl chloride." apolloscientific.co.uk.
  • BASF.
  • Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." yufenggp.com.
  • Benchchem. "3,5-Difluoro-4-methylbenzoyl chloride." benchchem.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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